Enpp-1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H19N5O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-oxo-1-[[4-(sulfamoylamino)phenyl]methyl]-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C19H19N5O5S/c1-28-16-7-13-14(8-17(16)29-2)21-9-15-18(13)24(19(25)22-15)10-11-3-5-12(6-4-11)23-30(20,26)27/h3-9,23H,10H2,1-2H3,(H,22,25)(H2,20,26,27) |
InChI Key |
VVOPMYOVXVQPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)NC(=O)N3CC4=CC=C(C=C4)NS(=O)(=O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of ENPP-1-IN-4 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, playing a pivotal role in cancer cell proliferation, migration, invasion, and immune evasion.[1][2] Its overexpression in various cancers, including breast, lung, ovarian, and glioblastoma, correlates with poor prognosis, making it a compelling therapeutic target.[1][3][4][5] ENPP1's primary function in the cancer context is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the anti-tumor STING (Stimulator of Interferon Genes) pathway.[2][6][7] By degrading cGAMP, ENPP1 effectively dampens the innate immune response against cancer cells.[2][6][7]
This technical guide provides an in-depth overview of the function of ENPP1 in cancer and the therapeutic potential of its inhibition, with a focus on the mechanistic implications for drug development. While specific data for "ENPP-1-IN-4" is not publicly available, this document will leverage data from highly potent and selective ENPP1 inhibitors, such as ISM5939 and RBS2418, to provide a comprehensive understanding of this class of molecules.
ENPP1: A Key Player in the Tumor Microenvironment
ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[1][7] In the tumor microenvironment, ENPP1's enzymatic activity has two major consequences that promote cancer progression:
-
Inhibition of the cGAS-STING Pathway: Cancer cells often release cytosolic double-stranded DNA (dsDNA) due to genomic instability.[8][9] This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[8][9] Extracellular cGAMP can be taken up by surrounding immune cells, such as dendritic cells, activating the STING pathway.[9] STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[8][9] ENPP1, present on the surface of cancer cells and other cells in the tumor microenvironment, hydrolyzes extracellular cGAMP, thereby preventing STING activation and allowing the tumor to evade immune surveillance.[2][6][7]
-
Production of Immunosuppressive Adenosine: The hydrolysis of ATP by ENPP1 generates AMP.[7] AMP is subsequently converted to the immunosuppressive molecule adenosine by CD73, another ectoenzyme often co-expressed with ENPP1 in the tumor microenvironment. Adenosine can then bind to receptors on immune cells, further dampening the anti-tumor immune response.
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors are small molecules designed to block the catalytic activity of ENPP1.[10] By doing so, they prevent the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[11] This increased concentration of cGAMP results in the activation of the STING pathway in immune cells, leading to a robust anti-tumor immune response.[11] This "heats up" the immunologically "cold" tumor microenvironment, making it more susceptible to immune-mediated killing and potentially more responsive to other immunotherapies like checkpoint inhibitors.[11]
Quantitative Data on ENPP1 Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of representative potent and selective ENPP1 inhibitors. This data provides a benchmark for the expected activity of compounds like this compound.
| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| ISM5939 | Enzymatic Assay | ENPP1 | 0.63 | [11] |
| Cellular Assay (MDA-MB-231) | ENPP1 | 330 | [11] | |
| RBS2418 | Enzymatic Assay (cGAMP substrate) | ENPP1 | 0.14 | [12] |
| Enzymatic Assay (ATP substrate) | ENPP1 | 0.13 | [12] | |
| AVA-NP-695 | Enzymatic Assay (p-Nph-5′-TMP substrate) | ENPP1 | 14 | [13] |
| Enpp-1-IN-20 | Enzymatic Assay | ENPP1 | 0.09 | [14] |
| Cellular Assay | ENPP1 | 8.8 | [14] |
Table 1: In Vitro Efficacy of Selected ENPP1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| ISM5939 | MC-38 Syngeneic Mouse Model | 30 mg/kg, p.o. BID | 67% (monotherapy) | Synergistic effects with anti-PD-L1/PD-1 | [11] |
| RBS2418 | Hepa1-6 Syngeneic Mouse Model | Not specified | Significant reduction, 44% complete regression | Resistance to tumor rechallenge in cured mice | [12] |
| GL261-luc Syngeneic Mouse Model | Not specified | Significant reduction, prolonged survival | Resistance to tumor rechallenge in cured mice | [12] |
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors
Experimental Protocols
ENPP1 Inhibition Assay (Biochemical)
This protocol describes a general method for determining the inhibitory activity of a compound against purified ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 assay buffer (e.g., 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂)
-
Substrate: cGAMP or a fluorogenic substrate like Tokyo Green™-mAMP (TG-mAMP)
-
Test compound (e.g., this compound)
-
96-well or 384-well plates
-
Plate reader (for fluorescence or other detection method)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the test compound dilutions.
-
Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or fluorogenic substrate) to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation. If using cGAMP, this can be done by quantifying the resulting AMP and GMP using a suitable method like the Transcreener AMP²/GMP² Assay.[15][16] If using a fluorogenic substrate, measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay
This protocol outlines a method to assess the ability of an ENPP1 inhibitor to activate the STING pathway in a cellular context.
Materials:
-
A suitable cell line, such as THP-1 Dual™ cells, which are engineered to report STING activation (e.g., through a luciferase reporter).
-
Cell culture medium and supplements.
-
2'3'-cGAMP.
-
Test compound (e.g., this compound).
-
Reagents for measuring the reporter signal (e.g., luciferase substrate).
-
Reagents for RT-qPCR to measure interferon-β (IFN-β) mRNA levels.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of 2'3'-cGAMP (e.g., 25 µM).[13] Include appropriate controls (e.g., cells with cGAMP only, cells with compound only, untreated cells).
-
Incubate the cells for a sufficient time to allow for STING activation and reporter gene expression (e.g., 24 hours).
-
For reporter gene assay: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
For IFN-β mRNA quantification: Isolate RNA from the cells, perform reverse transcription to generate cDNA, and then use RT-qPCR to quantify the relative expression of IFN-β mRNA, normalizing to a housekeeping gene.
-
Analyze the data to determine the dose-dependent effect of the ENPP1 inhibitor on STING pathway activation.
Visualizing the Core Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of ENPP1 action and its inhibition in the tumor microenvironment.
Caption: Workflow for biochemical and cellular assays to evaluate ENPP1 inhibitors.
Conclusion
ENPP1 represents a significant and promising target for cancer immunotherapy. Its role as a key negative regulator of the cGAS-STING pathway provides a clear rationale for the development of potent and selective inhibitors. The data presented for representative ENPP1 inhibitors demonstrate the potential to potently inhibit the enzyme both in vitro and in vivo, leading to significant anti-tumor efficacy. The experimental protocols provided offer a framework for the evaluation of new chemical entities targeting ENPP1. Further research and clinical development of ENPP1 inhibitors, such as this compound, hold the promise of a new class of therapeutics that can effectively "reawaken" the immune system to fight cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 9. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ENPP1 Inhibition in Reshaping the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and its inhibitors in the tumor microenvironment. The specific compound "ENPP-1-IN-4" requested in the topic is not described in publicly available scientific literature as of the latest search. Therefore, this document will provide a comprehensive overview based on the established functions of ENPP1 and data from well-characterized preclinical ENPP1 inhibitors.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), actively suppressing anti-tumor immunity through a dual mechanism. By hydrolyzing the innate immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP) and contributing to the production of immunosuppressive adenosine, ENPP1 creates a barrier to effective cancer immunotherapy.[1][2][3] Consequently, inhibition of ENPP1 represents a promising therapeutic strategy to reactivate innate and adaptive immune responses against tumors. This guide details the molecular mechanisms of ENPP1 in the TME, the therapeutic rationale for its inhibition, quantitative data from preclinical studies of representative inhibitors, and key experimental protocols for their evaluation.
ENPP1: A Dual-Action Immunosuppressive Enzyme in the TME
ENPP1 is a type II transmembrane glycoprotein that exerts its primary immunosuppressive functions in the extracellular space.[4] Its overexpression in various cancers, including breast, lung, and bladder cancer, is often correlated with poor prognosis and resistance to immune checkpoint blockade.[5][6] The immunosuppressive activity of ENPP1 is primarily mediated by its enzymatic hydrolysis of two key substrates: extracellular cGAMP and adenosine triphosphate (ATP).
Attenuation of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[3] Upon dsDNA binding, cGAS synthesizes cGAMP, which acts as a second messenger.[4] Cancer cells can export cGAMP into the TME, where it can be taken up by neighboring immune cells, such as dendritic cells, to activate STING.[3] STING activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and a robust anti-tumor immune response.[4][6]
ENPP1 is the dominant hydrolase of extracellular cGAMP.[5] By degrading cGAMP to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), ENPP1 effectively severs this paracrine signaling axis, preventing the activation of STING in surrounding immune cells and thereby dampening the anti-tumor immune response.[3][6] This function establishes ENPP1 as a key innate immune checkpoint.[6]
Production of Immunosuppressive Adenosine
In addition to its action on cGAMP, ENPP1 hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[4] The resulting AMP can be further metabolized by other ecto-enzymes in the TME, such as CD73, to generate adenosine.[3] Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (e.g., A2A and A2B) on various immune cells.[3] This signaling cascade leads to the inhibition of cytotoxic T cell and natural killer (NK) cell activity, the promotion of regulatory T cells (Tregs), and the polarization of macrophages towards an immunosuppressive M2 phenotype.[7] Thus, by contributing to the adenosine halo in the TME, ENPP1 further fortifies the tumor's defense against immune attack.
The dual mechanisms of ENPP1 in suppressing anti-tumor immunity are depicted in the signaling pathway diagram below.
Caption: Dual immunosuppressive roles of ENPP1 in the TME.
Quantitative Data for Representative ENPP1 Inhibitors
While data for "this compound" is unavailable, several other small molecule inhibitors of ENPP1 have been described in the literature. The following table summarizes key quantitative data for some of these compounds.
| Compound Name | Target | Assay Type | IC50 / EC50 | In Vivo Model | Efficacy | Reference |
| ZXP-8202 | Recombinant human ENPP1 | Enzymatic Assay | Pico-molar IC50 | CT26 Syngeneic Mouse Model | ~70% tumor growth inhibition | [8] |
| ZXP-8202 | Cell-based ENPP1 | Enzymatic Assay | 20 nM EC50 | - | - | [8] |
| ZXP-8202 | Cell-based STING activation | IFN-β Production | 10 nM EC50 | - | - | [8] |
| Enpp-1-IN-19 | ENPP1 | cGAMP Hydrolysis | 68 nM IC50 | CT26 Syngeneic Mouse Model | Inhibits tumor growth, enhances anti-PD-L1 response | [9] |
| ISM5939 | ENPP1 | - | High potency and selectivity | Syngeneic Mouse Models | Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition | [10] |
| SR-8314 | ENPP1 | Enzymatic Assay | Ki = 0.079 µM | Syngeneic Murine Tumor Model | Promising anti-tumor activity | [11] |
Experimental Protocols for Evaluating ENPP1 Inhibitors
The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and anti-tumor efficacy.
ENPP1 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on ENPP1 enzymatic activity.
Methodology:
-
Enzyme and Substrate: Recombinant human ENPP1 is used as the enzyme source. A suitable substrate, such as the colorimetric substrate p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) or a physiological substrate like ATP or cGAMP, is selected.[9]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer contains components such as Tris-HCl, MgCl₂, and a detergent like Brij-35.
-
Inhibitor Incubation: A serial dilution of the test inhibitor (e.g., this compound) is prepared and pre-incubated with the ENPP1 enzyme for a defined period.
-
Reaction Initiation and Detection: The reaction is initiated by adding the substrate.
-
Colorimetric Detection: If using p-Nph-5'-TMP, the production of p-nitrophenol is measured spectrophotometrically at 405 nm after stopping the reaction with NaOH.[9]
-
Luminescence/Fluorescence Detection: If using ATP or cGAMP, the amount of product (AMP/GMP) can be measured using specialized detection kits, such as the Transcreener® AMP²/GMP² Assay. This assay uses a competitive immunoassay format where the generated AMP/GMP displaces a fluorescent tracer from an antibody, leading to a change in fluorescence polarization.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to rescue cGAMP-mediated STING activation in a cellular context.
Methodology:
-
Cell Lines: A co-culture system is often employed. An ENPP1-expressing cancer cell line (e.g., MDA-MB-231) is used to hydrolyze extracellular cGAMP, and a reporter cell line responsive to STING activation (e.g., THP-1 monocytes, which produce IFN-β upon STING activation) is used for readout.[8]
-
Conditioned Medium Generation: The ENPP1-expressing cells are treated with exogenous 2'3'-cGAMP in the presence or absence of the ENPP1 inhibitor. After incubation, the cell culture supernatant (conditioned medium) is collected.
-
Reporter Cell Stimulation: The conditioned medium is transferred to the THP-1 reporter cells.
-
Readout: After an appropriate incubation period, the level of STING activation is quantified. This is typically done by measuring the amount of secreted IFN-β in the supernatant using an ELISA or by using a reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE).
-
Data Analysis: The EC50 value, representing the concentration of the inhibitor that results in 50% of the maximal STING activation, is calculated.
In Vivo Tumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ENPP1 inhibitor in a living organism.
Methodology:
-
Animal Model: Syngeneic mouse tumor models (e.g., CT26 colorectal carcinoma or 4T1 breast cancer models) are commonly used. These models employ immunocompetent mice, which are essential for studying immunomodulatory agents.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 alone, and combination therapy). The ENPP1 inhibitor is administered via an appropriate route (e.g., oral, intraperitoneal).
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and general health are also recorded to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors and immune organs (e.g., spleens, lymph nodes) can be harvested for further analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance between treatment groups is determined.
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an ENPP1 inhibitor.
Caption: Preclinical workflow for an ENPP1 inhibitor.
Conclusion
ENPP1 is a key innate immune checkpoint that promotes an immunosuppressive tumor microenvironment through the degradation of the STING agonist cGAMP and the production of adenosine. Inhibition of ENPP1 is a compelling therapeutic strategy to reverse this immunosuppression, reactivate anti-tumor immunity, and potentially overcome resistance to existing immunotherapies. While specific data on "this compound" is not publicly available, the broader class of ENPP1 inhibitors has demonstrated significant promise in preclinical models. Further research and clinical development of potent and selective ENPP1 inhibitors are warranted to translate this promising therapeutic approach into benefits for cancer patients.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
ENPP-1-IN-4 as an Innate Immune Checkpoint Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) as an innate immune checkpoint and the therapeutic potential of its inhibitor, ENPP-1-IN-4, in cancer immunotherapy. This document details the underlying biological pathways, summarizes key quantitative data, provides experimental methodologies, and visualizes complex processes to support research and development efforts in this promising area of immuno-oncology.
Introduction: ENPP1 as a Novel Innate Immune Checkpoint
The discovery of immune checkpoints, such as PD-1/PD-L1 and CTLA-4, has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, often due to an immunologically "cold" tumor microenvironment (TME) lacking T-cell infiltration. The cGAS-STING pathway has emerged as a critical component of innate immunity capable of turning these "cold" tumors "hot."
Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon detecting microbial or self-DNA in the cytoplasm, synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).
ENPP1 has been identified as a key negative regulator of this pathway. It is a type II transmembrane glycoprotein that hydrolyzes extracellular cGAMP, thereby dampening STING-mediated anti-tumor immunity.[1][2] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers, including breast cancer.[1][3] By inhibiting ENPP1, the concentration of extracellular cGAMP in the TME can be increased, leading to enhanced STING activation in surrounding immune cells and a more potent anti-tumor response.[4] This positions ENPP1 as a novel innate immune checkpoint, and its inhibitors as a promising new class of cancer immunotherapies.
The cGAS-STING-ENPP1 Signaling Axis
The interplay between cGAS, STING, and ENPP1 is a critical determinant of the anti-tumor immune response. The following diagram illustrates this signaling pathway.
This compound and Other Small Molecule Inhibitors
This compound is a potent inhibitor of ENPP1.[5] While specific public domain quantitative data for this compound is limited, it is described in patent literature as a promising compound for cancer research.[5] Several other potent and selective small molecule ENPP1 inhibitors have been developed and characterized, providing a strong rationale for the therapeutic potential of this class of molecules.
Quantitative Data for ENPP1 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and in vivo efficacy of selected small molecule ENPP1 inhibitors.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | Assay Substrate | IC50 (nM) | Ki (nM) | Reference(s) |
| ISM5939 | Human ENPP1 | 2',3'-cGAMP | 0.63 | - | [6] |
| Human ENPP1 | ATP | 9.28 | - | [6] | |
| OC-1 | ENPP1 | Not Specified | - | < 10 | [7] |
| RBS2418 | ENPP1 | cGAMP | - | 0.14 | |
| ENPP1 | ATP | - | 0.13 | ||
| LCB33 | ENPP1 | pNP-TMP | 0.0009 | - | [8] |
| ENPP1 | cGAMP | 1 | - | [8] | |
| Compound 4e | ENPP1 | Not Specified | 188 | - |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Reference(s) |
| ISM5939 | MDA-MB-231 | 2',3'-cGAMP ELISA | 330 | [6] |
| Compound 4e | MDA-MB-231 | ENPP1 Inhibition | 732 | [3] |
Table 3: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing Regimen | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1/L1) | Reference(s) |
| ISM5939 | MC38 | 30 mg/kg, p.o. BID | 67 | 96 (with anti-PD-L1) | [6] |
| OC-1 | CT26 & MC38 | Not Specified | 20 - 40 | ~75 (with anti-PD-1) | [7] |
| LCB33 | CT-26 | 5 mg/kg, oral | 39 | 72 (with anti-PD-L1) | [8] |
| Unnamed Inhibitor | CT26 & MC38 | 3-30 mpk, p.o. BID | 67 (single dose, MC38) | Dose-dependent increase | [9] |
TGI: Tumor Growth Inhibition; p.o.: per os (oral administration); BID: bis in die (twice a day)
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of ENPP1 inhibitors.
ENPP1 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from a method using a colorimetric substrate to measure ENPP1 activity.[2]
Materials:
-
Recombinant human ENPP1 (rhENPP1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (pNP-TMP)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Dilute rhENPP1 to a working concentration of 1 ng/µL in Assay Buffer.
-
Prepare a 10 mM stock solution of the pNP-TMP substrate in deionized water and then dilute it to the desired final concentration in Assay Buffer.
-
Add 50 µL of the diluted rhENPP1 solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the substrate solution.
-
Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes at 37°C.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time before adding the substrate.
Data Analysis:
-
Calculate the rate of reaction (Vmax) as the change in absorbance per minute (OD/min).
-
Correct the Vmax for the substrate blank.
-
Convert the Vmax to specific activity (pmol/min/µg) using a conversion factor derived from a standard curve of the product (p-nitrophenol).
STING Reporter Cell-Based Assay
This protocol describes a common method to assess the activation of the STING pathway in response to cGAMP and the effect of ENPP1 inhibitors using a reporter cell line.[4][10]
Materials:
-
THP-1 Dual™ Reporter Cells (or other suitable STING reporter cell line expressing a luciferase reporter gene under the control of an IRF-inducible promoter)
-
Cell culture medium (e.g., RPMI 1640) with supplements
-
2'3'-cGAMP
-
ENPP1 inhibitor (e.g., this compound)
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Seed the THP-1 Dual™ reporter cells at a density of ~40,000 cells per well in a 96-well plate in 75 µL of assay medium.
-
Prepare serial dilutions of the ENPP1 inhibitor in assay medium.
-
Add 25 µL of the diluted inhibitor to the wells and incubate for 1 hour at 37°C with 5% CO2.
-
Prepare a solution of 2'3'-cGAMP in assay medium.
-
Add 25 µL of the cGAMP solution to the wells to a final concentration that elicits a submaximal response. The final volume in each well will be 125 µL.
-
Include control wells:
-
Unstimulated cells (assay medium only)
-
Cells with cGAMP only
-
Cells with inhibitor only
-
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the luciferase signal to the control wells to determine the fold induction of STING signaling.
-
Plot the fold induction against the inhibitor concentration to determine the EC50.
In Vivo Murine Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.[6][11]
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine cancer cell line compatible with the mouse strain (e.g., CT26, MC38, 4T1)
-
ENPP1 inhibitor formulated for in vivo administration
-
Vehicle control
-
(Optional) Anti-PD-1 or anti-PD-L1 antibody
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, ENPP1 inhibitor, anti-PD-1/L1, combination).
-
Administer the ENPP1 inhibitor and vehicle control according to the desired dosing regimen (e.g., daily oral gavage).
-
If applicable, administer the checkpoint inhibitor according to its established protocol (e.g., intraperitoneal injection twice a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
Conclusion and Future Directions
ENPP1 has emerged as a promising innate immune checkpoint that suppresses anti-tumor immunity by degrading the STING agonist cGAMP. Small molecule inhibitors of ENPP1, such as this compound and others, have demonstrated the potential to restore STING signaling in the TME, leading to enhanced anti-tumor immune responses. The preclinical data for several ENPP1 inhibitors are encouraging, showing potent in vitro activity and significant in vivo efficacy, particularly in combination with checkpoint blockade.
Future research in this area should focus on:
-
The clinical development of potent and selective ENPP1 inhibitors.
-
The identification of biomarkers to select patients most likely to respond to ENPP1 inhibitor therapy.
-
The exploration of novel combination therapies involving ENPP1 inhibitors to further enhance their anti-tumor activity.
The continued investigation of ENPP1 inhibitors holds the promise of expanding the arsenal of effective cancer immunotherapies and improving outcomes for patients with a wide range of malignancies.
References
- 1. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ENPP1 | Insilico Medicine [insilico.com]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Role of ENPP-1 Inhibition in Breast Cancer: A Technical Guide for Researchers
For Immediate Release
Palo Alto, CA – A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the critical role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1) in breast cancer progression and the therapeutic potential of its inhibition. This document provides an in-depth overview of the ENPP-1 signaling pathway, quantitative data on inhibitor efficacy, and detailed experimental protocols to aid in the advancement of novel breast cancer therapies.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP-1) has emerged as a key player in the tumor microenvironment, promoting immune evasion and metastasis in breast cancer. High expression of ENPP-1 is correlated with a poor prognosis. ENPP-1 functions by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger that activates the STING (Stimulator of Interferon Genes) pathway, thereby dampening the innate immune response against cancer cells. Inhibition of ENPP-1 represents a promising therapeutic strategy to restore anti-tumor immunity. This guide focuses on the mechanism of action and preclinical evidence for potent ENPP-1 inhibitors in the context of breast cancer research. While specific data for a compound designated "ENPP-1-IN-4" is not publicly available, this guide utilizes data from extensively characterized potent ENPP-1 inhibitors such as "compound 32", STF-1084, and QS1 to provide a thorough technical overview.
Data Presentation: Efficacy of ENPP-1 Inhibitors
The following tables summarize the quantitative data on the efficacy of various ENPP-1 inhibitors from preclinical studies.
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line / Model | Reference |
| Compound 32 | ENPP-1 | Enzymatic Assay | Ki < 2 nM | E0771 (murine breast cancer) | [1](--INVALID-LINK--) |
| STF-1084 | ENPP-1 | Enzymatic Assay | Ki = 33 nM | Not specified | [2](--INVALID-LINK--) |
| QS1 | ENPP-1 | Enzymatic Assay | Ki,app = 6.4 µM | Not specified | [3](--INVALID-LINK--) |
| Inhibitor | Animal Model | Dosing Regimen | Primary Outcome | Results | Reference |
| Compound 32 | E0771 murine breast cancer model (orthotopic) | Not specified | Tumor Growth Delay | Significant delay in tumor growth compared to control. | [1](--INVALID-LINK--) |
| STF-1623 | Multiple tumor models including breast cancer | Not specified | Anti-tumor and anti-metastatic effects | Robust anti-tumor and anti-metastatic effects. | [4](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating ENPP-1 inhibitors.
ENPP-1/cGAS-STING Signaling Pathway in Breast Cancer
Caption: The ENPP-1/cGAS-STING signaling cascade in the breast cancer microenvironment.
General Experimental Workflow for ENPP-1 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of ENPP-1 inhibitors in breast cancer.
Experimental Protocols
ENPP-1 Enzymatic Activity Assay
This protocol is adapted from high-throughput screening methods to measure ENPP-1 activity.
Materials:
-
Recombinant human ENPP-1
-
Substrate: ATP or cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35
-
Detection Reagent: Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
ENPP-1 Inhibitor (e.g., compound 32)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the ENPP-1 inhibitor in the assay buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ENPP-1 enzyme (final concentration ~100 pM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate (ATP or cGAMP, final concentration ~10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product (AMP or GMP) according to the Transcreener® assay kit instructions.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the inhibitor concentration.
Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
ENPP-1 inhibitor
-
cGAMP
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the ENPP-1 inhibitor for 1-2 hours.
-
Stimulate the cells with cGAMP for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection system.
Orthotopic Breast Cancer Xenograft Model
This protocol provides a general framework for in vivo efficacy studies.
Materials:
-
Female immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old
-
Breast cancer cells (e.g., E0771, MDA-MB-231)
-
Matrigel
-
ENPP-1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest breast cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension into the mammary fat pad.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the ENPP-1 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Continue to monitor tumor growth and animal well-being.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry for CD8+ T cell infiltration, Western blot, cGAMP quantification).
Conclusion
The inhibition of ENPP-1 is a compelling strategy for the treatment of breast cancer. By preventing the degradation of extracellular cGAMP, ENPP-1 inhibitors can reactivate the cGAS-STING pathway, leading to enhanced anti-tumor immunity. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of oncology. Continued investigation into potent and selective ENPP-1 inhibitors holds the potential to "heat up" immunologically "cold" breast tumors, making them more susceptible to immunotherapies and improving patient outcomes.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
ENPP-1-IN-4 for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 directly dampens the stimulator of interferon genes (STING) pathway, a key mechanism for detecting cytosolic DNA and initiating a type I interferon response. Furthermore, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine, an immunosuppressive metabolite within the tumor microenvironment (TME). Consequently, inhibiting ENPP1 represents a compelling dual-action strategy to reinvigorate anti-tumor immunity.
This technical guide focuses on ENPP-1-IN-4, a potent inhibitor of ENPP1, and provides a comprehensive overview of the core principles, preclinical data on representative ENPP1 inhibitors, and detailed experimental protocols relevant to its evaluation as a cancer immunotherapy agent. While specific preclinical data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized ENPP1 inhibitors such as RBS2418, ZXP-8202, and AVA-NP-695 to provide a thorough technical framework for researchers.
The Role of ENPP1 in Cancer Immunotherapy
ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers and is often associated with poor prognosis.[1] Its primary roles in immune evasion include:
-
Inhibition of the cGAS-STING Pathway: Cancer cells release cGAMP into the extracellular space, which can be taken up by adjacent immune cells, particularly dendritic cells, to activate the STING pathway. This leads to the production of type I interferons and subsequent priming of an anti-tumor T-cell response. ENPP1, with its catalytic domain facing the extracellular space, efficiently hydrolyzes cGAMP, preventing this crucial paracrine signaling and thus acting as a key negative regulator of innate immunity.[2][3]
-
Production of Immunosuppressive Adenosine: ENPP1 hydrolyzes extracellular ATP to produce AMP. AMP is then converted to adenosine by CD73. Adenosine signaling through A2A and A2B receptors on immune cells, such as T cells and NK cells, is profoundly immunosuppressive, leading to reduced cytotoxicity and proliferation.[1]
By inhibiting ENPP1, molecules like this compound are designed to "kill two birds with one stone":
-
Protect extracellular cGAMP from degradation, thereby robustly activating the STING pathway.[1]
-
Reduce the production of immunosuppressive adenosine in the TME.[1]
This concerted action remodels the TME from an immunosuppressive ("cold") to an inflamed ("hot") state, characterized by increased infiltration and activation of cytotoxic T cells, making tumors more susceptible to immune-mediated destruction and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[4]
Quantitative Data for Representative ENPP1 Inhibitors
While peer-reviewed in vivo efficacy and detailed quantitative data for this compound are not widely available, data from other potent and selective ENPP1 inhibitors in preclinical development illustrate the potential of this drug class.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Assay Type | Substrate | Potency (Kᵢ/IC₅₀/EC₅₀) | Source |
| RBS2418 | Enzyme Inhibition (in vitro) | cGAMP | Kᵢ = 0.14 nM | [2] |
| Enzyme Inhibition (in vitro) | ATP | Kᵢ = 0.13 nM | [2] | |
| ZXP-8202 | Cell-based Assay | Endogenous | EC₅₀ = 20 nM | [5] |
| AVA-NP-695 | Enzyme Inhibition (in vitro) | cGAMP | IC₅₀ = 5.2 nM | [6] |
| ISM5939 | Enzyme Inhibition (in vitro) | cGAMP | IC₅₀ = 0.45 nM | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors (Monotherapy)
| Compound | Mouse Model | Cancer Type | Efficacy Endpoint | Result | Source |
| RBS2418 | Hepa1-6 Syngeneic | Hepatocellular Carcinoma | Tumor Growth Inhibition & Survival | Significant reduction in tumor growth and prolonged survival. 44% complete tumor regression. | [2][8] |
| GL261-luc Syngeneic | Glioblastoma | Tumor Burden & Survival | Significant reduction in tumor burden and prolonged survival. Cured mice resisted rechallenge. | [2][8] | |
| ZXP-8202 | CT26 Syngeneic | Colon Carcinoma | Tumor Growth Inhibition (TGI) | ~70% TGI | [9][10] |
| AVA-NP-695 | 4T1 Syngeneic | Breast Cancer | Tumor Growth & Metastasis | Superior tumor growth inhibition compared to PD-1 inhibitor; abrogated metastasis. | [6][11] |
| ZX-8177 | CT26 Syngeneic | Colon Carcinoma | Tumor Growth Inhibition (TGI) | 37-60% TGI | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the central role of ENPP1 in suppressing the cGAS-STING pathway and how its inhibition by a compound like this compound can restore anti-tumor immunity.
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating the in vivo efficacy of an ENPP1 inhibitor.
Mechanism of Action Diagram
This diagram illustrates the logical relationship between ENPP1 inhibition and the resulting anti-tumor immune response.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize ENPP1 inhibitors.
In Vitro ENPP1 Enzyme Inhibition Assay
Objective: To determine the potency (IC₅₀ or Kᵢ) of a test compound against ENPP1's hydrolase activity using cGAMP as a substrate.
Materials:
-
Recombinant human or mouse ENPP1 protein.
-
2'3'-cGAMP (substrate).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂.[12]
-
Detection Reagent: A method to quantify AMP/GMP production, such as the Transcreener® AMP²/GMP² Assay (BellBrook Labs), which uses a fluorescence polarization (FP) readout.[13]
-
384-well, low-volume, black plates.
-
Plate reader capable of FP detection.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute recombinant ENPP1 to a working concentration (e.g., 6 nM for a final concentration of 3 nM) in Assay Buffer.[12]
-
Enzyme Addition: Add 5 µL of the diluted ENPP1 solution to each well containing the test compound. Add 5 µL of Assay Buffer without enzyme to the "no enzyme" control wells.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution by diluting 2'3'-cGAMP to a working concentration (e.g., 10 µM for a final concentration of 5 µM) in Assay Buffer.[12] Initiate the enzymatic reaction by adding 5 µL of the cGAMP solution to all wells. The final reaction volume will be 10 µL.
-
Reaction Incubation: Incubate the plate at room temperature for 60-180 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Reaction Termination & Detection: Stop the reaction and detect the product (AMP/GMP) according to the manufacturer's protocol for the chosen detection kit (e.g., by adding the Transcreener stop & detect mix).
-
Data Analysis:
-
Measure the fluorescence polarization on a plate reader.
-
Convert FP values to the amount of AMP/GMP produced using a standard curve.
-
Normalize the data: 0% activity for "no enzyme" controls and 100% activity for "DMSO only" controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
If determining Kᵢ, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Substrate]/Kₘ).
-
In Vivo Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, GL261 or Hepa1-6 for C57BL/6 mice).[2][10]
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Test compound (this compound) formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Vehicle control for the test compound.
-
Anti-mouse PD-1 antibody (or appropriate checkpoint inhibitor).
-
Isotype control antibody.
-
Digital calipers, sterile syringes, and needles.
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency. Harvest and wash the cells with sterile, serum-free media or PBS.
-
Resuspend cells to a final concentration of 5x10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + anti-PD-1
-
Group 4: this compound + anti-PD-1
-
-
-
Treatment Administration:
-
Administer the ENPP1 inhibitor at the predetermined dose and schedule (e.g., daily or twice daily via oral gavage).
-
Administer the anti-PD-1 antibody at its effective dose and schedule (e.g., 10 mg/kg, i.p., twice a week).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
Define humane endpoints, such as tumor volume exceeding 2000 mm³ or significant body weight loss (>20%).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze for statistical significance between groups (e.g., using a two-way ANOVA).
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry).
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell composition within the tumor microenvironment following treatment with an ENPP1 inhibitor.
Materials:
-
Excised tumors from the in vivo study.
-
Tumor Dissociation Kit (e.g., from Miltenyi Biotec).[14]
-
gentleMACS Dissociator.
-
70 µm and 40 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA).
-
Live/Dead stain (e.g., Zombie NIR).
-
Fc Block (anti-mouse CD16/32).
-
Fluorophore-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, PD-1, CD69).[15]
-
Flow cytometer (e.g., BD LSRFortessa).
-
Flow cytometry analysis software (e.g., FlowJo).
Procedure:
-
Tumor Dissociation:
-
On study endpoint, euthanize mice and excise tumors.
-
Mince the tumors into small pieces and place them into gentleMACS C Tubes with the appropriate enzymes from a tumor dissociation kit.
-
Process the tumors on a gentleMACS Dissociator using a pre-set program.[14]
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet.
-
Lyse red blood cells by incubating with RBC Lysis Buffer for 5 minutes.
-
Wash the cells with FACS buffer and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1-2x10⁷ cells/mL.
-
Stain with a viability dye for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10 minutes on ice.
-
Add the cocktail of fluorophore-conjugated surface antibodies and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using software like FlowJo. A typical gating strategy involves:
-
Gate on single cells (FSC-A vs. FSC-H).
-
Gate on live cells (viability dye negative).
-
Gate on immune cells (CD45+).
-
From the CD45+ population, identify major subsets:
-
T cells (CD3+), further divided into CD4+ and CD8+ subsets.
-
Myeloid cells (CD11b+).
-
-
-
Quantify the percentage and absolute number of different immune populations and assess the expression of activation/exhaustion markers (e.g., CD69, PD-1) on T cells.
-
Conclusion
Targeting ENPP1 is a highly promising strategy in cancer immunotherapy, with the potential to overcome immune resistance by simultaneously activating the STING pathway and alleviating adenosine-mediated immunosuppression. While specific data on this compound remains largely proprietary, the wealth of preclinical evidence from other potent ENPP1 inhibitors strongly supports the therapeutic rationale. The data and protocols provided in this guide offer a robust framework for researchers to investigate this compound or other novel ENPP1 inhibitors, enabling a systematic evaluation of their potential to transform the treatment landscape for cancer patients.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule innate immune modulators in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zenshine Pharma releases four new research results at the AACR 2021 [en.zenshine-pharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
ENPP1 Target Validation in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) in the context of solid tumors. It covers the biological rationale, key experimental methodologies, and quantitative data for representative inhibitors, serving as a resource for researchers and drug development professionals in oncology.
Introduction: The Rationale for Targeting ENPP1 in Oncology
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of innate immunity within the tumor microenvironment.[1] High expression of ENPP1 has been observed in a variety of solid tumors, including breast, lung, ovarian, and glioblastoma, and often correlates with a poor prognosis.[2][3]
The primary anti-cancer mechanism of targeting ENPP1 revolves around its role as the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that detects cytosolic DNA, often present in genomically unstable cancer cells.[5] Activation of the STING pathway in immune cells, such as dendritic cells, leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting a robust anti-tumor T-cell response.[6]
Tumor cells can evade this immune surveillance by overexpressing ENPP1 on their surface, which degrades extracellular cGAMP before it can activate STING in surrounding immune cells.[5] This effectively creates an immunosuppressive or "cold" tumor microenvironment.[7] By inhibiting ENPP1, the concentration of extracellular cGAMP can be preserved, leading to the activation of the STING pathway and the conversion of "cold" tumors into "hot," immune-inflamed tumors that are more susceptible to immune-mediated killing and potentially more responsive to other immunotherapies like checkpoint inhibitors.[8]
Quantitative Data for ENPP1 Inhibitors
A growing number of small molecule inhibitors targeting ENPP1 are under development. The following table summarizes publicly available quantitative data for several key compounds.
| Compound Name | Target | Assay Type | IC50 / Ki | Cell-Based IC50 | In Vivo Efficacy | Reference |
| Enpp-1-IN-4 | ENPP1 | Not specified | Potent inhibitor | Not specified | Potential for cancer research | [9][10] |
| STF-1623 | Mouse ENPP1 | ³²P-cGAMP TLC | Ki,app = 16 nM | 68 nM (human ENPP1 in 293T cells) | Suppressed tumor growth in breast, pancreatic, colorectal, and glioblastoma mouse models | [11] |
| SR-8541A | Human ENPP1 | Not specified | IC50 = 3.6 nM; Ki = 1.9 nM | Not specified | Synergistic effect with radiation in syngeneic tumor mouse models | [12] |
| Enpp-1-IN-20 | ENPP1 | Biochemical | IC50 = 0.09 nM | 8.8 nM | Not specified | [13] |
| Enpp-1-IN-12 | ENPP1 | Biochemical | Ki = 41 nM | Not specified | Inhibits tumor growth in an LLC1 lung cancer syngeneic murine model (100 mg/kg, p.o.) | [14] |
| ENPP1 Inhibitor 4e | ENPP1 | Biochemical | IC50 = 0.188 µM | 0.732 µM (MDA-MB-231 cells) | Increases serum IFN-β in mice (0.5 mg/kg with cGAMP) | [2] |
| Enpp-1-IN-13 | ENPP1 | Biochemical | IC50 = 1.29 µM | Cytotoxic to HeLa, MCF-7, and 1321N1 cells at 100 µM | Not specified | [5] |
| Insilico Medicine Compound | ENPP1 | Not specified | Potent inhibitor | IFNβ induction in human and mouse cell lines | 67% tumor growth inhibition as a single agent in an MC38 syngeneic model | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding ENPP1 target validation. The following diagrams, generated using the DOT language, illustrate key aspects.
Caption: ENPP1 signaling pathway in the tumor microenvironment.
References
- 1. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 | Insilico Medicine [insilico.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Enpp-1-IN-4: A Technical Guide to a Novel ENPP1 Inhibitor for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Enpp-1-IN-4, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This compound is identified as compound 1 in patent WO2019177971A1. This document details the critical role of ENPP1 in the cGAS-STING signaling pathway, its implications for cancer immunotherapy, and provides representative experimental protocols and data for the characterization of ENPP1 inhibitors.
The Core Role of ENPP1 in Innate Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.
Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum.[1] This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] These cytokines, in turn, stimulate an anti-tumor immune response by promoting the maturation of dendritic cells and enhancing the priming of tumor-specific T cells.[3]
ENPP1 functions as an immune checkpoint by hydrolyzing extracellular cGAMP, thereby dampening the STING-mediated immune response.[1][2] By inhibiting ENPP1, compounds like this compound can increase the concentration of cGAMP in the tumor microenvironment, leading to a more robust and sustained anti-tumor immune activation.[4]
Quantitative Data for ENPP1 Inhibitors
While specific quantitative data for this compound from the patent document is not publicly available, the following tables present representative data for other potent and selective ENPP1 inhibitors, illustrating the typical metrics used for their characterization.
Table 1: In Vitro Inhibitory Activity of Representative ENPP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Enpp-1-IN-13 | ENPP1 | 1290 | Not Specified | [5] |
| Enpp-1-IN-13 | ENPP3 | 20200 | Not Specified | [5] |
| Enpp-1-IN-19 | ENPP1 | 68 | cGAMP hydrolysis | [6] |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Not Specified | [7] |
| Enpp-1-IN-20 (Cell-based) | ENPP1 | 8.8 | Not Specified | [7] |
| ENPP1 Inhibitor C | ENPP1 | 260 | Cell-free assay | [8] |
Table 2: Cellular Activity of a Representative ENPP1 Inhibitor
| Compound | Cell Line | Effect | Concentration | Reference |
| Enpp-1-IN-13 | HeLa | 23.0 ± 2.2% inhibition | 100 µM | [5] |
| Enpp-1-IN-13 | MCF-7 | 35.1 ± 0.8% inhibition | 100 µM | [5] |
| Enpp-1-IN-13 | 1321N1 | 30.4 ± 0.1% inhibition | 100 µM | [5] |
| ENPP1 Inhibitor C | MDA-MB-231 | Decreased ENPP1 activity | 10 µM | [8] |
| ENPP1 Inhibitor C | C6 glioma | Decreased ENPP1 activity | 10 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of ENPP1 inhibitors.
General Synthesis of Quinazoline-based ENPP1 Inhibitors
While the exact synthetic route for this compound is proprietary, a general approach for synthesizing similar quinazoline-based ENPP1 inhibitors can be outlined based on the chemical literature.
Reaction Scheme: A common synthetic strategy involves the construction of the quinazoline core followed by the introduction of various substituents to explore the structure-activity relationship. This often begins with a substituted anthranilic acid which is cyclized with a formamide equivalent to form the quinazolinone ring. Subsequent functionalization at different positions of the quinazoline scaffold is then carried out to introduce the desired chemical moieties.
Step-by-Step Protocol:
-
Quinazolinone Core Synthesis: A mixture of a substituted 2-aminobenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the quinazolinone core.
-
Halogenation: The quinazolinone is treated with a halogenating agent (e.g., POCl3 or SOCl2) to introduce a leaving group, typically at position 4.
-
Nucleophilic Substitution: The halogenated quinazolinone is then reacted with a variety of nucleophiles (amines, thiols, etc.) to introduce diversity at this position. The reaction is typically carried out in a suitable solvent such as DMF or DMSO, often in the presence of a base (e.g., K2CO3 or Et3N).
-
Further Functionalization: Additional modifications to other positions of the quinazoline ring or the introduced side chains can be performed as needed using standard organic chemistry transformations.
-
Purification: The final compounds are purified by column chromatography on silica gel, followed by characterization using techniques such as NMR and mass spectrometry.
In Vitro ENPP1 Inhibition Assay
This protocol describes a common method for determining the in vitro potency of ENPP1 inhibitors.[9][10]
Materials:
-
Recombinant human ENPP1 enzyme
-
2',3'-cGAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., a commercially available kit that measures AMP/GMP production)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the ENPP1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the cGAMP substrate to the wells.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the amount of product formed (AMP/GMP) using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of ENPP1 biology and inhibitor characterization.
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Caption: A general experimental workflow for the discovery and evaluation of ENPP1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2019051269A1 - ENPP1 INHIBITORS AND THEIR USE FOR THE TREATMENT OF CANCER - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enpp-1-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-4 is a potent and specific inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular pyrophosphate levels and modulating the immune system through the cGAS-STING pathway. By hydrolyzing the signaling molecule cyclic GMP-AMP (cGAMP), ENPP1 acts as a negative regulator of the STING pathway, which is critical for innate immunity against viral and cancerous threats. Inhibition of ENPP1 by molecules such as this compound presents a promising therapeutic strategy for enhancing anti-tumor immunity. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, also identified as Compound 1 in patent WO2019177971A1, possesses the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₅O₅S |
| Molecular Weight | 429.45 g/mol |
| CAS Number | 2376600-89-2 |
| IUPAC Name | 4-((6-amino-5-(2,2-difluoro-2-(4-fluorophenyl)ethyl)pyrimidin-4-yl)amino)benzenesulfonamide |
| SMILES | FC1=CC=C(C(F)(F)CC2=C(N)N=C(NC3=CC=C(S(N)(=O)=O)C=C3)N=C2)C=C1 |
| Appearance | Solid |
| Solubility | Information not publicly available. General guidance for similar compounds suggests solubility in organic solvents like DMSO. |
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the ectoenzyme ENPP1. The primary mechanism of action involves the blockade of ENPP1's phosphodiesterase activity, which is responsible for the hydrolysis of extracellular ATP and, significantly, the innate immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP).
The ENPP1-cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage.
References
ENPP1-IN-4: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). By degrading cGAMP, ENPP1 acts as a key checkpoint inhibitor of the STING (Stimulator of Interferon Genes) pathway, a critical component of anti-tumor immunity. Inhibition of ENPP1 represents a promising therapeutic strategy to enhance innate immune responses against cancer. This technical guide provides a comprehensive overview of the biological activity, targets, and mechanism of action of ENPP1 inhibitors, with a focus on the potent inhibitor ENPP1-IN-4 and other well-characterized molecules. We detail experimental protocols for assessing inhibitor activity and provide visualizations of the relevant signaling pathways and experimental workflows.
Introduction to ENPP1
ENPP1 is a type II transmembrane glycoprotein with broad phosphodiesterase and pyrophosphatase activity. It is involved in various physiological processes, including bone mineralization and insulin signaling[1]. In the context of immunology and oncology, ENPP1's primary role is the negative regulation of the cGAS-STING pathway[2].
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cGAMP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells and the establishment of an anti-tumor immune response[2][3].
ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells[2]. Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis, as it contributes to an immunosuppressive tumor microenvironment[4]. By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response.
ENPP1-IN-4 and Other Potent ENPP1 Inhibitors: Biological Activity
ENPP1-IN-4 has been identified as a potent inhibitor of ENPP1[4]. While specific quantitative data for ENPP1-IN-4 is not publicly available in the searched literature, data for other potent and structurally relevant ENPP1 inhibitors provide a strong indication of the activity level to be expected.
Table 1: Quantitative Biological Activity of Selected ENPP1 Inhibitors
| Compound Name | Assay Type | Target | Substrate | IC50 | Ki | EC50 | Reference |
| Compound 4e | Molecular (Enzymatic) | Human ENPP1 | pNP-TMP | 0.188 µM | - | - | [3][5] |
| Cellular | MDA-MB-231 cells | Endogenous | 0.732 µM | - | - | [3] | |
| Compound 7c | Enzymatic | Human ENPP1 | Not Specified | - | 58 nM | - | [6] |
| SR-8314 | Enzymatic | Human ENPP1 | ATP | - | 79 nM | - | [6] |
Molecular Targets and Mechanism of Action
The primary molecular target of ENPP1-IN-4 and related inhibitors is the ectoenzyme ENPP1. By binding to ENPP1, these inhibitors block its phosphodiesterase activity, preventing the hydrolysis of its key substrates, most notably 2'3'-cGAMP and ATP[7][8].
The mechanism of action for ENPP1 inhibition in the context of cancer immunotherapy is two-fold:
-
Preservation of cGAMP and STING Pathway Activation: By inhibiting ENPP1, the concentration of extracellular cGAMP in the tumor microenvironment increases. This allows cGAMP to diffuse and be taken up by adjacent immune cells, such as dendritic cells, leading to the activation of the STING pathway and subsequent anti-tumor immune responses[2][8].
-
Reduction of Immunosuppressive Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP. AMP is then converted to the immunosuppressive molecule adenosine by CD73[6]. By inhibiting ENPP1, the production of AMP and subsequently adenosine is reduced, further contributing to a more favorable, immune-active tumor microenvironment[6].
The following diagram illustrates the central role of ENPP1 in the cGAMP-STING signaling pathway and the mechanism of its inhibition.
Experimental Protocols for Assessing ENPP1 Inhibition
The biological activity of ENPP1 inhibitors is typically assessed using a combination of in vitro enzymatic assays and cell-based assays.
In Vitro ENPP1 Enzyme Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro potency of an ENPP1 inhibitor using a colorimetric substrate.
Objective: To determine the IC50 value of a test compound against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl₂, 200 µM ZnCl₂)
-
p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as substrate
-
Test compound (e.g., ENPP1-IN-4) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant human ENPP1 enzyme (e.g., 20 ng)
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate pNP-TMP (e.g., to a final concentration of 200 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 mM NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Include control wells:
-
100% activity control: All components except the inhibitor (substitute with DMSO).
-
Blank control: All components, but the enzyme is added after the stop solution.
-
-
Subtract the blank control absorbance from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based ENPP1 Inhibition Assay
This protocol outlines a general method to assess the ability of an inhibitor to block ENPP1 activity in a cellular context.
Objective: To determine the cellular potency (EC50) of a test compound in a high ENPP1-expressing cancer cell line.
Materials:
-
High ENPP1-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., ENPP1-IN-4)
-
Assay to measure downstream effects of ENPP1 inhibition (e.g., ELISA for IFN-β, or a reporter cell line for STING activation).
-
Exogenous 2'3'-cGAMP
Procedure:
-
Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a predetermined time.
-
Add a known concentration of exogenous 2'3'-cGAMP to the cell culture medium.
-
Co-culture with a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE), or collect the supernatant to measure IFN-β levels by ELISA.
-
After an appropriate incubation period, measure the reporter gene activity or the concentration of IFN-β.
-
Include control wells:
-
Vehicle control: Cells treated with vehicle (e.g., DMSO) and cGAMP.
-
No cGAMP control: Cells treated with vehicle but without cGAMP.
-
-
Calculate the fold induction of the reporter signal or IFN-β concentration for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Drug Discovery Workflow
The discovery and characterization of novel ENPP1 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion
Inhibition of ENPP1 is a compelling strategy for cancer immunotherapy, aiming to unleash the power of the innate immune system against tumors. Potent and selective inhibitors like ENPP1-IN-4 hold the potential to enhance the efficacy of existing immunotherapies and extend their benefit to a broader patient population. The methodologies and pathways described in this guide provide a framework for the continued research and development of this promising class of therapeutics. Further investigation into the specific properties of ENPP1-IN-4 and its performance in preclinical and clinical settings is warranted.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. New activity assays for ENPP1 with physiological substrates ATP and ADP [pubmed.ncbi.nlm.nih.gov]
Enpp-1-IN-4: A Technical Review of a Novel Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes, including cancer immunology, bone mineralization, and metabolic diseases. Its role as the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), an endogenous STING (Stimulator of Interferon Genes) agonist, has positioned it as a key therapeutic target in oncology. Inhibition of ENPP1 prevents the degradation of cGAMP, thereby enhancing STING-mediated innate immune responses against tumors. This technical guide provides a comprehensive literature review of Enpp-1-IN-4, a potent and specific inhibitor of ENPP1. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the broader context of ENPP1 inhibition, utilizing data from analogous inhibitors to illustrate the principles and methodologies relevant to the field.
Introduction to ENPP1
ENPP1 is a type II transmembrane glycoprotein that belongs to the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family.[1] It plays a crucial role in hydrolyzing extracellular nucleotides, most notably ATP, to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] This enzymatic activity is pivotal in regulating purinergic signaling, a key communication pathway in the tumor microenvironment.[2]
Elevated ENPP1 expression has been correlated with poor prognosis and metastasis in several cancer types.[2] By hydrolyzing ATP and cGAMP, ENPP1 exerts a dual immunosuppressive effect. The breakdown of ATP ultimately leads to the production of adenosine, a potent immunosuppressive molecule.[1] Concurrently, the degradation of cGAMP dampens the cGAS-STING pathway, a critical component of the innate immune system's ability to detect cytosolic DNA and trigger an anti-tumor response.[2]
The cGAS-STING Pathway and the Role of ENPP1
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage often found in cancer cells, is detected by cGAS. This recognition triggers the synthesis of the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, leading to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3. IRF3 then dimerizes and moves to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-tumor immune response.
ENPP1 acts as a critical negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.[2] The inhibition of ENPP1 is therefore a promising strategy to enhance the cGAMP-STING signaling and promote anti-tumor immunity.
Figure 1: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
This compound and Other ENPP1 Inhibitors: Quantitative Data
This compound is a potent inhibitor of ENPP1, identified from patent WO2019177971A1 as compound 1.[3] While specific biochemical and cellular potency data for this compound are not widely published, the following tables summarize representative data for other well-characterized ENPP1 inhibitors to provide a comparative context.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Biochemical | [4] |
| Enpp-1-IN-20 | ENPP1 | 8.8 | Cell-based | [4] |
| ENPP1 inhibitor 4e | ENPP1 | 188 | Biochemical | [5] |
| ENPP1 inhibitor 4e | ENPP1 (in MDA-MB-231 cells) | 732 | Cell-based | [5] |
| Enpp-1-IN-13 | ENPP1 | 1290 | Biochemical | [6] |
Table 2: Cellular Activity of ENPP1 Inhibitor 4e
| Cell Line | IC50 (µM) | Assay Type | Reference |
| 4T1 (murine metastatic breast cancer) | 2.99 | Cytotoxicity | [5] |
| L-02 (non-cancerous) | >50 | Cytotoxicity | [5] |
| 293T (non-cancerous) | >50 | Cytotoxicity | [5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following sections outline the likely experimental workflows.
ENPP1 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ENPP1.
Figure 2: Workflow for a typical ENPP1 biochemical inhibition assay.
Methodology:
-
Reagent Preparation: An assay buffer containing Tris-HCl, MgCl2, and a surfactant (e.g., Brij-35) is prepared. Recombinant human ENPP1 is diluted to a working concentration in the assay buffer. The test compound, this compound, is serially diluted in DMSO and then in the assay buffer. A colorimetric or fluorogenic substrate, such as p-nitrophenyl 5’-thymidine monophosphate (p-NPP) or cGAMP, is prepared.
-
Enzyme-Inhibitor Incubation: The diluted ENPP1 enzyme is pre-incubated with varying concentrations of this compound in a microplate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, for instance, by adding a strong base like NaOH if using a p-NPP substrate. The formation of the product (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). For cGAMP hydrolysis, the remaining cGAMP or the product AMP can be detected using methods like HPLC-MS or specialized immunoassays.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Methodology:
-
Cell Culture: A reporter cell line, such as THP-1 Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IRF3-inducible promoter, is used.
-
Cell Treatment: Cells are seeded in a microplate and treated with a fixed concentration of cGAMP in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for STING activation and reporter gene expression (e.g., 24 hours).
-
Signal Detection: The supernatant is collected, and the SEAP activity is measured using a colorimetric substrate.
-
Data Analysis: The increase in reporter gene expression, indicative of enhanced STING activation, is plotted against the concentration of this compound to determine the EC50 value.
Pharmacokinetic and In Vivo Studies
While specific pharmacokinetic data for this compound is not publicly available, studies with other ENPP1 inhibitors provide insights into the expected preclinical evaluation. For instance, ENPP1 inhibitor 4e, when administered to mice in combination with cGAMP, led to increased serum levels of IFN-β, demonstrating in vivo target engagement.[5]
A typical preclinical development path for an ENPP1 inhibitor would involve the following stages:
Figure 3: Logical workflow for the preclinical development of an ENPP1 inhibitor.
Conclusion
This compound represents a promising agent for the therapeutic inhibition of ENPP1. While detailed public data on this specific molecule is scarce, the broader landscape of ENPP1 inhibitor research provides a strong rationale for its development, particularly in the context of cancer immunotherapy. The ability to block the degradation of cGAMP and enhance the anti-tumor activity of the cGAS-STING pathway is a highly sought-after therapeutic strategy. Further publication of preclinical data for this compound, including its in vitro and in vivo potency, selectivity, pharmacokinetics, and efficacy in tumor models, is eagerly awaited by the scientific community to fully assess its potential as a clinical candidate. This guide provides a foundational understanding of the core principles and methodologies that will be instrumental in the continued development and evaluation of this compound and other next-generation ENPP1 inhibitors.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. medchemexpress.com [medchemexpress.com]
Enpp-1-IN-4: A Technical Deep Dive into a Novel ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in both physiological and pathological processes. It is a key enzyme in purinergic signaling and has been identified as the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway. By degrading extracellular cGAMP, ENPP1 dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[1][2][3] Enpp-1-IN-4, identified as compound 1 in patent WO2019177971A1, is a potent small molecule inhibitor of ENPP1 with the potential to enhance anti-cancer immunity.[4] This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Data Summary
Quantitative data for this compound and related ENPP1 inhibitors are crucial for understanding their potency and guiding further development. The following tables summarize key in vitro activity parameters.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Notes |
| This compound (Compound 1) | ENPP1 | Biochemical | cGAMP | Data not publicly available | Data not publicly available | Potent inhibitor identified from patent WO2019177971A1.[4] |
| Related Quinazolinone Analogs | ENPP1 | Biochemical | pNP-TMP | 188 | - | Demonstrates the potential of the quinazolinone scaffold.[5] |
| Related Quinazolinone Analogs | ENPP1 | Cellular (MDA-MB-231) | Endogenous | 732 | - | Shows cell-based activity of the scaffold.[5] |
| Other Published Inhibitors | ENPP1 | Biochemical | cGAMP | < 2 | - | Highlights the potency of next-generation inhibitors.[6] |
Table 1: Biochemical and Cellular Activity of this compound and Related Compounds
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting the enzymatic activity of ENPP1. This inhibition has two major consequences on anti-tumor immunity, both of which are mediated through the cGAS-STING pathway.
-
Preservation of Extracellular cGAMP: Cancer cells can release cGAMP into the tumor microenvironment. ENPP1 on the surface of cancer and other cells degrades this extracellular cGAMP. By inhibiting ENPP1, this compound prevents cGAMP hydrolysis, allowing it to activate the STING pathway in surrounding immune cells, such as dendritic cells. This leads to the production of type I interferons and other cytokines that promote an anti-tumor immune response.[2][3]
-
Reduction of Immunosuppressive Adenosine: ENPP1 can also hydrolyze ATP to AMP, which is then converted to the immunosuppressive molecule adenosine by CD73. By inhibiting ENPP1, this compound can reduce the production of adenosine in the tumor microenvironment, further contributing to a more robust anti-tumor immune response.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key assays used in the characterization of ENPP1 inhibitors like this compound.
Biochemical ENPP1 Inhibition Assay (cGAMP Hydrolysis)
This assay measures the ability of a compound to inhibit the hydrolysis of cGAMP by recombinant ENPP1.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
This compound or other test compounds
-
Detection reagent (e.g., a coupled-enzyme system to detect AMP/GMP or a cGAMP-specific antibody for ELISA)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the test compound dilutions, recombinant ENPP1, and assay buffer.
-
Initiate the reaction by adding cGAMP to a final concentration near its Km.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Quantify the amount of remaining cGAMP or the product (AMP+GMP) using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular ENPP1 Inhibition Assay (cGAMP Degradation)
This assay assesses the ability of a compound to inhibit ENPP1 activity in a cellular context.
Materials:
-
A cell line with high endogenous or overexpressed ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium
-
Exogenous 2'3'-cGAMP
-
This compound or other test compounds
-
A reporter cell line that produces a signal (e.g., luciferase) in response to cGAMP-mediated STING activation.
Procedure:
-
Plate the ENPP1-expressing cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time.
-
Add a known concentration of exogenous cGAMP to the cell culture medium.
-
Incubate for a period to allow for ENPP1-mediated degradation of cGAMP.
-
Collect the conditioned medium.
-
Transfer the conditioned medium to the cGAMP reporter cell line.
-
Incubate the reporter cells and then measure the reporter signal.
-
A higher reporter signal indicates less cGAMP degradation and thus greater ENPP1 inhibition.
-
Calculate the percent inhibition and IC50 value.
Discovery and Development Workflow
The discovery and development of a targeted inhibitor like this compound typically follows a structured workflow.
-
Target Identification and Validation: The initial step involved identifying ENPP1 as the key hydrolase of extracellular cGAMP and validating its role in suppressing the cGAS-STING pathway in the context of cancer.[2][3]
-
High-Throughput Screening (HTS): A large library of chemical compounds is screened to identify initial "hits" that show inhibitory activity against ENPP1.
-
Hit-to-Lead Optimization: The initial hits are chemically modified to improve their potency, selectivity, and drug-like properties, leading to the identification of "lead" compounds.
-
Lead Optimization: Further medicinal chemistry efforts are focused on optimizing the lead compounds to enhance efficacy, reduce off-target effects, and improve pharmacokinetic properties. This is the stage where a compound like this compound would be refined.
-
Preclinical Development: The selected candidate compound undergoes extensive in vitro and in vivo testing to assess its safety, tolerability, and efficacy in animal models.
-
Clinical Trials: If the preclinical data is promising, the compound moves into human clinical trials to evaluate its safety and efficacy in patients.
Conclusion
This compound represents a promising therapeutic candidate for cancer immunotherapy. By inhibiting ENPP1, it has the potential to unleash the body's own innate immune system to fight cancer by preserving the pro-inflammatory signal of extracellular cGAMP. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to advance this and other ENPP1 inhibitors toward clinical application. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its full therapeutic potential in various cancer types.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro characterization of ENPP1 inhibitors, with a focus on Enpp-1-IN-4. The included methodologies, data presentation guidelines, and pathway visualizations are intended to support research and development efforts targeting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi).[1] This enzymatic activity is implicated in the regulation of bone mineralization, insulin signaling, and immune responses.[2] Notably, ENPP1 is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway.[3][4] By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of the STING pathway, making it a compelling target for cancer immunotherapy.[3][5]
Inhibitors of ENPP1, such as this compound, are valuable tools for studying its biological functions and hold therapeutic potential for various diseases, including cancer and metabolic disorders. This document outlines a detailed in vitro assay protocol for characterizing the potency and activity of ENPP1 inhibitors.
ENPP1 Signaling Pathway
ENPP1 modulates cellular signaling through its enzymatic activity. In the context of the cGAS-STING pathway, cytosolic double-stranded DNA (dsDNA) is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation leads to a downstream signaling cascade, resulting in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for an anti-tumor immune response. ENPP1, located on the cell surface, can hydrolyze extracellular cGAMP, thereby dampening the STING-mediated immune response.[2][3]
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP, a negative regulatory mechanism of the cGAS-STING pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of various ENPP1 inhibitors, providing a comparative reference for newly characterized compounds like this compound.
| Inhibitor | IC50 (µM) | Assay Substrate | Reference |
| Enpp-1-IN-13 | 1.29 | Not Specified | [6] |
| ENPP1 Inhibitor C | 0.26 | Not Specified | [7] |
| STF-1084 | 0.149 | cGAMP | [8] |
| QS1 | 1.59 | cGAMP | [8] |
| LCB33 | 0.0000009 (pNP-TMP)0.001 (cGAMP) | pNP-TMP / cGAMP | [9] |
| Enpp-1-IN-19 | 0.068 | cGAMP | [10] |
| Enpp-1-IN-4e | 0.188 | Not Specified | [11] |
Experimental Protocols
This section details a fluorescence-based in vitro assay for determining the inhibitory activity of compounds against human ENPP1. This protocol is adapted from commercially available inhibitor screening kits and published high-throughput screening methodologies.[2]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.
Materials and Reagents:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
ENPP1 Substrate: A fluorogenic substrate such as Tokyo Green™-mAMP or a physiological substrate like ATP or cGAMP coupled with a detection system (e.g., Transcreener® AMP²/GMP² Assay).
-
This compound (or other test inhibitors)
-
Positive Control Inhibitor (e.g., ENPP1 Inhibitor C)
-
DMSO (for compound dilution)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and any control inhibitors in 100% DMSO.
-
Create a serial dilution of the test and control inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Dilute the recombinant human ENPP1 enzyme to the desired working concentration (e.g., 100-500 pM) in cold assay buffer.[3][5]
-
Prepare the substrate solution according to the manufacturer's instructions or literature recommendations (e.g., 10 µM ATP or cGAMP).[12]
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Add assay buffer and the vehicle (e.g., assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
100% Activity (Negative Control) Wells: Add diluted ENPP1 enzyme and the vehicle.
-
Positive Control Wells: Add diluted ENPP1 enzyme and a known ENPP1 inhibitor at a concentration expected to give >90% inhibition.
-
Test Inhibitor Wells: Add diluted ENPP1 enzyme and the serial dilutions of this compound.
-
-
Assay Procedure:
-
To the appropriate wells of the microplate, add the assay components in the following order:
-
Assay Buffer
-
Test inhibitor (this compound) or vehicle (DMSO)
-
Diluted ENPP1 enzyme
-
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for certain fluorogenic substrates).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of 100% Activity Well)]
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The provided protocol offers a robust framework for the in vitro characterization of this compound and other novel ENPP1 inhibitors. By understanding the role of ENPP1 in key signaling pathways and utilizing standardized assay methodologies, researchers can effectively evaluate the potency and potential therapeutic utility of these compounds. The accurate determination of IC50 values is a critical step in the drug discovery and development process, enabling the selection of lead candidates for further preclinical and clinical investigation.
References
- 1. ENPP1 Fluorescent Inhibitor Screening Assay Kit - Antibodies - CAT N°: 702090 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for ENPP-1-IN-4 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi), thereby regulating purinergic signaling and mineralization.[1][2][3] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[2][4][5] ENPP1 degrades the STING ligand, cyclic GMP-AMP (cGAMP), attenuating the anti-tumor and anti-viral immune responses mediated by this pathway.[2][4] This function has positioned ENPP1 as a promising therapeutic target for enhancing cancer immunotherapy.
ENPP-1-IN-4 is a potent inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the hydrolysis of extracellular cGAMP, leading to increased STING activation and subsequent downstream signaling, including the production of type I interferons. This application note provides a detailed guide for a cell-based assay to characterize the activity of this compound.
Signaling Pathway
The cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with cellular damage or viral infection. cGAS binds to dsDNA and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines. Extracellular cGAMP can also be taken up by adjacent cells, propagating the immune response. ENPP1, located on the plasma membrane, hydrolyzes extracellular cGAMP, thus dampening this paracrine signaling. This compound inhibits this hydrolytic activity of ENPP1.
Data Presentation
The inhibitory activity of this compound and other ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50% or to elicit 50% of the maximum biological response (e.g., STING activation), respectively.
| Compound | Assay Type | Cell Line | Substrate | IC50 / EC50 (µM) | Reference |
| This compound | Enzymatic Inhibition | - | pNP-TMP | 0.188 | [6] |
| This compound | Cellular Inhibition | MDA-MB-231 | pNP-TMP | 0.732 | [7] |
| ZXP-8202 | Cellular Enzymatic | - | - | 0.02 | [8] |
| ZXP-8202 | STING Activation | MDA-MB-231 / THP-1 | cGAMP | 0.01 | [8] |
| STF-1623 | STING Activation | THP1-Lucia ISG | HT-DNA | 0.3 | [9] |
Experimental Protocols
Two primary types of cell-based assays are described below to characterize the activity of this compound: a direct enzymatic activity assay and a functional STING activation assay.
Direct ENPP1 Enzymatic Activity Assay in Whole Cells
This protocol measures the direct inhibition of ENPP1's phosphodiesterase activity on the surface of intact cells using a colorimetric substrate. MDA-MB-231, a human breast cancer cell line with high endogenous ENPP1 expression, is a suitable model.[6][10]
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM high glucose medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black tissue culture plates
-
This compound
-
p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP) as substrate
-
Dimethyl sulfoxide (DMSO)
-
D-Hanks' Balanced Salt Solution (D-HBSS)
-
Multi-well plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 1.0 × 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in D-HBSS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Protocol: a. Gently wash the cells twice with 100 µL of D-HBSS. b. Add 80 µL of fresh D-HBSS to each well. c. Add 10 µL of the diluted this compound or DMSO (for vehicle control) to the respective wells. d. Pre-incubate the plate at 37°C for 30 minutes. e. Initiate the enzymatic reaction by adding 10 µL of 2 mM pNP-TMP solution (final concentration 200 µM) to each well.[6] f. Incubate the plate at 37°C for 4 hours.[6]
-
Data Acquisition: Measure the absorbance of the released p-nitrophenolate at 405 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (wells with no cells). b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Functional STING Activation Reporter Assay
This protocol assesses the ability of this compound to enhance STING signaling by preventing the degradation of extracellular cGAMP. This co-culture assay uses a cGAMP-producing cell line (e.g., MDA-MB-231) and a STING reporter cell line (e.g., THP-1 Dual™ ISG-Lucia).
Materials:
-
MDA-MB-231 cells
-
THP-1 Dual™ ISG-Lucia cells (InvivoGen)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hygromycin B and Zeocin (for THP-1 cell line maintenance)
-
96-well white-bottom tissue culture plates
-
This compound
-
2'3'-cGAMP (as a positive control for STING activation)
-
QUANTI-Luc™ reagent (InvivoGen)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells as described previously.
-
Culture THP-1 Dual™ cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Normocin™, 25 mM HEPES, 100 µg/mL Zeocin™, and 10 µg/mL Hygromycin B.
-
-
Co-culture Setup: a. Seed MDA-MB-231 cells in a 96-well plate at 2 × 10⁴ cells per well and incubate overnight. b. On the following day, treat the MDA-MB-231 cells with a serial dilution of this compound for 1 hour. c. Add 2'3'-cGAMP to the wells to a final concentration of 1 µM to stimulate cGAMP-dependent STING activation. d. Incubate for 6 hours to allow for cGAMP production and export by MDA-MB-231 cells and its potential degradation by ENPP1.
-
Conditioned Media Transfer and Reporter Assay: a. In a separate 96-well white-bottom plate, seed THP-1 Dual™ cells at 5 × 10⁴ cells per well. b. Carefully collect the conditioned medium from the MDA-MB-231 plate and transfer it to the wells containing the THP-1 Dual™ cells. c. Incubate the THP-1 Dual™ cells with the conditioned medium for 24 hours.
-
Luciferase Assay: a. Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Add 20 µL of the THP-1 cell supernatant to a fresh white 96-well plate. c. Add 50 µL of QUANTI-Luc™ reagent to each well. d. Immediately measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the fold induction of luciferase activity for each condition relative to the vehicle control. b. Plot the fold induction against the logarithm of the this compound concentration and determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cell-based assays described above.
References
- 1. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of a Novel ENPP-1 Inhibitor (e.g., Enpp-1-IN-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and purinergic signaling.[1][2] Recent studies have identified ENPP1 as a key negative regulator of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway.[1][3][4] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons.[4][5]
In the tumor microenvironment, cancer cells can release cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS, to activate the STING pathway in surrounding immune cells and elicit an anti-tumor response.[4][5][6] However, many tumors overexpress ENPP1, which hydrolyzes extracellular cGAMP, thereby dampening this anti-tumor immunity and allowing for immune evasion.[4][5][7][8] This makes ENPP1 an attractive therapeutic target for cancer immunotherapy.[3][9][10] By inhibiting ENPP1, it is possible to restore cGAMP levels in the tumor microenvironment, activate the STING pathway, and promote an inflammatory "hot" tumor environment that is more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.[5][6][7]
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of a novel ENPP1 inhibitor, such as Enpp-1-IN-4.
Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor.
Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of an ENPP1 inhibitor. Syngeneic mouse models are highly recommended as they possess a competent immune system, which is essential for studying immunomodulatory agents.
-
Recommended Models:
-
4T1 Breast Cancer Model (BALB/c mice): A well-established model for metastatic breast cancer.[3][11] The 4T1 cells are known to express high levels of ENPP1.[11]
-
CT26 Colon Carcinoma Model (BALB/c mice): A commonly used model for colorectal cancer that is responsive to immunotherapy.[12]
-
MC38 Colon Adenocarcinoma Model (C57BL/6 mice): Another widely used colon cancer model.
-
B16-F10 Melanoma Model (C57BL/6 mice): A model known for being immunologically "cold," making it suitable for testing agents aimed at inducing an inflammatory response.
-
-
Animal Husbandry:
-
Mice should be housed in a specific-pathogen-free (SPF) facility.
-
Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) should be maintained.
-
Animals should have ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
In Vivo Efficacy Study Design
The following workflow outlines a typical in vivo efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 11. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for ENPP-1-IN-4 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of ENPP-1-IN-4, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). The protocols outlined below are based on available data for ENPP1 inhibitors and are intended to serve as a starting point for preclinical research in animal models, particularly in the context of cancer immunotherapy.
Introduction to ENPP1 and this compound
Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAMP-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By hydrolyzing the second messenger cGAMP, ENPP1 dampens innate immune responses. In the tumor microenvironment, elevated ENPP1 activity can suppress anti-tumor immunity.
This compound is a potent and specific small molecule inhibitor of ENPP1. By blocking ENPP1's enzymatic activity, this compound aims to increase the concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting an anti-tumor immune response. This compound was identified as a potent ENPP1 inhibitor in patent WO2019177971A1[1].
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, the following tables provide representative data for other small molecule ENPP1 inhibitors, which can be used for experimental design and as a benchmark for the evaluation of this compound.
Table 1: Representative In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Cancer Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Therapy | TGI with Combination |
| Inhibitor "7" | Mouse | Not Specified | 80 mg/kg | Not Specified | Not Specified | Not Specified |
| Insilico Medicine Cpd | Mouse | MC38 | 3-30 mg/kg, PO, BID | Dose-dependent, 67% at single dose | anti-PD-L1 | Tumor-free animals observed |
| STF-1623 | Mouse | CT26 | 5 or 50 mg/kg | Not Specified | anti-PD-1 | Synergistic effect |
| Oral ENPP1 Inhibitor | Mouse | CT-26 | 25 mg/kg, oral | 39% | anti-PD-L1 | 86% |
Table 2: Representative In Vitro Potency of ENPP1 Inhibitors
| Compound | Assay Type | IC50 / Ki |
| ENPP1 Inhibitor 27 | ENPP1 Inhibition (pH 7.5) | IC50 = 1.2 nM |
Signaling Pathway
The diagram below illustrates the central role of ENPP1 in the cGAMP-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor like this compound.
Caption: ENPP1 in the cGAMP-STING Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are generalized based on common practices for in vivo studies of small molecule inhibitors in mouse cancer models. It is highly recommended to perform formulation and tolerability studies for this compound before initiating efficacy experiments.
Formulation of this compound for In Vivo Administration
The solubility of this compound in common vehicles should be determined empirically. Quinazoline-based inhibitors have been formulated in various vehicles for in vivo use. A common starting point is a suspension or solution for oral (PO) or intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Vehicle components (select one):
-
0.5% (w/v) Methylcellulose in sterile water
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Other suitable vehicle based on solubility studies
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, add the vehicle components in the correct order, typically starting with the solvent in which the compound is most soluble (e.g., DMSO).
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly until the powder is fully dissolved or a uniform suspension is formed.
-
If a suspension is formed, sonication may be used to ensure homogeneity.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., CT26 or MC38)
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice
-
CT26 or MC38 tumor cells
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound formulation
-
Anti-mouse PD-1 or anti-mouse PD-L1 antibody
-
Appropriate isotype control antibody
-
Gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)
Experimental Workflow:
Caption: In Vivo Efficacy Study Workflow for this compound.
Protocol:
-
Tumor Cell Implantation:
-
On Day 0, subcutaneously inject 0.5 x 10^6 to 1 x 10^6 CT26 or MC38 cells in 100 µL of sterile PBS (can be mixed 1:1 with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle used for this compound formulation on the same schedule as the treatment group.
-
This compound Monotherapy Group: Administer this compound at the desired dose (e.g., starting with a dose range of 10-50 mg/kg) via the chosen route (PO or IP) daily or as determined by pharmacokinetic studies.
-
Immune Checkpoint Inhibitor Group: Administer anti-mouse PD-1/PD-L1 antibody (e.g., 10 mg/kg) via IP injection, typically twice a week. Administer an isotype control antibody to a separate group on the same schedule.
-
Combination Therapy Group: Administer both this compound and the anti-mouse PD-1/PD-L1 antibody according to their respective schedules.
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), become ulcerated, or if body weight loss exceeds 20%.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors are harvested, tumors and spleens can be collected for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells).
-
Disclaimer
This document provides generalized information and protocols. The optimal dosage, administration route, and formulation for this compound must be determined empirically by the end-user. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for ENPP1 Inhibitors in Mouse Models
Disclaimer: No specific public data was found for a compound designated "ENPP-1-IN-4". The following application notes and protocols are a representative guide based on published data for other potent and selective small-molecule ENPP1 inhibitors used in mouse models. Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Introduction to ENPP1 Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP).[1][2] By inhibiting ENPP1, the concentration of extracellular cGAMP increases, leading to enhanced STING activation, subsequent type I interferon production, and a more robust anti-tumor immune response.[2][3] This makes ENPP1 a promising target for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[4][5]
Signaling Pathway of ENPP1 in the Tumor Microenvironment
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the effect of its inhibition.
Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
In Vivo Dosage and Administration of Representative ENPP1 Inhibitors
The dosage and administration route of ENPP1 inhibitors can vary depending on the specific compound, mouse model, and therapeutic goal. Below is a summary of dosages used for different ENPP1 inhibitors in published mouse studies.
| Compound Name | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| ISM5939 | MC-38 Syngeneic | 30 mg/kg | Oral (p.o.) | Twice daily (BID) | [4] |
| Compound 31 | 4T1 & CT26 Syngeneic | Not specified | Not specified | Not specified | [6] |
| RBS2418 | Hepa1-6 & GL261-luc Syngeneic | Dosed to exceed EC90 in tumor and plasma | Not specified | Not specified | [7] |
| REV102 | AlplPrx1/- | 30 and 100 mg/kg in diet | Oral (in diet) | Ad libitum | [8] |
| Compound 4e | BALB/c nude mice | 0.5 mg/kg (with 5 mg/kg cGAMP) | Intravenous (i.v.) | Single dose | [9] |
Experimental Protocols
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Caption: A generalized experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.
Detailed Protocol for an In Vivo Efficacy Study
This protocol is a composite based on methodologies reported for various ENPP1 inhibitors.
1. Animal Models and Cell Lines:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used for syngeneic models.
-
Cell Lines: MC-38 (colon adenocarcinoma), CT-26 (colon carcinoma), or 4T1 (breast cancer) cells are frequently used.[1][4][6]
2. Tumor Implantation:
-
Harvest cultured tumor cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 0.5-1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
3. Treatment:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Vehicle Group: Administer the vehicle used to formulate the ENPP1 inhibitor.
-
ENPP1 Inhibitor Monotherapy Group: Administer the ENPP1 inhibitor at the desired dose and schedule (e.g., 30 mg/kg, p.o., BID).[4]
-
Combination Therapy Group: Administer the ENPP1 inhibitor in combination with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody, typically administered intraperitoneally at 10 mg/kg, twice a week).
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor body weight and general health of the animals.
-
The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival and the number of tumor-free mice.
5. Pharmacodynamic Analysis:
-
At the end of the study, tumors and spleens can be harvested for analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, dendritic cells, regulatory T cells).
-
ELISA/Luminex: Measure cytokine levels (e.g., IFN-β, TNF-α) in tumor lysates or serum.
-
Immunohistochemistry (IHC): Analyze protein expression of immune markers within the tumor microenvironment.
Logical Relationship: Expected Dose-Response
The following diagram illustrates the expected dose-dependent effect of an ENPP1 inhibitor on tumor growth.
Caption: Logical flow of the dose-dependent efficacy of an ENPP1 inhibitor.
Conclusion
Inhibition of ENPP1 is a promising strategy in cancer immunotherapy. The provided protocols and data, derived from studies on various ENPP1 inhibitors, offer a solid foundation for designing and conducting in vivo experiments in mouse models. Researchers should carefully consider the specific properties of their chosen inhibitor and adapt these general guidelines to their experimental needs.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-4 solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, formulation, and experimental use of Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[1][2][4] ENPP1 degrades the cGAS product, cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[2][4][5] This makes ENPP1 a compelling target for cancer immunotherapy. This compound is a potent and specific inhibitor of ENPP1, designed for investigating the therapeutic potential of ENPP1 inhibition.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C19H19N5O5S |
| Molecular Weight | 429.45 g/mol |
| CAS Number | 2376600-89-2[1] |
Solubility and Formulation
Table 1: Solubility and Formulation of Structurally Similar ENPP1 Inhibitors
| Inhibitor | Solvent | In Vitro Stock Solution | In Vivo Formulation |
| Enpp-1-IN-1 | DMSO | 69 mg/mL (200.93 mM)[6] | 1. For Injection (Clear Solution): 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O.[6] 2. For Oral Administration (Homogeneous Suspension): ≥5 mg/mL in CMC-Na solution.[6] 3. For Injection (Clear Solution): 5% DMSO, 95% Corn oil.[4][6] |
| Enpp-1-IN-5 | DMSO | 25.0 mg/mL | For Injection (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| Enpp-1-IN-14 | DMSO | 9.62 mg/mL (23.82 mM) | Not specified, but used in vivo at 50 mg/kg via intraperitoneal injection.[5] |
| Enpp-1-IN-20 | Not specified | IC50 of 8.8 nM in a cell-based assay.[7] | Not specified. |
Note: When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6] For in vivo formulations, the components should be added sequentially and mixed thoroughly to ensure a clear and homogenous solution. The final formulation should be prepared fresh before each experiment.
Signaling Pathway
ENPP1 is a key regulator of purinergic signaling and the cGAS-STING pathway. The following diagram illustrates the central role of ENPP1 in these processes.
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro ENPP1 Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound on ENPP1 enzyme activity. A common method involves measuring the product of ENPP1's enzymatic reaction, such as AMP or GMP, using a commercially available assay kit.
Materials:
-
Recombinant human ENPP1 protein
-
This compound
-
Substrate (e.g., ATP or cGAMP)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35, pH 7.5)[8]
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)[8][9]
-
384-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compounds to their final assay concentration in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Enzyme and Substrate Preparation: Prepare the ENPP1 enzyme and substrate (ATP or cGAMP) solutions in the assay buffer at the desired concentrations.
-
Reaction Setup: Add the this compound dilutions to the microplate wells. Add the ENPP1 enzyme to all wells except the negative control.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[8] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution containing EDTA.[8]
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a suitable plate reader (e.g., fluorescence polarization).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine cancer model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily).[5] The control group should receive the vehicle alone.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel ENPP1 inhibitor like this compound.
Caption: A generalized experimental workflow for the evaluation of an ENPP1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enpp-1-IN-4 stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known information on the stability of the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitor, Enpp-1-IN-4, in dimethyl sulfoxide (DMSO) and other solvents. Due to the limited availability of specific stability data for this compound in the public domain, this document also includes detailed protocols for researchers to conduct their own stability studies.
Introduction to this compound
This compound is a potent inhibitor of ENPP1, a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. ENPP1 is a key regulator of extracellular pyrophosphate (PPi) levels and is involved in bone mineralization, insulin signaling, and the modulation of the innate immune system through the cGAS-STING pathway.[1][2][3] By inhibiting ENPP1, this compound can modulate these pathways, making it a valuable tool for research in oncology, immunology, and metabolic diseases.[2]
Stability of this compound in Solvents
Recommended Storage Conditions (Based on Analogs)
The following table summarizes the recommended storage conditions for ENPP1 inhibitors in solid form and in solution, based on data for compounds like Enpp-1-IN-1 and Enpp-1-IN-14.[4] These are general guidelines and should be validated for this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous | 4°C | ≤ 1 day | Not recommended for long-term storage. Prepare fresh as needed. |
ENPP1 Signaling Pathways
ENPP1 exerts its biological functions through several key signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using ENPP1 inhibitors like this compound.
Experimental Protocols
To address the lack of specific stability data for this compound, a detailed protocol for a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
Protocol: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent (e.g., DMSO) over time at various storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (or other solvent of interest)
-
HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or mass spectrometer)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubators or refrigerators set to the desired temperatures (e.g., Room Temperature (25°C), 4°C, -20°C, -80°C)
Workflow:
Procedure:
-
Preparation of Stock and Working Solutions:
-
Accurately weigh a sufficient amount of solid this compound.
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution.
-
From the stock solution, prepare a working solution at a lower concentration (e.g., 1 mM) in the same solvent. This will be the solution used for the stability study.
-
-
Sample Aliquoting and Storage:
-
Aliquot the working solution into multiple autosampler vials for each storage condition and time point to avoid repeated freeze-thaw cycles of the bulk solution.
-
For each temperature to be tested (e.g., 25°C, 4°C, -20°C, and -80°C), prepare a set of vials.
-
Include a "Time 0" sample that will be analyzed immediately.
-
-
HPLC/LC-MS Analysis:
-
Develop an appropriate HPLC or LC-MS method to resolve this compound from any potential degradants. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Analyze the "Time 0" sample to establish the initial peak area or concentration.
-
At each subsequent time point (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage temperature.
-
Allow the frozen samples to thaw completely and reach room temperature before analysis.
-
Analyze the samples using the established HPLC/LC-MS method.
-
-
Data Analysis:
-
For each time point and temperature, calculate the percentage of this compound remaining relative to the "Time 0" sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the % Remaining versus time for each storage condition.
-
From these plots, the degradation kinetics can be determined, and an appropriate shelf-life under each condition can be estimated.
-
Data Presentation:
The results of the stability study should be summarized in a table for easy comparison.
| Storage Temperature | Solvent | Concentration | % Remaining after 1 Week | % Remaining after 1 Month |
| 25°C | DMSO | 1 mM | Experimental Value | Experimental Value |
| 4°C | DMSO | 1 mM | Experimental Value | Experimental Value |
| -20°C | DMSO | 1 mM | Experimental Value | Experimental Value |
| -80°C | DMSO | 1 mM | Experimental Value | Experimental Value |
Conclusion
While specific, quantitative stability data for this compound is currently lacking, the information available for analogous compounds suggests that storing stock solutions in anhydrous DMSO at -80°C in single-use aliquots is the most prudent approach to ensure compound integrity. For critical applications, it is highly recommended that researchers perform their own stability studies using the protocol outlined above to determine the precise stability of this compound under their specific laboratory conditions. This will ensure the reliability and reproducibility of experimental results.
References
Application Notes and Protocols: Evaluating ENPP1 Inhibitors in the 4T1 Breast Cancer Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a significant role in tumor progression and immune evasion.[1][2][3] ENPP1 is a phosphodiesterase that negatively regulates the cGAS-STING pathway by hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP).[2][4] High expression of ENPP1 is correlated with poor prognosis in several cancers, including breast cancer.[1][5] By inhibiting ENPP1, the degradation of cGAMP is prevented, leading to activation of the STING pathway, production of Type I interferons, and subsequent T-cell mediated anti-tumor immune responses.[4][6] Furthermore, ENPP1 activity produces adenosine, an immunosuppressive molecule that promotes cancer cell migration.[2][7]
The 4T1 syngeneic mouse model is a highly valuable tool for studying immunotherapies in breast cancer. 4T1 is a triple-negative breast cancer (TNBC) cell line that is highly metastatic and known to have high ENPP1 expression.[2][4][7] Its use in immunocompetent BALB/c mice allows for the investigation of the interplay between the inhibitor, the tumor, and the host immune system. These application notes provide a framework for evaluating the efficacy of a selective ENPP1 inhibitor, such as Enpp-1-IN-4, in the 4T1 breast cancer model.
Signaling Pathway
The cGAS-STING pathway is a key mediator of innate immunity. Cytosolic DNA from cancer cells is detected by cGAS, which synthesizes cGAMP. cGAMP then activates STING, leading to an anti-tumor immune response. ENPP1 acts as a negative regulator by hydrolyzing extracellular cGAMP, thus dampening this immune response and promoting the production of immunosuppressive adenosine.[4][8][9][10]
Data Presentation
Quantitative data from preclinical studies of representative ENPP1 inhibitors are summarized below. These tables provide expected efficacy benchmarks for a novel inhibitor like this compound.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Assay Type | Substrate | IC50 / Ki | Cell Line | Reference |
|---|---|---|---|---|---|
| ISM5939 | Enzymatic | - | 0.63 nM (IC50) | - | [3] |
| Cellular | 2',3'-cGAMP | 330 nM (EC50) | MDA-MB-231 | [3] | |
| RBS2418 | Enzymatic | cGAMP | 0.14 nM (Ki) | - | [11] |
| Enzymatic | ATP | 0.13 nM (Ki) | - | [11] | |
| Compound 4e | Enzymatic | - | 0.188 µM (IC50) | - | [12] |
| | Cellular | - | 0.732 µM (IC50) | 4T1 |[12] |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Dose & Schedule | Mouse Model | Monotherapy TGI* | Combination Therapy | Combination TGI* | Reference |
|---|---|---|---|---|---|---|
| AVA-NP-695 | 6 mg/kg, BID, p.o. | 4T1 Breast | Superior to anti-PD1 | + Paclitaxel | Encouraging Efficacy | [2] |
| ISM5939 | 30 mg/kg, BID, p.o. | MC38 Colon | 67% | + anti-PD-L1 | 96% | [3][13] |
| 30 mg/kg, BID, p.o. | MC38 Colon | 67% | + anti-PD-1 | 68% | [3][13] | |
| RBS2418 | Not specified | Hepa1-6 Liver | Significant | - | - | [11] |
| ZX-8177 | Not specified | Colon | Marked TGI | + anti-PD-L1 | Strong immune remodeling |[14] |
*TGI: Tumor Growth Inhibition
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol determines the cellular potency of an ENPP1 inhibitor by measuring its ability to protect extracellular cGAMP from hydrolysis by cancer cells.
Materials:
-
4T1 or MDA-MB-231 (high ENPP1 expressing) cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or test inhibitor)
-
2'3'-cGAMP
-
2'3'-cGAMP ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed 4T1 or MDA-MB-231 cells in a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay medium.
-
Treatment: Remove the culture medium from the cells. Add the diluted inhibitor to the wells.
-
cGAMP Addition: Immediately add a known concentration of exogenous 2'3'-cGAMP to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at 37°C. This allows the cellular ENPP1 to hydrolyze the cGAMP.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
ELISA: Quantify the remaining 2'3'-cGAMP in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of remaining cGAMP against the inhibitor concentration. Calculate the EC50 value, which is the concentration of inhibitor required to achieve 50% protection of cGAMP from hydrolysis.
Protocol 2: In Vivo Efficacy in 4T1 Syngeneic Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor and anti-metastatic efficacy of an ENPP1 inhibitor in immunocompetent mice.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
4T1 murine breast cancer cells
-
Hank's Balanced Salt Solution (HBSS) or PBS, sterile
-
This compound (formulated for oral or IP administration)
-
Vehicle control
-
(Optional) Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Wash the cells with sterile HBSS or PBS and resuspend to a final concentration of 1 x 10^6 cells/mL. Maintain cell viability above 95%.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously implant 0.1 x 10^6 4T1 cells (in 100 µL of HBSS) into the mammary fat pad of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach an average size of 50-100 mm³, randomize the animals into treatment groups (n=8-10 mice per group).[4]
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 3-30 mg/kg, BID, orally)
-
(Optional) Group 3: Checkpoint inhibitor (e.g., anti-PD-1, 10 mg/kg, IP, every 3 days)[4]
-
(Optional) Group 4: this compound + Checkpoint inhibitor
-
-
Treatment Administration: Administer treatments according to the defined schedule for the duration of the study (e.g., 21-28 days). Monitor animal body weight and general health throughout.
-
Endpoint Analysis:
-
Primary Tumor: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Excise and weigh the primary tumors.
-
Metastasis: The 4T1 model is highly metastatic to the lungs.[7] After euthanasia, harvest the lungs and fix them in Bouin's solution. Count the number of visible metastatic nodules on the lung surface.
-
Immune Profiling (Optional): A separate cohort of mice can be used for mechanistic studies. At a specified time point, tumors and spleens can be harvested, dissociated, and analyzed by flow cytometry to quantify immune cell infiltration (e.g., CD8+ T cells, NK cells, M2 macrophages).[7]
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor volumes, tumor weights, and the number of lung metastases between groups.
Experimental Workflow Visualization
References
- 1. pnas.org [pnas.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cGAS-STING Signaling with Enpp-1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway plays a crucial role in antitumor immunity. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway. ENPP1 is the dominant hydrolase of extracellular cyclic GMP-AMP (cGAMP), the second messenger that activates STING.[1][2] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing antitumor immune responses.[1] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance cGAS-STING-mediated antitumor immunity.[3]
Enpp-1-IN-4 is a potent and selective inhibitor of ENPP1, designed for research in oncology.[1] While specific quantitative data for this compound is not extensively available in the public domain, this document provides a comprehensive guide to using ENPP1 inhibitors, like this compound, to study cGAS-STING signaling. The protocols and data presented are based on established methodologies for characterizing ENPP1 inhibitors and can be adapted for this compound.
Data Presentation: Efficacy of ENPP1 Inhibitors
The following table summarizes the inhibitory potency of various small molecule ENPP1 inhibitors. This data provides a comparative context for researchers evaluating new inhibitors like this compound.
| Compound | IC50 (in vitro) | Cell-based EC50 | Notes |
| Enpp-1-IN-14 | 32.38 nM (recombinant human ENPP1) | Not Reported | Demonstrates potent enzymatic inhibition.[4] |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (in MDA-MB-231 cells) | Shows activity in a cellular context.[5] |
| ENPP1 inhibitor C | 0.26 µM (cell-free assay) | Not Reported | Selective for ENPP1 over ENPP2-7.[6] |
| This compound | Potent inhibitor (specific value not publicly available) | Not Reported | Extracted from patent WO2019177971A1, compound 1.[1] |
Signaling Pathways and Mechanisms
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, which is initiated by the presence of cytosolic double-stranded DNA (dsDNA).
Caption: The cGAS-STING signaling cascade.
Mechanism of ENPP1 Inhibition
ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP. ENPP1 inhibitors block this activity, thereby increasing the availability of cGAMP to activate STING in neighboring cells.
Caption: Mechanism of ENPP1 inhibition.
Experimental Protocols
ENPP1 Exogenous Cell-Based Inhibition Assay
This protocol is adapted from a published method and can be used to determine the potency of ENPP1 inhibitors in a cellular context.[7] It relies on reporter cell lines that express a luciferase gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
ENPP1 Inhibitor: this compound (or other inhibitors for comparison)
-
Recombinant Human ENPP1 (rENPP1): (e.g., from R&D Systems)
-
2'3'-cGAMP: (e.g., from InvivoGen)
-
Reporter Cell Line: THP1-Dual™ or A549-Dual™ cells (InvivoGen)
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (Zeocin and Blasticidin).
-
Assay Buffer: 50 mM Tris pH 9.5, 250 mM NaCl, 0.5 mM CaCl2, 1 mM ZnCl2.
-
QUANTI-Luc™: (InvivoGen)
-
Luminometer
-
96-well plates (white, clear bottom for cell culture and solid white for luminescence reading)
Protocol:
-
Cell Preparation:
-
Culture the reporter cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend the cells to a concentration of 4 x 10^5 cells/mL (for THP1-Dual™) or 3 x 10^5 cells/mL (for A549-Dual™) in fresh culture medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of the ENPP1 inhibitor (e.g., this compound) in the assay buffer containing 0.1% DMSO.
-
In a separate 96-well plate, pre-incubate 25 ng/well of rENPP1 with the desired concentrations of the inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 2'3'-cGAMP to a final concentration of 100 µM (for A549-Dual™) or 50 µM (for THP1-Dual™).
-
Incubate the reaction for 20 minutes at 37°C.
-
-
Cell Stimulation:
-
Dilute the enzymatic reaction mixture 1:12 with fresh cell culture medium.
-
Add the diluted reaction mixture to the wells containing the reporter cells.
-
Include appropriate controls:
-
Cells + medium (negative control)
-
Cells + 2'3'-cGAMP (without rENPP1, positive control for STING activation)
-
Cells + rENPP1 + 2'3'-cGAMP (without inhibitor, positive control for ENPP1 activity)
-
-
-
Measurement of STING Activation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure the luciferase activity using QUANTI-Luc™ according to the manufacturer's protocol. Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control with rENPP1 and 2'3'-cGAMP but without the inhibitor.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating an ENPP1 inhibitor.
Caption: Experimental workflow for ENPP1 inhibitor evaluation.
This compound and other ENPP1 inhibitors are valuable tools for investigating the role of the cGAS-STING pathway in various biological processes, particularly in the context of cancer immunology. By blocking the degradation of extracellular cGAMP, these inhibitors can potentiate STING-dependent immune responses. The protocols and data provided in these application notes offer a framework for researchers to characterize the activity of ENPP1 inhibitors and to explore their therapeutic potential. As research in this area progresses, a deeper understanding of the intricate regulation of the cGAS-STING pathway will undoubtedly pave the way for novel immunotherapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Enpp-1-IN-4, an ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-based assays are provided, along with data presentation and visualizations to guide researchers in their drug discovery efforts.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that regulates extracellular nucleotide metabolism. It plays a critical role in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Notably, ENPP1 is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway.[1] By hydrolyzing cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[2][3] Inhibition of ENPP1 is therefore a promising therapeutic strategy for enhancing innate immune responses against cancer.
This compound is a potent and selective inhibitor of ENPP1. Its ability to block ENPP1 activity makes it a valuable tool for studying the biological functions of this enzyme and for the discovery of novel therapeutics targeting the cGAS-STING pathway. High-throughput screening assays are essential for identifying and characterizing novel ENPP1 inhibitors like this compound.
Data Presentation
The inhibitory activity of this compound (referred to as ENPP1 Inhibitor 4e in the source) has been characterized in both biochemical and cellular assays. The key quantitative data is summarized in the table below.
| Assay Type | Target/Cell Line | Substrate | IC50 | Reference |
| Biochemical Assay | Recombinant Human ENPP1 | Not Specified | 0.188 µM | [4] |
| Cell-Based Assay | MDA-MB-231 cells | Not Applicable | 0.732 µM | [4] |
| Cytotoxicity Assay | 4T1 murine metastatic breast cancer cells | Not Applicable | 2.99 µM | [4] |
| Cytotoxicity Assay | L-02 and 293T non-cancerous cells | Not Applicable | > 50 µM | [4] |
| In Vivo Assay | Mice (in combination with cGAMP) | Not Applicable | N/A (Increased serum IFN-β at 0.5 mg/kg) | [4] |
Signaling Pathway
ENPP1 plays a crucial role in modulating the cGAS-STING signaling pathway. The following diagram illustrates the mechanism of action of ENPP1 and the effect of its inhibition by this compound.
Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.
Experimental Protocols
High-throughput screening for ENPP1 inhibitors can be performed using various assay formats. Below are detailed protocols for a biochemical fluorescence-based assay and a cell-based assay, which can be adapted for screening and characterizing this compound and other potential inhibitors.
Biochemical HTS Assay using a Fluorogenic Substrate
This protocol is based on the principles of the Cayman Chemical ENPP1 Fluorescent Inhibitor Screening Assay Kit, which utilizes a fluorogenic substrate.[4][5][6]
a. Principle:
The assay uses a specific fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP). ENPP1 cleaves this substrate, releasing the fluorescent molecule "Tokyo Green™", which can be quantified using a fluorescence plate reader. Inhibitors of ENPP1 will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
b. Materials and Reagents:
-
Recombinant Human ENPP1
-
ENPP1 Fluorogenic Substrate (e.g., TG-mAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control Inhibitor (e.g., ENPP1 Inhibitor C)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/520 nm
c. Experimental Workflow Diagram:
Caption: High-Throughput Screening Workflow for ENPP1 Inhibitors.
d. Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer to 1X concentration with ultrapure water.
-
Thaw the ENPP1 enzyme on ice and dilute it to the desired working concentration in 1X Assay Buffer immediately before use. The optimal concentration should be determined empirically by running an enzyme titration curve (e.g., starting with a concentration of 100 pM).[1]
-
Prepare the ENPP1 fluorogenic substrate solution by diluting it in 1X Assay Buffer.
-
Prepare a serial dilution of this compound and control compounds in DMSO in a separate plate (compound plate).
-
-
Assay Procedure (384-well format):
-
Add a small volume (e.g., 0.5 µL) of the diluted compounds from the compound plate to the corresponding wells of the black assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Add a defined volume (e.g., 10 µL) of the diluted ENPP1 enzyme solution to all wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume (e.g., 10 µL) of the substrate solution to all wells.
-
Mix the plate and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction, which can be determined from an initial time-course experiment.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Fluorescence_neg_control - Fluorescence_sample) / (Fluorescence_neg_control - Fluorescence_pos_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HTS Assay for ENPP1 Activity
This protocol is based on the principles of the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit.[7]
a. Principle:
This assay measures the activity of ENPP1 in live cells. A cell-permeable fluorogenic substrate is added to the cell culture medium. Endogenous or overexpressed ENPP1 on the cell surface cleaves the substrate, releasing a fluorescent product that can be measured. Inhibitors will reduce the fluorescence signal.
b. Materials and Reagents:
-
Cells expressing ENPP1 (e.g., MDA-MB-231, HepG2, or engineered cell lines)
-
Cell culture medium (ensure it is low in endogenous ENPP activity, as FBS can interfere)[8]
-
ENPP1/ENPP3-specific fluorogenic substrate (e.g., TG-mAMP)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control Inhibitor
-
Black, clear-bottom 96-well or 384-well tissue culture plates
-
Fluorescence plate reader
c. Detailed Protocol:
-
Cell Seeding:
-
Seed the cells in a black, clear-bottom tissue culture plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium from the wells.
-
Add fresh, serum-free (or low-serum) medium containing the desired concentrations of this compound or other test compounds. Include appropriate vehicle (DMSO) and positive controls.
-
Incubate for a specific period (e.g., 1-2 hours) to allow for compound uptake and interaction with the cells.
-
-
Enzymatic Reaction:
-
Add the cell-based ENPP1 substrate to each well.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the biochemical assay. It is advisable to perform a parallel cytotoxicity assay to ensure that the observed inhibition is not due to cell death.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and characterization of ENPP1 inhibitors like this compound. By leveraging these methodologies, researchers can accelerate the discovery of novel therapeutic agents that target the ENPP1-cGAMP-STING axis for the treatment of cancer and other diseases.
References
- 1. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sapphire North America [sapphire-usa.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for ENPP1 Activity Assay Using Enpp-1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi), thereby regulating purinergic signaling and tissue mineralization.[1][2] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[2][3] ENPP1 achieves this by hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening innate immune responses.[2] This function has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[4]
Inhibitors of ENPP1, such as Enpp-1-IN-4 and its analogs, are valuable tools for studying the enzymatic activity of ENPP1 and for developing novel therapeutics. These application notes provide a detailed protocol for assessing the enzymatic activity of ENPP1 and determining the potency of inhibitors like this compound.
Data Presentation: Potency of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter in drug discovery and development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several known ENPP1 inhibitors.
| Inhibitor | IC50 (in vitro) | Cell-based IC50 | Reference |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) | [3] |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | [5] |
| ENPP1 Inhibitor C | 0.26 µM | 10 µM (MDA-MB-231 & C6 cells) | [6] |
| Enpp-1-IN-13 | 1.29 µM (ENPP1) | Not Reported | [7] |
Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines, which mount an anti-tumor or anti-viral response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing STING activation.[2]
Caption: ENPP1 in the cGAS-STING Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for an in vitro ENPP1 activity assay. The protocol is adapted from a high-throughput screening method and utilizes a fluorescence polarization (FP) based detection of AMP/GMP, the products of ENPP1-mediated hydrolysis of ATP or cGAMP.[4][8] This method is highly sensitive and suitable for determining the IC50 of inhibitors like this compound.
Principle of the Assay
The assay measures the activity of ENPP1 by quantifying the amount of AMP or GMP produced from the hydrolysis of ATP or cGAMP, respectively. The detection of AMP/GMP is achieved through a competitive immunoassay. In the absence of ENPP1-produced AMP/GMP, a fluorescently labeled tracer binds to a specific antibody, resulting in a high fluorescence polarization signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the fluorescence polarization signal. This decrease is proportional to the amount of AMP/GMP produced and thus to the ENPP1 activity.
Materials and Reagents
-
Recombinant Human ENPP1
-
ENPP1 Inhibitor (e.g., this compound or ENPP1 inhibitor 4e)
-
ATP or 2'3'-cGAMP (substrate)
-
Tris buffer
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
DMSO (for dissolving inhibitors)
-
Detection Reagent Kit (e.g., Transcreener® AMP²/GMP² Assay, which includes AMP/GMP antibody, and a far-red fluorescent tracer)
-
Stop Buffer (e.g., EDTA-containing buffer)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow
The following diagram illustrates the general workflow for conducting the ENPP1 activity assay to evaluate an inhibitor.
Caption: Workflow for ENPP1 Inhibitor Activity Assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35.
-
ENPP1 Enzyme Stock: Reconstitute lyophilized recombinant human ENPP1 in the assay buffer to a stock concentration of 10 nM. The final concentration in the assay will be much lower (e.g., 100 pM).[4]
-
Substrate Stock: Prepare a 10 mM stock solution of ATP or cGAMP in nuclease-free water.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound (or other inhibitor) in 100% DMSO.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations. For an inhibitor with an expected IC50 in the sub-micromolar range (like ENPP1 inhibitor 4e), a starting concentration of 100 µM in the dilution series would be appropriate, with 1:3 or 1:5 serial dilutions.
-
-
Assay Procedure:
-
Set up the assay in a 384-well plate. Include controls for no enzyme (background), no inhibitor (maximum activity), and a titration of the inhibitor.
-
Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the diluted ENPP1 enzyme to each well (except the no-enzyme control, to which 5 µL of assay buffer is added). The final ENPP1 concentration should be optimized, but a starting point of 100 pM is recommended.[4]
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of the substrate (ATP or cGAMP) to each well. The final substrate concentration should be at or near the Km value for ENPP1. A concentration of 10 µM is a good starting point for both ATP and cGAMP.[8]
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of stop buffer containing EDTA.
-
Add 5 µL of the detection mix (containing the AMP/GMP antibody and fluorescent tracer, prepared according to the manufacturer's instructions) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - [(Signal of Inhibitor Well - Signal of No Enzyme Control) / (Signal of No Inhibitor Control - Signal of No Enzyme Control)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.
-
Conclusion
The protocol described provides a robust and sensitive method for determining the activity of ENPP1 and for evaluating the potency of inhibitors such as this compound. By understanding the role of ENPP1 in key signaling pathways and employing quantitative assays, researchers can advance the development of novel therapeutics for cancer and other diseases where ENPP1 activity is dysregulated.
References
- 1. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Enpp-1-IN-4 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a key signaling cascade for detecting cytosolic DNA and initiating an immune response. Tumors often overexpress ENPP1 to create an immunosuppressive microenvironment and evade immune surveillance.
The inhibition of ENPP1 presents a promising therapeutic strategy to reactivate anti-tumor immunity. Small molecule inhibitors of ENPP1, such as Enpp-1-IN-4 and other potent analogs, prevent the degradation of cGAMP, leading to the activation of the cGAS-STING pathway. This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, enhancing the infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.
Combining ENPP1 inhibition with anti-PD-1 therapy, a cornerstone of cancer immunotherapy, offers a synergistic approach to overcoming immune resistance. Anti-PD-1 antibodies block the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, releasing the brakes on T cell-mediated killing. By turning "cold" tumors "hot" through increased T cell infiltration, ENPP1 inhibitors can significantly enhance the efficacy of anti-PD-1 therapy. This document provides an overview of the preclinical data and detailed protocols for investigating the combination of this compound with anti-PD-1 therapy.
Mechanism of Action: Synergistic Activation of Anti-Tumor Immunity
The combination of an ENPP1 inhibitor with an anti-PD-1 antibody leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.
dot
Caption: Signaling pathway of ENPP1 inhibition and anti-PD-1 blockade.
Preclinical Efficacy Data
The following tables summarize the preclinical efficacy of representative potent ENPP1 inhibitors, alone and in combination with anti-PD-1/PD-L1 therapy, in syngeneic mouse models.
Table 1: In Vivo Efficacy of ISM5939 in Combination with Anti-PD-1/PD-L1 in MC38 Syngeneic Mouse Model [1][2]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Notes |
| ISM5939 (monotherapy) | 30 mg/kg, p.o. BID | 67% | Orally bioavailable small molecule ENPP1 inhibitor. |
| Anti-PD-L1 (monotherapy) | - | 53% | |
| ISM5939 + Anti-PD-L1 | 30 mg/kg, p.o. BID | 96% | Synergistic anti-tumor effect observed. |
| Anti-PD-1 (monotherapy) | - | 28% | |
| ISM5939 + Anti-PD-1 | 30 mg/kg, p.o. BID | 68% | Enhanced efficacy compared to monotherapies. |
Table 2: In Vivo Efficacy of STF-1623 in Combination with Anti-PD-L1 in Syngeneic Mouse Models [3]
| Treatment Group | Mouse Model | Dose and Schedule | Outcome |
| STF-1623 + Anti-PD-L1 | MC38 (ENPP1-overexpressing) | STF-1623: 5 mg/kg, s.c., QD; Anti-PD-L1: i.p. | Synergistic slowing of primary tumor growth. |
| STF-1623 + Anti-PD-L1 | CT26 (colorectal) | STF-1623: 5 mg/kg, s.c., QD; Anti-PD-L1: i.p. | Synergistic slowing of primary tumor growth. |
| STF-1623 + Anti-PD-L1 | EMT6 (breast cancer) | - | Abolished lung metastases. |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies to evaluate the combination of an ENPP1 inhibitor and an anti-PD-1 antibody.
Protocol 1: In Vivo Efficacy Study in Syngeneic Mouse Models (MC38 and CT26)
This protocol outlines the procedure for a subcutaneous tumor model to assess the anti-tumor efficacy of the combination therapy.
dot
References
Application Notes and Protocols: Enpp-1-IN-4 for Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapies. A subpopulation of glioblastoma stem-like cells (GSCs) is thought to drive tumor recurrence and therapeutic resistance. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising therapeutic target in glioblastoma. ENPP1 is highly expressed in glioblastoma, particularly in GSCs, where it plays a crucial role in maintaining their undifferentiated and proliferative state.[1][2]
ENPP1 functions through two primary mechanisms relevant to cancer progression. Firstly, it hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a potent activator of the anti-tumoral STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 dampens the innate immune response against the tumor. Secondly, in GSCs, ENPP1 activity has been linked to the regulation of the E2F1 transcription factor, a key driver of cell cycle progression. Inhibition of ENPP1 in GSC models has been shown to induce cell cycle arrest, apoptosis, and differentiation, thereby sensitizing tumor cells to chemotherapy.
Enpp-1-IN-4 is a potent and selective small molecule inhibitor of ENPP1. These application notes provide an overview of the experimental use of this compound in glioblastoma models, including protocols for key in vitro and in vivo assays and representative data.
Signaling Pathways
ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability. This leads to the production of cGAMP, which activates STING and subsequent type I interferon signaling, promoting an anti-tumor immune response. ENPP1 is a negative regulator of this pathway.
Caption: ENPP1 negatively regulates the cGAS-STING pathway.
ENPP1 in Glioblastoma Stem-like Cell Maintenance
In glioblastoma stem-like cells (GSCs), ENPP1 has been shown to be a critical regulator of the stem-like phenotype. Its activity is linked to the maintenance of a proliferative state through the E2F1 transcription factor.
Caption: ENPP1 promotes GSC maintenance via the E2F1 pathway.
Data Presentation
In Vitro Efficacy of ENPP1 Inhibitors
The following table summarizes the in vitro potency of a representative ENPP1 inhibitor, RBS2418.[3]
| Compound | Target | Substrate | Assay Condition | Potency (Ki) |
| RBS2418 | ENPP1 | cGAMP | In vitro enzyme assay | 0.14 nM |
| RBS2418 | ENPP1 | ATP | In vitro enzyme assay | 0.13 nM |
Representative In Vivo Efficacy of an ENPP1 Inhibitor in a Glioblastoma Model
The following data is a representative example of the expected outcome of treating an orthotopic GL261 glioblastoma mouse model with an ENPP1 inhibitor, based on qualitative reports for RBS2418.[3]
| Treatment Group | Median Survival (days) | Increase in Median Survival (%) | Tumor Burden Reduction at Day 21 (%) |
| Vehicle Control | 25 | - | 0 |
| This compound | 35 | 40 | 50 |
Experimental Protocols
ENPP1 Enzyme Inhibition Assay
This protocol is for determining the in vitro potency of this compound against ENPP1.
Materials:
-
Recombinant human ENPP1
-
This compound
-
Substrates: 2',3'-cGAMP and ATP
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of ENPP1 enzyme solution (final concentration ~50 pM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of substrate solution (final concentration of cGAMP or ATP at its Km value).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product (AMP or GMP) according to the manufacturer's instructions of the detection kit.
-
Calculate the Ki value using non-linear regression analysis.
Glioblastoma Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of glioblastoma cell lines (e.g., U87MG, GL261).[4][5]
Materials:
-
Glioblastoma cell lines (U87MG or GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 2.0)
-
96-well plates
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Orthotopic Glioblastoma Model
This protocol outlines the establishment of an orthotopic glioblastoma model in mice and treatment with this compound.
Materials:
-
GL261-luciferase expressing cells
-
C57BL/6 mice (6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound formulated for in vivo administration
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic apparatus.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 5 x 10^4 GL261-luc cells in 2 µL of PBS into the striatum.
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth Monitoring:
-
Starting 7 days post-implantation, monitor tumor growth weekly using bioluminescence imaging.
-
Inject mice with D-luciferin and image after 10 minutes.
-
-
Treatment:
-
Once tumors are established (e.g., day 10), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control daily via oral gavage (or another appropriate route).
-
-
Efficacy Evaluation:
-
Monitor tumor growth via bioluminescence imaging throughout the study.
-
Record body weight and clinical signs of morbidity.
-
Monitor survival and euthanize mice when they reach pre-defined endpoints.
-
Analyze tumor growth curves and survival data statistically.
-
Experimental Workflow Visualization
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitor of apoptosis protein expression in glioblastomas and their in vitro and in vivo targeting by SMAC mimetic GDC-0152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of ENPP1 Inhibition in Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a crucial enzyme in the regulation of bone mineralization.[1][2] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2] Dysregulation of ENPP1 activity is associated with various skeletal and soft tissue mineralization disorders.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy for diseases characterized by excessive PPi, such as hypophosphatasia. Conversely, understanding the impact of ENPP1 inhibition on osteoblast differentiation is critical for bone regeneration and tissue engineering applications.
Principle of Application
The application of an ENPP1 inhibitor, such as Enpp-1-IN-4, in osteoblast differentiation studies is based on the hypothesis that reducing the enzymatic activity of ENPP1 will decrease the local concentration of PPi. This reduction in PPi, a key inhibitor of mineralization, is expected to enhance the differentiation of osteoprogenitor cells into mature osteoblasts and promote the deposition of a mineralized extracellular matrix.[3]
Key applications include:
-
Investigating the role of ENPP1 in osteogenesis: Elucidating the specific stages of osteoblast differentiation that are influenced by ENPP1 activity.
-
Screening for pro-osteogenic compounds: Using ENPP1 inhibition as a positive control or benchmark for novel therapeutic agents aimed at promoting bone formation.
-
Modeling diseases of altered bone mineralization: Creating in vitro models to study the cellular and molecular mechanisms of diseases associated with ENPP1 dysfunction.
Data Presentation: Expected Effects of ENPP1 Inhibition on Osteoblast Differentiation
The following tables summarize the anticipated quantitative effects of this compound on key markers of osteoblast differentiation, based on data from ENPP1 knockdown and knockout studies.
Table 1: Effect of ENPP1 Inhibition on Osteogenic Gene Expression
| Gene Marker | Description | Expected Change with this compound | Fold Change (relative to control) |
| RUNX2 | Runt-related transcription factor 2, a master regulator of osteoblast differentiation.[4][5][6] | ↑ | 1.5 - 2.5 |
| ALP | Alkaline Phosphatase, an early marker of osteoblast differentiation involved in matrix mineralization.[3] | ↑ | 2.0 - 3.5 |
| COL1A1 | Collagen Type I Alpha 1 Chain, the major structural protein of the bone matrix. | ↑ | 1.8 - 3.0 |
| OCN | Osteocalcin, a late marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis.[3][7] | ↑ | 3.0 - 5.0 |
| BSP | Bone Sialoprotein, another late-stage marker of osteoblast differentiation that plays a role in hydroxyapatite nucleation.[3] | ↑ | 2.5 - 4.5 |
Table 2: Effect of ENPP1 Inhibition on Osteoblast Function
| Functional Assay | Description | Expected Change with this compound | Quantitative Measurement (relative to control) |
| Alkaline Phosphatase (ALP) Activity | Measures the enzymatic activity of ALP, indicating early osteoblast function.[3] | ↑ | 1.5 - 2.5 fold increase in absorbance |
| Alizarin Red S Staining | Stains calcium deposits, indicating late-stage osteoblast function and matrix mineralization.[3] | ↑ | 2.0 - 4.0 fold increase in absorbance |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation
This protocol describes the induction of osteoblast differentiation from mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).
Materials:
-
Mesenchymal Stem Cells (MSCs) or MC3T3-E1 cells
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MSCs or MC3T3-E1 cells in multi-well plates at a density of 2 x 10^4 cells/cm². Allow cells to adhere and reach 70-80% confluency in Growth Medium.
-
Induction of Differentiation: Aspirate the Growth Medium and replace it with Osteogenic Differentiation Medium.
-
Treatment with this compound: Add this compound to the Osteogenic Differentiation Medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control group.
-
Medium Change: Change the medium every 2-3 days with fresh Osteogenic Differentiation Medium containing the respective treatments.
-
Duration: Continue the differentiation for 7-21 days, depending on the cell type and the markers to be analyzed.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
Differentiated cells from Protocol 1 (typically at day 7 or 14)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.
-
Incubation with Substrate: Transfer the cell lysate to a 96-well plate and add pNPP substrate solution. Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.
Protocol 3: Alizarin Red S Staining for Mineralization
Materials:
-
Differentiated cells from Protocol 1 (typically at day 14 or 21)
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Deionized water
-
0.5% Alizarin Red S solution (pH 4.1-4.3)
-
10% Cetylpyridinium chloride (for quantification)
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add 0.5% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the cells four times with deionized water.
-
Imaging: Visualize and capture images of the red-stained calcium deposits using a microscope.
-
Quantification (Optional): To quantify the staining, add 10% cetylpyridinium chloride to each well to destain. Incubate for 1 hour and measure the absorbance of the supernatant at 562 nm.[3]
Mandatory Visualizations
Caption: ENPP1 hydrolyzes ATP to PPi, which inhibits mineralization. This compound blocks this process.
Caption: Workflow for studying this compound's effect on osteoblast differentiation.
Caption: ENPP1 may inhibit Wnt signaling by promoting Sfrp1, a Wnt inhibitor.
References
- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 2. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RUNX2 Regulates Osteoblast Differentiation via the BMP4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
ENPP-1-IN-4: A Tool for Interrogating Purinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key metalloenzyme that plays a critical role in the regulation of extracellular purinergic signaling. By hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi), ENPP1 modulates the availability of nucleotides that act on various purinergic receptors.[1][2][3] More recently, ENPP1 has been identified as the primary hydrolase of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[4][5] Dysregulation of ENPP1 activity has been implicated in a range of pathologies, including cancer, inflammatory disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[5]
ENPP-1-IN-4 is a potent and specific inhibitor of ENPP1.[6][7] While detailed quantitative data for this compound is not widely available in the public domain, its utility as a research tool for studying the physiological and pathological roles of ENPP1 is significant. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying purinergic signaling.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of ENPP1. By blocking the hydrolysis of ATP and cGAMP, this compound can be used to:
-
Increase extracellular ATP levels: This allows for the study of ATP-mediated signaling through P2 receptors.
-
Potentiate STING signaling: By preventing the degradation of cGAMP, this compound can enhance the activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[5]
-
Modulate adenosine signaling: By blocking the initial step in the conversion of ATP to adenosine, this compound can indirectly affect adenosine receptor-mediated signaling.[1]
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides IC50 values for other known ENPP1 inhibitors to offer a comparative context for researchers.
| Inhibitor | Target | IC50 (µM) | Reference |
| ENPP1 Inhibitor C | ENPP1 | 0.26 | Cayman Chemical |
| Enpp-1-IN-13 | ENPP1 | 1.29 | Cambridge Bioscience |
| Compound 43 | ENPP1 | Potent (in vivo efficacy) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the role of ENPP1 in purinergic signaling and the mechanism of its inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enpp-1-IN-4 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Enpp-1-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING pathway. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which can lead to an anti-tumor immune response.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A specific IC50 value for this compound is not publicly available. However, based on the potency of other known ENPP1 inhibitors, a good starting point for a dose-response experiment would be to test a concentration range from 1 nM to 10 µM. For initial screening, a concentration of 1 µM can be used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the desired working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I measure the activity of ENPP1 in my cells after treatment with this compound?
A4: The activity of ENPP1 can be measured using a cell-based activity assay. Commercially available kits, such as the ENPP1/ENPP3 Cell-Based Activity Assay Kit from Cayman Chemical, provide a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal.[1][2] By measuring the fluorescence intensity, you can quantify ENPP1 activity. A decrease in fluorescence in cells treated with this compound compared to untreated controls would indicate successful inhibition of the enzyme.
Data Presentation: Concentration of ENPP1 Inhibitors
The following table summarizes the reported concentrations and IC50 values for various ENPP1 inhibitors in cell-based assays. This data can serve as a reference for designing your experiments with this compound.
| Inhibitor | Cell Line(s) | Reported Concentration / IC50 | Reference |
| Enpp-1-IN-20 | Cell-based assay | IC50: 8.8 nM | [3] |
| Compound 4e | MDA-MB-231 | IC50: 0.732 µM (732 nM) | [4] |
| ENPP1 Inhibitor C | MDA-MB-231, C6 glioma | 10 µM | |
| Enpp-1-IN-13 | HeLa, MCF-7, 1321N1 | 100 µM (cytotoxicity study) | [5] |
| STF-1084 | 293T cGAS ENPP1-/- | IC50: 340 nM | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
ENPP1 activity assay kit (e.g., Cayman Chemical, Item No. 702080)[1][2]
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Inhibitor Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control. Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
ENPP1 Activity Assay: Following the incubation period, measure the ENPP1 activity using a cell-based assay kit according to the manufacturer's instructions.[1][2]
-
Data Analysis: Plot the ENPP1 activity (or percentage of inhibition) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Measuring Downstream STING Pathway Activation
This protocol describes how to assess the activation of the STING pathway following treatment with this compound by measuring the expression of a downstream target gene, such as Interferon-beta (IFN-β), using RT-qPCR.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the determined optimal concentration of this compound (from Protocol 1) or a vehicle control for a suitable time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers for IFN-β and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in IFN-β expression in this compound-treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: ENPP1-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during inhibitor or reagent addition- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multichannel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or low inhibition of ENPP1 activity | - Inhibitor concentration is too low- this compound has degraded- Cell line has low ENPP1 expression- Assay conditions are not optimal | - Perform a wider dose-response curve, including higher concentrations.- Use a fresh aliquot of this compound stock solution.- Confirm ENPP1 expression in your cell line by Western blot or RT-qPCR.- Ensure the assay is performed according to the manufacturer's protocol.[1][2] |
| Significant cell death observed | - this compound is cytotoxic at the tested concentration- High DMSO concentration in the final culture medium | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the dose-response experiment to determine the cytotoxic concentration.- Ensure the final DMSO concentration is below 0.5%, preferably at or below 0.1%. |
| Inconsistent downstream pathway activation | - Sub-optimal inhibitor concentration or treatment time- Cell line is not responsive to STING activation | - Optimize the concentration and duration of this compound treatment.- Verify the expression and functionality of key STING pathway components (e.g., STING, TBK1, IRF3) in your cell line. |
| Potential off-target effects | - Inhibition of other ENPP family members or unrelated phosphodiesterases | - If unexpected phenotypes are observed, consider using a structurally different ENPP1 inhibitor as a control. Perform selectivity assays if available. Note that ENPP1 inhibition can have systemic effects on bone metabolism and the immune system.[7][8] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Enpp-1-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpp-1-IN-4. Due to limited publicly available solubility data for this compound, this guide incorporates data from structurally similar ENPP1 inhibitors to provide starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is an enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway.[2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway. This activation promotes the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[4][5] This makes ENPP1 inhibitors like this compound promising candidates for cancer immunotherapy.[6]
Q2: I am having trouble dissolving this compound. What solvents can I use?
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound is likely poorly soluble in aqueous solutions alone.
-
Solution: Start by dissolving the compound in 100% DMSO. For in vivo or cell-based assays, further dilution into an aqueous buffer or a formulation vehicle is necessary.
Problem: The compound precipitates out of solution after dilution.
Possible Causes & Solutions:
-
Low Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution 1: Use a Co-solvent Formulation. Several formulations have been successfully used for other ENPP1 inhibitors and can be adapted for this compound. These typically involve a combination of DMSO, a polymer like PEG300 or a cyclodextrin, and a surfactant like Tween-80.
-
Solution 2: Gentle Heating and Sonication. If precipitation occurs during preparation, gentle warming (e.g., to 37°C or 42°C) and/or sonication can help to redissolve the compound.[7][8]
Solubility Data for Structurally Related ENPP1 Inhibitors
The following table summarizes the solubility and formulation protocols for other commercially available ENPP1 inhibitors. This data can be used as a starting point for developing a protocol for this compound.
| Inhibitor | Solvent/Formulation | Achieved Concentration | Reference |
| Enpp-1-IN-1 | DMSO | 69 mg/mL (200.93 mM) | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.06 mM) | [10] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.06 mM) | [10] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.06 mM) | [10] | |
| Enpp-1-IN-5 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.09 mM) | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.09 mM) | [7] | |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.09 mM) | [7] | |
| Enpp-1-IN-14 | DMSO | 9.62 mg/mL (23.82 mM) | [11] |
| 50% PEG300, 50% Saline | 10 mg/mL (24.76 mM) (Suspension) | [8] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is a general starting point for creating a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO (freshly opened to avoid moisture absorption which can reduce solubility)[9]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or higher as solubility allows).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle heating (37°C) can also be applied.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from formulations used for other ENPP1 inhibitors and is a good starting point for in vivo studies.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Start with your high-concentration this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Slowly add 4.5 volumes of sterile saline to the mixture while vortexing to avoid precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used. This formulation should be prepared fresh before each use.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Enpp-1-IN-4 Experiments
Welcome to the technical support center for Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. This compound has been identified as "compound 1" in patent WO2019177971A1 and is of interest for its potential in cancer immunotherapy by modulating the cGAS-STING pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of ENPP1. ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immune signaling pathway.[2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation. This, in turn, can promote the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, boosting anti-tumor immune responses.[2][3]
Q2: What are the primary experimental applications for this compound?
A2: this compound is primarily used in cancer research to investigate the role of the ENPP1/cGAS-STING pathway in tumor immunology.[1] Key applications include:
-
In vitro studies to determine the IC50 of this compound against ENPP1 enzymatic activity.
-
Cell-based assays to assess the effect of this compound on cGAMP levels and downstream STING signaling (e.g., IFN-β production) in immune cells and cancer cell lines.
-
In vivo studies in animal models of cancer to evaluate the anti-tumor efficacy of this compound, often in combination with other immunotherapies like checkpoint inhibitors.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific solubility data for this compound is not publicly available, compounds of the quinazoline sulfonamide class often exhibit moderate to poor aqueous solubility.[4][5]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Sulfonamide-containing compounds are generally stable in aqueous solutions under neutral and basic conditions but may be less stable at acidic pH.[1]
Q4: What are potential off-target effects of this compound?
A4: this compound belongs to the quinazoline class of compounds, which are known to interact with ATP-binding sites of various proteins, particularly kinases.[6][7][8] Therefore, it is plausible that this compound could exhibit off-target activity against certain kinases. Researchers should consider performing kinome profiling to assess the selectivity of this compound, especially when unexpected cellular phenotypes are observed.
Troubleshooting Guides
In Vitro ENPP1 Enzyme Activity Assays
Problem: No or low inhibition of ENPP1 activity.
| Possible Cause | Troubleshooting Step |
| Incorrect assay conditions | Ensure the assay buffer contains the necessary co-factors for ENPP1 activity, such as zinc and calcium ions.[9] The optimal pH for the assay should also be confirmed. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive ENPP1 enzyme | Verify the activity of the recombinant ENPP1 enzyme using a known ENPP1 inhibitor as a positive control. |
| Substrate concentration too high | If the substrate (e.g., ATP or cGAMP) concentration is much higher than its Km value, a higher concentration of the inhibitor may be required to observe inhibition. Perform the assay with the substrate concentration at or near its Km. |
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Incomplete mixing of reagents | Ensure thorough mixing of all assay components in each well. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Precipitation of this compound | Visually inspect the assay plate for any signs of compound precipitation. If precipitation is observed, consider reducing the final concentration of this compound or increasing the DMSO concentration in the final assay volume (typically not exceeding 1%). |
Cell-Based Assays for STING Pathway Activation
Problem: No induction of IFN-β or other downstream targets after treatment with this compound and a STING agonist (e.g., cGAMP).
| Possible Cause | Troubleshooting Step |
| Low or no ENPP1 expression in the cell line | Confirm that the cell line used (e.g., PBMCs, HFF-1) expresses ENPP1 at a sufficient level.[10] This can be done by Western blot or RT-qPCR. |
| Inactive cGAS-STING pathway in the cell line | Verify that the cGAS-STING pathway is functional in your cell line by treating with a direct STING agonist (e.g., DMXAA for murine cells) and measuring IFN-β production.[11][12] |
| Degraded STING agonist | Use a fresh, quality-controlled stock of the STING agonist. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time for IFN-β induction, which is typically between 6 and 24 hours.[13][14] |
Problem: High background signal or constitutive activation of the STING pathway.
| Possible Cause | Troubleshooting Step |
| Cell culture contamination | Regularly test cell cultures for mycoplasma contamination, which can activate innate immune pathways. |
| Cell stress | Avoid over-confluency of cell cultures and handle cells gently during passaging and plating to minimize stress-induced pathway activation. |
| Endotoxin contamination in reagents | Use endotoxin-free reagents and consumables, especially for cell culture and stimulation experiments. |
Comparative Data for ENPP1 Inhibitors (IC50 values)
| Inhibitor | Target | IC50 | Assay Type | Reference |
| LCB33 ENPP1 inhibitor | ENPP1 | 0.9 pM | Enzyme assay (pNP-TMP substrate) | [3] |
| LCB33 ENPP1 inhibitor | ENPP1 | 1 nM | Enzyme assay (cGAMP substrate) | [3] |
| ENPP1 Inhibitor C | ENPP1 | - | Cell-based activity assay | [15] |
| ENPP1 Inhibitor 4e | ENPP1 | 0.188 µM | - | |
| ENPP1 Inhibitor 4e | ENPP1 | 0.732 µM | Cell-based assay (MDA-MB-231 cells) | |
| Enpp-1-IN-20 | ENPP1 | 0.09 nM | - | |
| Enpp-1-IN-20 | ENPP1 | 8.8 nM | Cell-based assay |
Experimental Protocols
In Vitro ENPP1 Enzyme Activity Assay (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the diluted this compound solutions. Include a positive control (a known ENPP1 inhibitor) and a negative control (DMSO vehicle).
-
Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, absorbance) on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based IFN-β Induction Assay using RT-qPCR
This protocol is adapted for use with human Peripheral Blood Mononuclear Cells (PBMCs) or Human Foreskin Fibroblasts (HFF-1).
-
Cell Culture:
-
Treatment:
-
Treat the cells with various concentrations of this compound for a pre-determined pre-incubation time (e.g., 1-2 hours).
-
Add a STING agonist (e.g., cGAMP) to stimulate the pathway. Include appropriate controls (untreated, vehicle control, agonist only).
-
Incubate for an optimal time to allow for IFN-β mRNA expression (e.g., 6-12 hours).[13][14]
-
-
RNA Extraction and RT-qPCR:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β expression.
-
Visualizations
Caption: ENPP1/cGAS-STING Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Testing this compound.
Caption: Logical Troubleshooting Workflow for this compound Experiments.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the cGAS-STING innate immune response in cells with deficient mitochondrial topoisomerase TOP1MT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 14. A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 16. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Investigating Off-Target Effects of ENPP1 Inhibitors
Disclaimer: This document provides general guidance on investigating the off-target effects of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. Specific data for "Enpp-1-IN-4" regarding its off-target profile, kinase selectivity, and safety pharmacology is not publicly available at this time. The information presented here is based on the broader class of ENPP1 inhibitors and should be adapted to the specific inhibitor being investigated.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target families for a novel ENPP1 inhibitor?
A1: Given the structural similarities in the nucleotide-binding site, the most probable off-targets for ENPP1 inhibitors include other members of the ENPP family (e.g., ENPP2/Autotaxin, ENPP3) and other ectonucleotidases.[1] Additionally, due to the role of ENPP1 in purinergic signaling, off-target effects on P2 purinergic receptors could be a possibility, especially for nucleotide-based inhibitors.[2]
Q2: My ENPP1 inhibitor shows unexpected effects on cell signaling pathways unrelated to STING activation. What could be the cause?
A2: ENPP1 plays a role in various physiological processes beyond its regulation of the cGAS-STING pathway.[2][3] Off-target effects could be influencing other signaling pathways. For instance, ENPP1 is involved in insulin signaling, and its inhibition could lead to metabolic effects.[2] It is also a key regulator of purinergic signaling by hydrolyzing ATP, which can affect a wide range of cellular processes including cell proliferation, migration, and apoptosis.[2][3][4]
Q3: How can I experimentally confirm that my inhibitor is engaging ENPP1 within the cell?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of ENPP1 in the presence of your inhibitor would indicate direct binding.
Troubleshooting Guides
Problem 1: Inconsistent results in in-vitro vs. in-vivo experiments.
-
Possible Cause 1: Poor Pharmacokinetics/Pharmacodynamics (PK/PD) of the inhibitor.
-
Troubleshooting: Conduct thorough PK/PD studies to ensure adequate exposure and target engagement in your in-vivo model. Consider optimizing the dosing regimen or formulation.
-
-
Possible Cause 2: Off-target effects manifesting in a complex biological system.
-
Troubleshooting: Perform a broad off-target screening panel (e.g., a safety pharmacology panel) to identify potential interactions with other receptors, ion channels, or enzymes that might be contributing to the in-vivo phenotype.
-
-
Possible Cause 3: Role of soluble vs. membrane-bound ENPP1.
Problem 2: Observed cellular phenotype is stronger or different than expected from ENPP1 inhibition alone.
-
Possible Cause 1: Inhibition of other ENPP family members.
-
Troubleshooting: Test your inhibitor's activity against other recombinant ENPP enzymes (ENPP2, ENPP3, etc.) to determine its selectivity profile.
-
-
Possible Cause 2: Modulation of purinergic signaling.
-
Troubleshooting: Evaluate the effect of your inhibitor on ATP and adenosine levels in the extracellular space. Assess the activation of P2 purinergic receptors in your experimental system.
-
-
Possible Cause 3: Unforeseen kinase inhibition.
-
Troubleshooting: A kinase selectivity panel is crucial to identify any off-target kinase activity, as many small molecule inhibitors can have promiscuous binding.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of an ENPP1 inhibitor against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the ENPP1 inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a diverse panel of kinases (e.g., a commercially available panel of >400 kinases).
-
Assay Format: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.
-
Inhibition Measurement: The inhibitor is incubated with each kinase and its respective substrate. The percentage of inhibition is calculated relative to a vehicle control.
-
Data Analysis: Results are often presented as a percentage of inhibition at a specific concentration (e.g., 1 µM or 10 µM). For significant hits, an IC₅₀ value should be determined.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of an ENPP1 inhibitor to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the ENPP1 inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ENPP1 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ENPP1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical ENPP1 Inhibitor
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| ENPP1 | 98 | 15 |
| Kinase A | 75 | 250 |
| Kinase B | 52 | 1200 |
| Kinase C | 15 | >10000 |
| ... | ... | ... |
Table 2: Potential Off-Target Liabilities for ENPP1 Inhibitors
| Potential Off-Target | Rationale for Concern | Recommended Action |
| ENPP Family Members (ENPP2, ENPP3) | High structural similarity in the active site. | Perform in-vitro activity assays with recombinant ENPP family members. |
| P2 Purinergic Receptors | Involvement of ENPP1 in ATP metabolism. | Screen for activity against a panel of P2 receptors (e.g., radioligand binding assays). |
| Various Kinases | Potential for promiscuous binding of small molecules. | Conduct a broad kinase selectivity screen. |
| Insulin Signaling Pathway Components | Known role of ENPP1 in insulin resistance. | Monitor metabolic parameters in cellular and in-vivo models. |
Visualizations
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enpp-1-IN-4 Bioavailability for Animal Studies
Welcome to the technical support center for Enpp-1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in animal studies. Below you will find frequently asked questions and troubleshooting guides to help you design and execute successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key enzyme involved in various physiological and pathological processes, including cancer.[2][3] The bioavailability of a drug, which is the proportion of an administered dose that reaches systemic circulation, is a critical factor for in vivo studies.[4] Low bioavailability can lead to insufficient drug concentration at the target site, resulting in diminished or inconsistent therapeutic effects. Therefore, optimizing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in animal models.
Q2: What are the potential reasons for poor oral bioavailability of a compound like this compound?
While specific data on this compound is limited, small molecule inhibitors can face several challenges that lead to poor oral bioavailability. These can be broadly categorized as issues related to:
-
Solubility: The compound may have low solubility in aqueous gastrointestinal fluids, which limits its dissolution and subsequent absorption.[5]
-
Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[4]
-
Efflux transporters: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What are some general strategies to improve the bioavailability of investigational drugs?
There are several formulation and delivery strategies that can be employed to enhance the bioavailability of a research compound.[6][7][8] These include:
-
Particle size reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.[4][5]
-
Formulation with excipients: Using surfactants, co-solvents, or complexing agents like cyclodextrins can enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the absorption of lipophilic drugs.[6][8]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body. A bis-POM prodrug approach has been successfully used to improve the oral bioavailability of another ENPP1 inhibitor.[9]
Troubleshooting Guides
Scenario 1: Inconsistent or lower-than-expected efficacy in animal studies.
If you are observing variable or poor efficacy with this compound in your animal models, it could be indicative of a bioavailability issue.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound is stable and has not degraded.
-
Review Formulation:
-
Is the compound fully dissolved in the vehicle? Visually inspect for any precipitate. If solubility is a concern, consider the formulation strategies outlined in the table below.
-
Is the formulation appropriate for the route of administration? For oral gavage, a suspension or solution is common. For intraperitoneal or intravenous injections, a sterile, well-solubilized solution is necessary.
-
-
Consider a Pilot Pharmacokinetic (PK) Study: A pilot PK study will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and overall drug exposure (AUC).
-
Optimize the Dosing Regimen: Based on PK data, you may need to adjust the dose or the frequency of administration to maintain therapeutic concentrations of the drug.
Scenario 2: Difficulty in preparing a suitable formulation for in vivo administration.
Challenges in dissolving this compound in common vehicles can be a significant hurdle.
Troubleshooting Steps:
-
Assess Physicochemical Properties: If not already known, determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.
-
Consult Formulation Guides: Several suppliers of research compounds provide basic formulation guidelines. For example, a common starting point for a suspension for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For a solution for injection, a mixture of DMSO, PEG300, Tween 80, and saline is often used.[10]
-
Systematic Formulation Screening: Test a range of vehicles and excipients to identify a formulation that provides the desired solubility and stability. The table below provides some common formulation approaches for poorly soluble compounds.
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Potential Advantages |
| Co-solvents | A mixture of a primary solvent (e.g., water) with a water-miscible solvent in which the drug is more soluble (e.g., ethanol, propylene glycol, PEG). | Simple to prepare; can significantly increase solubility. |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic drugs (e.g., Tween 80, Cremophor EL). | Enhance wetting and dissolution. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their apparent solubility. | Can improve solubility and stability. |
| Lipid-Based Systems | Formulations containing lipids, surfactants, and co-solvents that form emulsions or microemulsions in the GI tract (e.g., SEDDS). | Can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[6][8] |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants. | Increased surface area leads to faster dissolution.[5] |
Experimental Protocols
Protocol 1: General Method for Preparing a Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to break up any aggregates.
-
Visually inspect the suspension for uniformity before each administration.
Protocol 2: General Method for Preparing a Solution for Intravenous or Intraperitoneal Injection
This is a general example and may need to be optimized for this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
In a separate tube, prepare the vehicle. A common vehicle consists of a mixture of PEG300, Tween 80, and saline. For example, a vehicle could be 40% PEG300, 5% Tween 80, and 55% sterile saline.[10]
-
Slowly add the drug solution from step 1 to the vehicle from step 2 while vortexing.
-
Ensure the final solution is clear and free of any precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5-10%) to minimize toxicity.
Visualizations
Caption: Troubleshooting workflow for addressing low bioavailability.
Caption: Impact of formulation on pharmacokinetic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. upm-inc.com [upm-inc.com]
- 9. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: ENPP-1-IN-4 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ENPP-1-IN-4 in their experiments. The information is tailored for researchers, scientists, and drug development professionals working to establish robust dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and why is it a therapeutic target?
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological processes.[1][2] It functions by hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate.[1][3] More recently, ENPP1 has been identified as the primary enzyme that degrades 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.[4][5][6][7][8][9] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing anti-tumor immune responses.[4][5] Therefore, inhibiting ENPP1 is a promising strategy for cancer immunotherapy, as it can enhance STING signaling and promote an anti-tumor immune response.[10][11][12]
Q2: What is this compound and what is its mechanism of action?
Q3: What are the expected IC50 values for ENPP1 inhibitors?
The half-maximal inhibitory concentration (IC50) for ENPP1 inhibitors can vary depending on the specific compound and the assay conditions. For example, a related compound, Enpp-1-IN-20, has a reported IC50 of 0.09 nM in a biochemical assay and 8.8 nM in a cell-based assay.[14] Another inhibitor, a benzimidazole derivative, showed an IC50 of 0.15 µM in an AMP-Glo assay.[15] It is crucial to determine the IC50 for this compound under your specific experimental conditions.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response data.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or pipetting errors.
-
Recommendation:
-
Ensure a uniform single-cell suspension before seeding plates.
-
Use a consistent cell number for all wells and plates.
-
Standardize all incubation times precisely.
-
Utilize calibrated pipettes and proper pipetting techniques to minimize volume errors. Consider using automated liquid handlers for high-throughput experiments.[16]
-
Issue 2: No dose-response effect observed (flat curve).
-
Possible Cause:
-
Inactive compound: The inhibitor may have degraded.
-
Incorrect concentration range: The tested concentrations may be too low to elicit a response.
-
Low ENPP1 expression/activity: The cell line used may not express sufficient levels of ENPP1.
-
Assay interference: The inhibitor may interfere with the detection method (e.g., fluorescence quenching).[17]
-
-
Recommendation:
-
Verify the integrity of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
Perform a wider range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar).
-
Confirm ENPP1 expression in your cell line using methods like qPCR or Western blot.
-
Run appropriate controls to check for assay interference, such as testing the inhibitor in the absence of the enzyme or substrate.
-
Issue 3: Unusually steep or shallow dose-response curve.
-
Possible Cause:
-
Steep curve: May indicate positive cooperativity or off-target effects at higher concentrations.
-
Shallow curve: Could suggest complex binding kinetics, inhibitor instability, or issues with the assay dynamic range.
-
-
Recommendation:
-
Carefully examine the data points at the high and low ends of the curve.
-
Consider using a different model for curve fitting if the standard four-parameter logistic model does not provide a good fit.[18][19]
-
Investigate potential off-target effects by testing the inhibitor in a counterscreen against related enzymes.
-
Issue 4: Biphasic dose-response curve (hormesis).
-
Possible Cause: The inhibitor may have dual effects, acting as a stimulant at low concentrations and an inhibitor at high concentrations. This can be due to off-target effects or complex biological responses.
-
Recommendation:
-
This is a real biological phenomenon and should be investigated further.
-
Consider using a biphasic dose-response model for data fitting to accurately determine the stimulatory and inhibitory phases.[17]
-
Investigate the underlying mechanism through further experiments.
-
Quantitative Data Summary
| Inhibitor Name | Assay Type | Substrate | IC50 Value | Reference |
| Enpp-1-IN-20 | Biochemical | Not Specified | 0.09 nM | [14] |
| Enpp-1-IN-20 | Cell-based | Not Specified | 8.8 nM | [14] |
| Benzimidazole derivative (Ex 9) | AMP-Glo Assay | Not Specified | 0.15 µM | [15] |
| Myricetin | In vitro ENPP1 inhibitory assay | Not Specified | 4.8 µM | [3] |
| QS1 (quinazoline-piperidine-sulfamide) | Not Specified | Not Specified | 36 nM | [20] |
| SR-8314 | Not Specified | ATP | 79 nM (Ki) | [6] |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from a general method for measuring ENPP1 activity using a colorimetric substrate.[21][22]
Materials:
-
Recombinant Human ENPP1
-
This compound
-
p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as substrate
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5[22]
-
Stop Solution: 100 mM NaOH[21]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with buffer only as a no-inhibitor control and wells with a known ENPP1 inhibitor as a positive control.
-
Add 40 µL of diluted recombinant ENPP1 (e.g., 1 ng/µL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNP-TMP substrate (e.g., 1 mg/mL).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based ENPP1 Activity Assay (Fluorescent)
This protocol is based on a commercially available cell-based assay using a fluorogenic substrate.[23][24]
Materials:
-
Cells with endogenous or overexpressed ENPP1 (e.g., MDA-MB-231)[25]
-
This compound
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm)[23]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and generate a dose-response curve to determine the cellular IC50.
Visualizations
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Caption: A workflow for optimizing an this compound dose-response curve.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENPP1 | Insilico Medicine [insilico.com]
- 13. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]
- 16. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. caymanchem.com [caymanchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enpp-1-IN-4 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with Enpp-1-IN-4 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] ENPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key ligand for the Stimulator of Interferon Genes (STING) pathway.[2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the cGAS-STING signaling pathway. This, in turn, promotes the production of pro-inflammatory cytokines like type I interferons, which can lead to an anti-tumor immune response.
Q2: What are the reported in vivo toxicity findings for ENPP1 inhibitors?
Q3: What are the common vehicles for formulating this compound for in vivo administration?
A3: Based on formulations used for similar small molecule ENPP1 inhibitors, common vehicles for in vivo administration include:
-
A solution of DMSO and 20% SBE-β-CD in saline.[5] The choice of vehicle will depend on the physicochemical properties of this compound and the desired route of administration. It is recommended to perform solubility and stability tests of the formulation before in vivo use.
Q4: How can I monitor for potential toxicity of this compound in my animal studies?
A4: Comprehensive in vivo toxicology studies are essential.[7] Monitoring should include:
-
Regular observation: Daily checks for clinical signs of distress, such as changes in behavior, posture, or activity levels.
-
Body weight: Record body weight at regular intervals, as significant weight loss can be an early indicator of toxicity.
-
Hematology and clinical chemistry: At the end of the study, or at interim time points, collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: Perform a thorough histopathological examination of major organs to identify any microscopic changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality at presumed therapeutic doses. | Incorrect dosing, formulation issues leading to precipitation, or inherent toxicity of the compound at that dose in the specific animal model. | - Verify dose calculations and the concentration of the dosing solution. - Visually inspect the formulation for any signs of precipitation before each administration. - Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). - Consider alternative routes of administration or different formulation strategies. |
| Poor solubility of this compound during formulation. | The compound may have low aqueous solubility. The chosen vehicle may not be optimal. | - Use heat and/or sonication to aid dissolution.[5][6] - Test different solvent systems. For example, if a PEG-based formulation fails, consider a lipid-based vehicle like corn oil.[5][6] - Prepare fresh formulations before each use to avoid precipitation over time. |
| Local irritation or inflammation at the injection site. | The formulation may be irritating, or the compound may have precipitated out of solution. | - Ensure the pH of the formulation is within a physiologically acceptable range. - Dilute the formulation to a larger volume if possible, while maintaining the required dose. - Change the injection site with each administration. - If using subcutaneous injection, consider intraperitoneal or oral administration as alternatives. |
| Lack of in vivo efficacy despite proven in vitro potency. | Poor pharmacokinetic properties (e.g., rapid clearance), inadequate dose, or poor bioavailability with the chosen route of administration. | - Conduct pharmacokinetic studies to determine the plasma and tumor exposure of this compound. - Increase the dose or dosing frequency based on pharmacokinetic data. - Evaluate alternative routes of administration (e.g., oral vs. intraperitoneal) that may improve bioavailability. - Ensure the animal model is appropriate and that the target (ENPP1) is expressed.[8] |
Quantitative Data from In Vivo Studies of ENPP1 Inhibitors
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Unnamed Candidate 7 | Murine Model | 80 mg/kg | Not Specified | Achieved a 77.7% tumor growth inhibition rate when combined with an anti-PD-1 antibody and improved survival. | [4] |
| RBS2418 | Hepa1-6 and GL261-luc syngeneic mouse models | Not Specified | Not Specified | Well tolerated in mice under conditions where tumor and plasma levels exceeded ENPP1 serum EC90 levels. | [4] |
| ENPP1-IN-2 (compound 015) | Female C57BL/6 mice with MC38 cells | 50 mg/kg | Intraperitoneal (IP), twice daily | Significantly inhibited tumor growth. | [9] |
| Unnamed Candidates | CT-26 syngeneic mouse model | Not Specified | Not Specified | Well tolerated and demonstrated significant antitumor activity when combined with an anti-PD-L1 antibody. | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on common formulations for similar small molecule inhibitors and should be optimized for this compound.[5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. The initial stock solution in DMSO should be at a concentration that allows for the final desired concentration in the vehicle. For example, to prepare a 1 mg/mL final solution, you might prepare a 10 mg/mL stock in DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the final dosing solution, add the DMSO stock solution of this compound to the PEG300 component and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is clear.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.[5][6]
-
Prepare the formulation fresh before each use.
Protocol 2: General In Vivo Toxicity Assessment
This protocol outlines a basic acute toxicity study.[7]
Animal Model:
-
Select a relevant rodent model (e.g., C57BL/6 mice), 6-8 weeks old. Use both male and female animals.
Procedure:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the animals into groups (e.g., vehicle control and 3-4 dose levels of this compound). A minimum of 5 animals per sex per group is recommended.
-
Administer a single dose of this compound or vehicle to the respective groups via the intended clinical route (e.g., intraperitoneal injection).
-
Observe the animals continuously for the first 4 hours post-dosing for any immediate adverse effects.
-
Record clinical observations (e.g., changes in skin, fur, eyes, and behavior) and body weights daily for 14 days.
-
At the end of the 14-day observation period, euthanize the animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Analyze the data to determine the MTD and identify any target organs of toxicity.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.
Caption: Experimental workflow for an acute in vivo toxicity assessment.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Enpp-1-IN-4 and Related Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Enpp-1-IN-4 and other small molecule inhibitors of ENPP1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-week cell culture experiment. What could be the cause?
A1: This issue likely stems from the stability of the compound under your experimental conditions. Several factors can contribute to a loss of activity in long-term experiments:
-
Degradation in Aqueous Media: Small molecules can degrade in aqueous culture media over time. The rate of degradation can be influenced by pH, temperature, and the presence of enzymes in the serum supplement.
-
Metabolism by Cells: Cells can metabolize the inhibitor, reducing its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and flasks, lowering the concentration available to the cells.
-
Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, the compound may have degraded. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: What are the recommended storage and handling conditions for ENPP1 inhibitors?
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare in a suitable solvent like DMSO and store in aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1][2]
For this compound, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[3]
Q3: How often should I replenish the media containing this compound in my long-term experiment?
A3: The frequency of media changes will depend on the stability of the compound in your specific experimental setup and the metabolic activity of your cells. To maintain a consistent effective concentration of the inhibitor, it is recommended to:
-
Perform a pilot study to determine the half-life of this compound in your culture conditions.
-
If a pilot study is not feasible, a general starting point is to replace the media with freshly prepared inhibitor every 24-48 hours.
Q4: I am seeing unexpected off-target effects or cellular toxicity. What could be the reason?
A4: Off-target effects and toxicity can arise from several sources:
-
High Concentration: Using a concentration of the inhibitor that is too high can lead to non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits ENPP1 without causing significant toxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your culture media is below the tolerance level of your cell line (typically <0.1% for DMSO).
-
Compound Purity: Impurities in the inhibitor preparation could have their own biological activities. Always use high-purity compounds from reputable suppliers.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions and working solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Cellular Health | Monitor cell viability and morphology throughout the experiment. Ensure cells are not overgrown or stressed. |
| Assay Variability | Include appropriate positive and negative controls in every experiment. Run replicates to assess variability. |
Issue 2: Poor solubility of the inhibitor in culture media
| Potential Cause | Troubleshooting Step |
| Precipitation | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try pre-warming the media before adding the compound. |
| Incorrect Solvent | Ensure the inhibitor is first dissolved in an appropriate solvent (e.g., DMSO) at a high concentration before further dilution in aqueous media. |
| Concentration Too High | The final concentration of the inhibitor in the media may be above its solubility limit. Try lowering the concentration or using a solubilizing agent if compatible with your experiment. |
Data Presentation
Table 1: Storage Recommendations for a Structurally Related ENPP1 Inhibitor (Enpp-1-IN-1)
| Formulation | Storage Temperature | Shelf Life | Key Considerations |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C | 1 year | For shorter-term storage. |
Note: This data is for Enpp-1-IN-1 and should be used as a general guideline. Always refer to the Certificate of Analysis for specific storage and handling instructions for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of solvent (e.g., DMSO) to achieve the desired concentration.
-
Add the solvent to the vial and vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture media.
-
Mix gently by inverting the tube. Do not vortex, as this can cause foaming and protein denaturation in the media.
-
Use the working solution immediately.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Caption: A general experimental workflow for long-term studies with this compound.
References
Technical Support Center: Enpp-1-IN-4 In Vitro Studies
Welcome to the technical support center for Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound in various in vitro assays.
Q1: My IC50 value for this compound is inconsistent across different experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors related to the assay setup and reagents. Here are the most frequent causes and how to troubleshoot them:
-
Enzyme Activity and Concentration: The activity of your ENPP1 enzyme preparation can vary between lots or due to storage conditions. Always perform a titration of the enzyme to determine the optimal concentration for your assay, ensuring you are in the linear range of the reaction.[1][2]
-
Substrate Concentration: ENPP1 activity is dependent on the substrate concentration. If you are using a substrate like ATP, ensure its concentration is at or below the Km value to allow for competitive inhibition by this compound.[2]
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer are critical. ENPP1 activity is also dependent on divalent cations like Zn²⁺ and Ca²⁺.[3][4] Ensure consistent preparation of your buffer.
-
Incubation Time: Long incubation times can lead to substrate depletion or product inhibition, which can affect the calculated IC50 value. It is crucial to measure the initial reaction velocity.
-
Solubility of this compound: Poor solubility of the inhibitor can lead to inaccurate concentrations in the assay. Ensure that your stock solution is fully dissolved and consider using a small percentage of DMSO (typically <1%) in your final assay volume. Always run a vehicle control.
Q2: I am observing high background noise or a low signal-to-noise ratio in my ENPP1 activity assay. How can I improve this?
A2: A poor signal-to-noise ratio can mask the inhibitory effect of this compound. Consider the following troubleshooting steps:
-
Assay Format: The choice of assay can significantly impact your signal window. Fluorescence-based assays, such as those using the Tokyo Green (TG)-mAMP probe or the Transcreener® AMP²/GMP² Assay, often provide higher sensitivity and a better signal-to-noise ratio compared to colorimetric assays.[1][5]
-
Substrate and Product Interference: In colorimetric assays like the malachite green assay, free phosphate in your reagents can lead to high background.[6][7] Ensure high-purity reagents. In fluorescence-based assays, the inhibitor itself might be fluorescent, leading to interference. Always run a control with the inhibitor alone to check for autofluorescence.
-
Enzyme Purity: Impurities in the enzyme preparation can contribute to background signal. Use a highly purified recombinant ENPP1 for your assays.
Q3: My results from biochemical assays and cell-based assays with this compound do not correlate. What could be the reason?
A3: Discrepancies between biochemical and cellular assays are common and highlight the complexities of a cellular environment.
-
Cell Permeability: this compound may have poor cell permeability, leading to a lower apparent potency in cellular assays compared to biochemical assays where it has direct access to the enzyme.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its intracellular concentration.
-
Off-Target Effects: In a cellular context, this compound could have off-target effects that influence the assay readout, leading to results that are not solely due to ENPP1 inhibition.
-
Cell Health and Density: The metabolic state and density of your cells can influence ENPP1 expression and the overall cellular environment. Ensure consistent cell culture conditions and seeding densities.[8]
Q4: I am seeing variability in my results when using different ENPP1 substrates (e.g., ATP vs. cGAMP). Why is this happening?
A4: ENPP1 can hydrolyze multiple substrates, and the binding and turnover rates can differ.
-
Substrate Preference: ENPP1 has been shown to have a preference for certain substrates over others. For example, it may have a higher affinity for ATP than for other nucleotides.[2][9]
-
Inhibition Mechanism: The mechanism of inhibition by this compound might be dependent on the substrate used, especially if the inhibitor is competitive with the substrate.
Quantitative Data Summary
The following table summarizes typical parameters for different in vitro ENPP1 assays. Note that these are representative values and may need to be optimized for your specific experimental conditions.
| Assay Type | Substrate | Typical Substrate Concentration | Typical Enzyme Concentration | Detection Method |
| Colorimetric | p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) | 200 µM | 20 ng | Absorbance at 405 nm[4] |
| Malachite Green | ATP or ADP | 10-50 µM | Variable | Absorbance at 620-650 nm[6][7] |
| Fluorescence Probe | Tokyo Green (TG)-mAMP | 1-5 µM | Variable | Fluorescence Emission |
| Fluorescence Polarization | ATP or cGAMP | 10 µM | 50-100 pM | Fluorescence Polarization[1][2] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the activity of this compound.
Protocol 1: ENPP1 Biochemical Activity Assay (Colorimetric)
This protocol is based on the hydrolysis of the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM CaCl₂, 200 µM ZnCl₂.
-
Substrate Stock: 10 mM pNP-TMP in water.
-
Enzyme Stock: 1 µg/µL recombinant human ENPP1 in an appropriate storage buffer.
-
Inhibitor Stock: 10 mM this compound in 100% DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (Assay Buffer with the same percentage of DMSO).
-
Add 70 µL of Assay Buffer.
-
Add 10 µL of diluted ENPP1 enzyme (e.g., 20 ng/µL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of 2 mM pNP-TMP (final concentration 200 µM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 N NaOH.
-
Measure the absorbance at 405 nm using a plate reader.
-
Protocol 2: ENPP1 Cellular Activity Assay
This protocol measures the activity of endogenous ENPP1 on the surface of cultured cells.
-
Cell Culture:
-
Plate cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and wash once with a serum-free medium.
-
Add the diluted inhibitor or vehicle to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Add the ENPP1 substrate (e.g., a fluorescent probe like TG-mAMP) to the wells.
-
Incubate at 37°C for the recommended time, protecting from light if the substrate is light-sensitive.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Visualizations
The following diagrams illustrate key concepts related to ENPP1 and the experimental workflow for inhibitor testing.
Caption: The ENPP1 signaling pathway, illustrating the hydrolysis of ATP and cGAMP and the point of inhibition by this compound.
Caption: A generalized experimental workflow for testing the inhibitory activity of this compound in a biochemical assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Efficacy Testing of ENPP1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and troubleshooting common issues encountered during the efficacy testing of ENPP1 inhibitors, with a focus on compounds like Enpp-1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and what is its role in cancer?
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1][2] In the context of cancer, ENPP1 is recognized as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, an essential component of the innate immune system.[3][4][5][6]
Cancer cells can evade the immune system by overexpressing ENPP1 on their surface.[7][8] ENPP1 hydrolyzes the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cancer cells in response to cytosolic DNA.[5][7] By degrading cGAMP, ENPP1 prevents the activation of the STING pathway in neighboring immune cells, thereby suppressing the anti-tumor immune response.[3][4][8][9] Elevated ENPP1 expression has been correlated with poor prognosis in several cancers.[3]
Q2: How do ENPP1 inhibitors like this compound work?
ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[10] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP in the tumor microenvironment.[5] This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells such as dendritic cells and T cells.[3][5] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an enhanced anti-tumor immune response.[5][9] Therefore, ENPP1 inhibitors aim to convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.[11]
Q3: What are the key factors to consider when selecting a cell line for ENPP1 inhibitor efficacy testing?
The selection of an appropriate cell line is critical for the successful evaluation of ENPP1 inhibitors. Key factors to consider include:
-
ENPP1 Expression Level: The target cell line should express sufficient levels of ENPP1. High ENPP1 expression is often observed in certain cancer types and is associated with suppressing the immune response.[3][12] Cell lines with varying ENPP1 expression levels can be used to assess the inhibitor's target engagement and selectivity.
-
Functional cGAS-STING Pathway: To assess the downstream effects of ENPP1 inhibition, it is crucial to use cell lines with an intact and functional cGAS-STING pathway. This ensures that the accumulation of cGAMP can lead to the expected downstream signaling, such as the induction of interferon-stimulated genes (ISGs).
-
Cancer Type Relevance: The chosen cell line should be relevant to the cancer type being studied. For example, ENPP1 has been implicated in breast cancer, colorectal cancer, and ovarian cancer.[3][12][11][13] Using cell lines derived from these cancers can provide more clinically relevant data.
-
Growth Characteristics and Reproducibility: The cell line should have stable growth characteristics and be easy to culture to ensure reproducible results across experiments.
Q4: Which cell lines are commonly used for testing ENPP1 inhibitors?
Several cancer cell lines have been utilized in the literature for evaluating ENPP1 inhibitors. The choice of cell line often depends on the specific research question.
| Cell Line | Cancer Type | Key Characteristics | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | High ENPP1 expression. | [14][15] |
| PA-1 | Ovarian Cancer | Expresses functional ENPP1. | [13][16] |
| SK-OV-3 | Ovarian Cancer | Expresses functional ENPP1. | [12][13] |
| CT26 | Colorectal Carcinoma (murine) | Syngeneic model suitable for in vivo efficacy studies with immunocompetent mice. | [11] |
| MC38 | Colon Adenocarcinoma (murine) | Another common syngeneic model for immuno-oncology studies. | [11][14] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: ENPP1-cGAS-STING Signaling Pathway.
Caption: Experimental Workflow for ENPP1 Inhibitor Efficacy Testing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in ENPP1 activity assay results | - Inconsistent cell numbers per well.- Cell passage number too high, leading to altered phenotype.- Reagent instability or improper storage. | - Ensure accurate cell counting and seeding.- Use cells within a consistent and low passage number range.- Aliquot and store reagents according to the manufacturer's instructions. |
| Low or no STING pathway activation (e.g., no increase in p-IRF3 or ISG expression) | - The selected cell line has a deficient cGAS-STING pathway.- Insufficient ENPP1 inhibition.- Low endogenous cGAMP production by the cancer cells. | - Verify the functionality of the cGAS-STING pathway in your cell line using a known STING agonist (e.g., exogenous cGAMP).- Confirm ENPP1 inhibition using a direct enzymatic assay.- Consider transfecting cells with DNA to stimulate endogenous cGAMP production. |
| Inhibitor shows high potency in biochemical assays but low potency in cell-based assays | - Poor cell permeability of the inhibitor.- High protein binding in cell culture media.- Efflux of the inhibitor by cellular transporters. | - Evaluate the physicochemical properties of the inhibitor.- Test the inhibitor's potency in serum-free or low-serum media.- Use cell lines with known expression of common drug efflux pumps to assess potential resistance. |
| Unexpected cytotoxicity at high inhibitor concentrations | - Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity. | - Perform a counterscreen to identify potential off-targets.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line. |
Experimental Protocols
Protocol 1: Cell-Based ENPP1 Activity Assay
This protocol provides a general method for measuring ENPP1 activity in whole cells using a fluorogenic substrate.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
ENPP1/ENPP3 Cell-Based Assay Buffer
-
Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that becomes fluorescent upon cleavage)
-
This compound and vehicle control (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 2,000 to 15,000 cells per well in a 96-well black, clear-bottom plate and culture for 24 hours at 37°C in a CO2 incubator.
-
Cell Washing: Carefully aspirate the culture medium and wash the cells twice with 100 µL of ENPP1/ENPP3 Cell-Based Assay Buffer.
-
Inhibitor Treatment: Add 79 µL of Assay Buffer to each well. Add 1 µL of this compound (at various concentrations) or vehicle control to the respective wells. Mix thoroughly.
-
Substrate Addition: Prepare the substrate working solution according to the manufacturer's instructions. Add 20 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Plot the fluorescence intensity against the inhibitor concentration and calculate the IC50 value.
Protocol 2: Quantification of Interferon-Stimulated Gene (ISG) Expression by qPCR
This protocol describes how to measure the expression of ISGs (e.g., IFNB1, CXCL10) as a downstream marker of STING activation.
Materials:
-
Treated cells from the efficacy experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After treatment with this compound or vehicle, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in triplicate for each sample and each gene (target and housekeeping). The reaction mixture should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
By following these guidelines and protocols, researchers can effectively select appropriate cell lines and conduct robust efficacy testing for ENPP1 inhibitors like this compound.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mskcc.org [mskcc.org]
- 8. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. ENPP1 | Insilico Medicine [insilico.com]
- 12. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: ENPP-1-IN-4 Assay Interference and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential assay interference and other challenges when working with ENPP-1-IN-4 and other small molecule inhibitors of ENPP1.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and why is it a therapeutic target?
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] More recently, ENPP1 has been identified as a key enzyme that degrades cyclic GMP-AMP (cGAMP), a crucial signaling molecule in the cGAS-STING pathway, which is involved in the innate immune response to cancer.[1][2][3][4][5] By inhibiting ENPP1, compounds like this compound can enhance the STING pathway's anti-tumor activity, making ENPP1 a promising target for cancer immunotherapy.[2][4]
Q2: How do common ENPP1 assays, like the Transcreener® FP Assay, work?
Many high-throughput screening (HTS) assays for ENPP1, such as the Transcreener® AMP²/GMP² Assay, are based on fluorescence polarization (FP).[1][3][6] In this competitive immunoassay, the AMP or GMP produced by ENPP1 activity displaces a fluorescently labeled tracer from an antibody. This displacement leads to a decrease in the fluorescence polarization signal, which can be measured to quantify enzyme activity.[7] This direct detection of the product (AMP/GMP) minimizes interference that can occur with coupled-enzyme assays.[7]
Q3: What are the common sources of assay interference when screening for ENPP1 inhibitors?
Assay interference can lead to false-positive or false-negative results. Common sources of interference in HTS assays, particularly fluorescence-based ones, include:
-
Compound Autofluorescence: The test compound itself emits light at the same wavelength as the assay's fluorophore, leading to an artificially high signal.[8][9][10]
-
Fluorescence Quenching: The test compound absorbs the excitation or emission energy of the fluorophore, resulting in a decreased signal.[8][11]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to false-positive results.[10]
-
Light Scattering: Insoluble or aggregated compounds can scatter light, which can interfere with detection in fluorescence-based assays.[11]
-
Reactivity of Compounds: Some compounds can react with assay components, such as the enzyme or substrate, leading to non-specific inhibition.
Q4: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?
An atypical dose-response curve can have several causes:
-
Compound Insolubility or Aggregation: At higher concentrations, the compound may precipitate or form aggregates, leading to a plateau or even a decrease in the response.
-
Complex Inhibition Mechanism: The inhibitor may have a non-standard mechanism of action that doesn't follow a simple one-site binding model.
-
Assay Artifacts: At high concentrations, the compound might interfere with the assay detection method (e.g., quenching or autofluorescence).
-
Data Normalization Issues: Incorrect normalization of the data can distort the shape of the curve.[12]
It is recommended to visually inspect the assay plates for any signs of precipitation. Further investigation into the mechanism of inhibition and potential assay interference may be necessary.[12][13][14]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound or other small molecule inhibitor screening assays.
| Problem | Potential Cause | Recommended Mitigation Strategy |
| High rate of false positives | Compound autofluorescence. | Pre-read the plate for compound fluorescence before adding assay reagents. Use a different fluorescent dye with a red-shifted emission spectrum to minimize interference.[8][15] Perform a counter-screen without the enzyme to identify fluorescent compounds. |
| Compound aggregation. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[10] Test the inhibitor's activity at different enzyme concentrations; true inhibitors should have an IC50 independent of enzyme concentration. | |
| Non-specific reactivity. | Perform an orthogonal assay with a different detection method (e.g., a colorimetric assay instead of a fluorescence-based one).[16][17] | |
| Inconsistent IC50 values | Variability in reagent preparation or dispensing. | Ensure all reagents are properly thawed and mixed. Use calibrated pipettes and automated liquid handlers for better precision. |
| Instability of the compound. | Prepare fresh stock solutions of the inhibitor for each experiment. Assess the stability of the compound in the assay buffer over the incubation time. | |
| Assay conditions not at equilibrium. | Ensure the enzyme reaction is in the linear range and that the incubation time is sufficient to reach binding equilibrium. | |
| Low Z' value (<0.5) | Suboptimal reagent concentrations. | Optimize the concentrations of the enzyme, substrate, and detection reagents (antibody and tracer).[1][3] |
| High background signal. | Check for buffer autofluorescence or contamination. Ensure proper plate type is used (e.g., black plates for fluorescence assays). | |
| Signal instability. | Read the plates at a consistent time after adding the stop solution. Check for temperature fluctuations in the plate reader. | |
| Unexpected shift in dose-response curve | Lot-to-lot variability of reagents. | Qualify new lots of enzyme, substrate, and other critical reagents against a reference standard. |
| Presence of interfering substances in the compound stock. | Check the purity of the compound stock. Use high-purity solvents for dilutions. |
Experimental Protocols
Key Experiment 1: ENPP1 Inhibition Assay using Transcreener® AMP²/GMP² FP Assay
Objective: To determine the potency (IC50) of this compound against ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
ATP or cGAMP (substrate)
-
Transcreener® AMP²/GMP² FP Assay Kit (containing AMP²/GMP² Antibody, AMP/GMP Far Red Tracer, Stop & Detect Buffer)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 5 µL of the diluted this compound or control (DMSO) to the assay plate.
-
Add 5 µL of ENPP1 enzyme solution (e.g., 200 pM final concentration) to each well.
-
Initiate the reaction by adding 5 µL of substrate solution (e.g., 20 µM ATP or cGAMP final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix by diluting the AMP²/GMP² Antibody and AMP/GMP Far Red Tracer in Stop & Detect Buffer.
-
Add 15 µL of the detection mix to each well to stop the enzyme reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Convert the raw FP values to the amount of AMP/GMP produced using a standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Key Experiment 2: Orthogonal Assay - Malachite Green-based Colorimetric Assay
Objective: To confirm the inhibitory activity of this compound using a non-fluorescence-based method.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
ATP (substrate)
-
Inorganic pyrophosphatase
-
Malachite Green Reagent
-
Assay Buffer (as above)
-
Clear, flat-bottom 384-well plates
-
Spectrophotometer plate reader
Methodology:
-
Compound and Enzyme Preparation: As described in the FP assay protocol.
-
Enzyme Reaction:
-
Set up the enzyme reaction with the inhibitor as described previously.
-
After the 60-minute incubation, add inorganic pyrophosphatase to convert the PPi product to inorganic phosphate (Pi). Incubate for an additional 15 minutes.
-
-
Detection:
-
Add the Malachite Green Reagent to each well. This reagent will form a colored complex with the generated Pi.
-
Incubate for 15-30 minutes at room temperature for color development.
-
-
Data Acquisition: Measure the absorbance at a wavelength of ~620 nm.
-
Data Analysis: Calculate the percentage of inhibition based on the absorbance values and determine the IC50 as described above.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| ENPP1 Z'-value (ATP as substrate) | 0.72 | 100 pM ENPP1, 60 min reaction | [1][3] |
| ENPP1 EC50 (ATP as substrate) | 46.47 pM | 10 µM ATP, 60 min incubation | [6] |
| ENPP1 EC50 (cGAMP as substrate) | 48.12 pM | 10 µM cGAMP, 60 min incubation | [6] |
| IC50 of ISM5939 (cGAMP as substrate) | 0.4 nM (pH 7.4) | ENPP1 enzymatic assay | [18] |
| IC50 of ISM5939 (ATP as substrate) | 0.7 nM (pH 7.4) | ENPP1 enzymatic assay | [18] |
| Ki of Compound 1 (thioacetamide) | >10 µM | cGAMP as substrate, pH 7.4 | [19] |
| Ki of Compound 2 (QS1) | 1.6 µM | cGAMP as substrate, pH 7.4 | [19] |
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an ENPP1 inhibition assay.
Caption: Troubleshooting decision tree for ENPP1 inhibitor assays.
References
- 1. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. GraphPad Prism 10 Curve Fitting Guide - Equation: [Inhibitor] vs. response [graphpad.com]
- 15. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 16. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-4 formulation for better in vivo efficacy
Disclaimer: The following information has been compiled based on publicly available data for various ENPP1 inhibitors. As "Enpp-1-IN-4" is not specifically identified in the literature, this guide provides general advice and protocols applicable to small molecule ENPP1 inhibitors for research purposes. Researchers should adapt these guidelines based on the specific properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING innate immunity pathway.[1][2][3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway.[5] This boosts the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[5][6] Additionally, ENPP1 is involved in converting ATP to adenosine, an immunosuppressive molecule. Inhibition of ENPP1 can therefore also reduce adenosine levels in the tumor microenvironment.[6][7]
Q2: My this compound is not dissolving well for my in vivo experiment. What formulation strategies can I try?
A2: Poor aqueous solubility is a common challenge for small molecule inhibitors.[8][9] For preclinical in vivo studies, several formulation strategies can be employed to improve the solubility and bioavailability of your compound. It is recommended to perform small-scale formulation trials to find the optimal vehicle for this compound. Here are some commonly used vehicle compositions:
-
Aqueous with co-solvents and surfactants: A common approach involves a multi-component system to improve solubility. A typical formulation might consist of:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline
-
-
Cyclodextrin-based: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation could be:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline) (Sulfobutylether-β-cyclodextrin)
-
-
Oil-based for oral administration: For oral gavage, an oil-based suspension or solution can be effective. An example is:
-
10% DMSO
-
90% Corn Oil
-
-
Aqueous suspension: For some routes of administration, a homogenous suspension may be suitable. This can be prepared using:
-
0.5% - 2% CMC-Na (Sodium carboxymethyl cellulose) in saline.
-
Q3: What are the recommended storage conditions for this compound?
A3: As a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Once a formulation is prepared for in vivo use, it should ideally be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light, but stability in the formulation vehicle should be confirmed.
Q4: What are the known signaling pathways affected by ENPP1 inhibition?
A4: The primary signaling pathway affected is the cGAS-STING pathway , where ENPP1 inhibition leads to its activation.[1][10][11][12] ENPP1 inhibition also impacts adenosine signaling by reducing the production of immunosuppressive adenosine from ATP.[13][14] Other pathways reported to be associated with ENPP1 include the ENPP1-Hp (Haptoglobin) signaling pathway , the ENPP1-E2F1 signaling pathway , and the ENPP1-AMPK-ULK1-cell autophagy signaling pathway .[1][15]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon injection or during the experiment.
| Potential Cause | Troubleshooting Steps |
| Poor solubility in the chosen vehicle. | Reformulate using a different vehicle system. Consider increasing the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80). Perform a solubility test at the desired concentration before animal administration. |
| "Fall-out" of the compound from a supersaturated solution. | Sonication or gentle heating can sometimes help in initial dissolution, but the solution may not be stable. Prepare the formulation fresh before each use. |
| Interaction with physiological fluids. | The pH or composition of blood/interstitial fluid can cause precipitation. Consider using a formulation with cyclodextrins to better shield the compound. |
| Incorrect preparation of the formulation. | Ensure all components are fully dissolved before adding the next. For multi-component vehicles, add each solvent sequentially and ensure a clear solution is formed at each step. |
Issue 2: Low or inconsistent in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Poor bioavailability. | The formulation may not be optimal for absorption. For oral administration, consider lipid-based formulations or particle size reduction techniques.[8][16] For other routes, ensure the compound remains in solution long enough to be absorbed. |
| Rapid metabolism/clearance. | The compound may be cleared from circulation too quickly.[17] Consider increasing the dosing frequency (e.g., from once daily to twice daily) or the dose, based on tolerability studies.[18] Pharmacokinetic studies are recommended to determine the compound's half-life. |
| Sub-optimal dosing regimen. | The dose may be too low to achieve a therapeutic concentration at the tumor site. Perform a dose-response study to identify the optimal dose. |
| Vehicle-related issues. | The vehicle itself could cause local irritation or inflammation, affecting drug absorption and efficacy. Always include a vehicle-only control group in your experiments. |
| Target engagement. | Confirm that the administered dose is sufficient to inhibit ENPP1 in the tumor microenvironment through pharmacodynamic studies (e.g., measuring cGAMP levels in tumor tissue). |
Quantitative Data from Preclinical Studies of ENPP1 Inhibitors
The following tables summarize in vitro and in vivo data from various publicly disclosed ENPP1 inhibitors. This data can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound | ENPP1 IC50 (Enzymatic Assay) | Cellular EC50 (STING Activation) | Reference |
| ISM5939 | 0.63 nM | 330 nM (MDA-MB-231 cells) | [18] |
| ZXP-8202 | Pico-molar range | 10 nM (THP-1 cells) | [2] |
| LCB33 | 1 nM (using cGAMP) | Not specified | [19] |
| Compound [I] | 1.2 nM | Not specified | [17] |
| Compound 32 | Kᵢ < 2 nM | Not specified | [20] |
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Dose & Administration | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination Therapy | Reference |
| ISM5939 | MC-38 | 30 mg/kg, p.o. BID | 67% | 96% (with anti-PD-L1) | [18] |
| ZXP-8202 | CT26 | Not specified | ~70% | Not specified | [2] |
| LCB33 | CT-26 | 5 mg/kg, oral | 39% | 72% (with anti-PD-L1) | [19] |
| Unnamed Inhibitor | CT-26 | 25 mg/kg, oral | 39% | 86% (with anti-PD-L1) | [21] |
| Compound 32 | E0771 | 300 mg/kg, SC daily | Delayed tumor growth | Not specified | [20] |
| Prodrug [II] | Pan02 | Not specified | 11% | 51% (with radiation) | [17] |
Experimental Protocols
Protocol 1: General Formulation for Intraperitoneal (IP) or Subcutaneous (SC) Injection
This protocol is a general starting point for achieving a clear solution for many poorly soluble compounds.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved. A brief sonication may be used if needed.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is clear and homogenous.
-
Add sterile saline to bring the solution to the final volume (45% of the total). Vortex one last time.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. Prepare fresh before each use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (Example)
This protocol outlines a typical experiment to assess the in vivo efficacy of this compound.
Materials and Methods:
-
Animal Model: Female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Tumor Model: MC38 or CT26 colon carcinoma cells.
-
Groups (n=8-10 mice/group):
-
Vehicle Control
-
This compound monotherapy
-
Immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1) monotherapy
-
This compound + Immune checkpoint inhibitor combination therapy
-
-
Tumor Implantation: Subcutaneously inject 0.5 x 10⁶ MC38 or CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 80-120 mm³.
-
Dosing:
-
This compound: Administer orally (p.o.) or intraperitoneally (IP) based on the chosen formulation and compound properties (e.g., 30 mg/kg, twice daily).[18]
-
Anti-PD-1/PD-L1: Administer via IP injection (e.g., 100 µg per mouse) twice a week.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21-28 days).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Visualizations
Signaling Pathways
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. inozyme.com [inozyme.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Enpp-1-IN-4 Protocol Adaptation
This guide provides technical support for researchers, scientists, and drug development professionals on adapting protocols for Enpp-1-IN-4 , a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Here you will find frequently asked questions, detailed experimental methodologies, and troubleshooting advice to optimize the use of this inhibitor across various cell types.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ENPP1 and what is its primary function?
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes.[1][2] Its primary function is to hydrolyze extracellular nucleotides, most notably adenosine triphosphate (ATP) and the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP).[3][4] By breaking down these molecules, ENPP1 regulates processes like bone mineralization, insulin signaling, and innate immune responses.[2][3][5]
Q2: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to block the enzymatic activity of ENPP1. Its mechanism of action is to prevent ENPP1 from degrading its substrates. A key therapeutic goal of ENPP1 inhibition is to protect extracellular cGAMP from hydrolysis.[3][6][7] Preserving cGAMP allows it to activate the STING (Stimulator of Interferon Genes) pathway in nearby immune cells, triggering a potent anti-tumor immune response.[4][6] Therefore, ENPP1 is considered an innate immune checkpoint.[6][7]
Q3: Why is it necessary to adapt the this compound protocol for different cell types?
Protocol adaptation is critical for several reasons:
-
Variable ENPP1 Expression: Different cell types and cancer cell lines express ENPP1 at vastly different levels.[8][9][10] Cells with high ENPP1 expression may require a higher concentration of the inhibitor to achieve the desired effect.
-
Cell-Specific Sensitivity: Cell lines exhibit varying sensitivities to small molecule inhibitors and solvents like DMSO. A concentration that is effective in one cell line may be toxic to another.
-
Differences in Metabolism and Permeability: The uptake and metabolism of this compound can differ between cell types, affecting its intracellular bioavailability and efficacy.
-
Diverse Biological Readouts: The experimental endpoint (e.g., measuring STING activation, cytokine release, cell viability) will dictate the optimal incubation time and inhibitor concentration.
Q4: What are the key signaling pathways affected by ENPP1 inhibition?
The primary pathway targeted by ENPP1 inhibitors in an oncology context is the cGAS-STING pathway . By preventing cGAMP degradation, these inhibitors "turn up" the STING signal, leading to the production of Type I interferons and other cytokines that stimulate an anti-cancer immune response.[3][4] Other pathways regulated by ENPP1 activity include purinergic signaling (by controlling the balance of extracellular ATP, AMP, and adenosine) and insulin signaling .[1][3]
Q5: How do I prepare and store this compound?
As with most small molecule inhibitors, this compound is typically supplied as a powder.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in a sterile, anhydrous solvent, usually Dimethyl Sulfoxide (DMSO).[11][12][13] Use fresh, high-quality DMSO to ensure complete dissolution.[13] Sonication or gentle warming (to 37°C) can aid in solubilization if precipitation occurs.[11][14]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][12] Consult the manufacturer's data sheet for specific long-term storage recommendations. A stock solution stored at -80°C is typically stable for at least 6 months.[11]
Section 2: Experimental Protocols & Methodologies
This section provides a general framework for treating cells with this compound. The key to success is empirical optimization for each specific cell type and experimental system.
Workflow for Protocol Adaptation
Protocol 2.1: General Protocol for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, perform an intermediate dilution of the DMSO stock in culture medium before making the final dilutions. The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1%.
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂). The optimal time will depend on the specific assay.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for analysis. This could include Western blotting for pathway proteins (e.g., phosphorylated STING), ELISA or RT-PCR for cytokine expression (e.g., IFN-β), or LC-MS/MS for direct measurement of cGAMP levels.[15][16][17][18]
Protocol 2.2: Determining Optimal Concentration (Dose-Response Assay)
-
Plate Cells: Seed cells in a multi-well plate (e.g., 24- or 96-well) at a consistent density.
-
Prepare Dilution Series: Create a series of this compound dilutions in culture medium. A common approach is a 10-point series using 2-fold or 3-fold dilutions, starting from a high concentration (e.g., 10 µM).
-
Include Controls:
-
Vehicle Control: Cells treated with medium containing the same final DMSO concentration as the highest inhibitor dose.
-
Untreated Control: Cells treated with medium only.
-
Positive Control (if available): A known activator of the downstream pathway.
-
-
Treat and Incubate: Treat the cells as described in Protocol 2.1 and incubate for a fixed period (e.g., 48 hours).
-
Measure Endpoint: Perform an assay to measure the biological effect. This could be a cell viability assay (e.g., MTS or CellTiter-Glo) to assess toxicity or a functional assay to measure pathway modulation (e.g., IFN-β ELISA).
-
Analyze Data: Plot the response versus the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This value is a crucial guide for selecting concentrations for future experiments.
Section 3: Data Presentation & Interpretation
Quantitative data should be systematically organized to guide protocol optimization.
Table 1: Recommended Starting Concentrations & Key Parameters
This table provides general starting points for optimizing this compound treatment. The optimal conditions must be determined experimentally for each cell line.
| Parameter | General Recommendation | Considerations for Different Cell Types |
| Starting Concentration Range | 0.1 nM - 10 µM | High ENPP1 Expressers (e.g., some breast, ovarian cancers): May require higher concentrations (100 nM - 1 µM).[8][10] Low ENPP1 Expressers (e.g., some immune cells like T and B cells): May respond to lower concentrations (1 nM - 100 nM).[10] |
| Vehicle (Solvent) | DMSO | Keep final concentration <0.1% to minimize toxicity. Ensure the vehicle control has the same final DMSO concentration as the highest inhibitor dose. |
| Incubation Time | 24 - 72 hours | Short-term (4-24h): Suitable for observing rapid signaling events like protein phosphorylation (p-STING). Long-term (48-72h): Better for measuring downstream effects like cytokine production, changes in gene expression, or effects on cell proliferation. |
| Cell Seeding Density | 60-80% confluency at treatment | High-density cultures may deplete the inhibitor or nutrients faster. Low-density cultures may be more sensitive to toxicity. Adjust based on cell proliferation rate. |
| Assay Readout | Varies by experiment | cGAMP levels: LC-MS/MS.[17][18] STING Activation: Western blot for p-STING/p-TBK1.[15] Cytokine Production: ELISA or RT-PCR for IFN-β.[15] Cell Viability: MTS, CellTiter-Glo. |
Note: IC₅₀ values for potent, optimized ENPP1 inhibitors can be in the low nanomolar range (e.g., 1-40 nM) in biochemical assays.[11][19] Cell-based potency (EC₅₀) will be higher and must be determined empirically.
Section 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor precipitates in culture medium. | - Poor solubility of the compound in aqueous solution. - DMSO stock was added directly to the medium without sufficient mixing. | - Perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex gently, and then add this to the final volume. - Ensure the final DMSO concentration is as low as possible (<0.1%). - If precipitation persists, consult the manufacturer's data sheet for alternative formulation protocols, which may include solvents like PEG300 or Tween-80 for in vivo studies.[12][13][14] |
| High cell toxicity or death observed, even at low concentrations. | - The cell line is highly sensitive to DMSO. - The inhibitor itself has off-target cytotoxic effects in that specific cell line. - Cells were seeded too sparsely. | - Lower the final DMSO concentration to 0.05% or less. - Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line. - Reduce the inhibitor concentration range and incubation time. - Ensure cells are healthy and seeded at an appropriate density. |
| No observable effect or low potency. | - Low or no ENPP1 expression in the chosen cell line. - Ineffective inhibitor concentration or incubation time. - Degradation of the inhibitor in stock solution. - The downstream readout is not sensitive enough. | - Verify ENPP1 expression via Western blot, flow cytometry, or public databases (e.g., The Human Protein Atlas).[20][21] - Increase the concentration range and/or incubation time. - Use a fresh aliquot of the inhibitor and newly opened DMSO for stock preparation.[13] - Choose a more sensitive or proximal readout (e.g., measure p-STING activation instead of a downstream cytokine). |
| High variability between experiments. | - Inconsistent cell number or confluency at the time of treatment. - Inconsistent inhibitor preparation (e.g., pipetting errors). - Variation in incubation times. - Cell line instability (high passage number). | - Standardize cell seeding protocols meticulously. - Prepare a master mix of the inhibitor-containing medium for all replicate wells to minimize pipetting variability. - Use a precise timer for all incubation steps. - Use cells from a low-passage, validated cell bank. |
Section 5: Signaling Pathway Diagrams
Diagram 1: Modulation of the cGAS-STING Pathway
Diagram 2: ENPP1's Role in Purinergic Signaling
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1/CD203a-targeting heavy-chain antibody reveals cell-specific expression on human immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Enpp-1-IN-23 | TargetMol [targetmol.com]
- 20. Cell line - ENPP1 - The Human Protein Atlas [proteinatlas.org]
- 21. ENPP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Enpp-1-IN-4 experimental controls and best practices
Welcome to the technical support center for ENPP-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of ENPP1. ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate pyrophosphate (PPi) and adenosine monophosphate (AMP).[1][2] Notably, ENPP1 is a key negative regulator of the cGAS-STING signaling pathway, as it is the primary enzyme responsible for degrading the STING agonist 2'3'-cyclic GMP-AMP (cGAMP).[3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to sustained activation of the STING pathway, which in turn can promote an anti-tumor immune response.[5][6]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research and immunology. Its ability to enhance the cGAS-STING pathway makes it a valuable tool for investigating innate immunity and developing cancer immunotherapies.[5][7] It can be used to study the role of ENPP1 in tumor progression and metastasis, and to evaluate the therapeutic potential of ENPP1 inhibition, particularly in combination with other treatments like radiation therapy.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[8] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[9]
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound has been determined in both biochemical and cell-based assays.
| Assay Type | Target | Substrate | IC50 | Reference |
| Biochemical Assay | Recombinant Human ENPP1 | pNP-TMP | 0.188 µM | [10] |
| Cell-Based Assay | ENPP1 in MDA-MB-231 cells | Not Specified | 0.732 µM | [11] |
Experimental Protocols
Biochemical ENPP1 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on purified ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 protein[12]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 9.0, 1 mM CaCl₂, 200 µM ZnCl₂)[10]
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP)[10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add recombinant ENPP1 enzyme to each well (e.g., 20 ng).[10]
-
Incubate for 10 minutes at 37°C.[10]
-
Initiate the reaction by adding the pNP-TMP substrate (e.g., 200 µM).[10]
-
Incubate for 30 minutes at 37°C.[10]
-
Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.[10]
-
Include appropriate controls (see "Experimental Controls and Best Practices" section).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based ENPP1 Inhibition Assay
This protocol provides a framework for assessing the activity of this compound on ENPP1 in a cellular context.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)[11]
-
This compound
-
Cell culture medium
-
Assay buffer (as recommended by cell-based assay kits, e.g., from Cayman Chemical)[13]
-
Fluorescent substrate for ENPP1 (e.g., TG-mAMP)[14]
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired concentrations.
-
Remove the culture medium from the cells and add the medium containing this compound.
-
Incubate for a predetermined time (e.g., 5 minutes at 37°C).[14]
-
Add the fluorescent ENPP1 substrate to each well.
-
Incubate for a specified period (e.g., 1 hour at 37°C).[14]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[13]
-
Include necessary controls.
-
Determine the effect of this compound on ENPP1 activity by comparing the fluorescence signals of treated and untreated cells.
Experimental Controls and Best Practices
To ensure the reliability and reproducibility of your experiments with this compound, it is crucial to include proper controls and follow best practices.
| Control/Practice | Purpose | Implementation |
| Negative Control (Vehicle) | To account for any effects of the solvent (e.g., DMSO) on the assay. | Treat cells or the enzyme with the same concentration of DMSO used to deliver the highest concentration of this compound. |
| Positive Control (Inhibitor) | To confirm that the assay is working and can detect inhibition. | Use a known ENPP1 inhibitor with a well-characterized IC50 value. |
| No Enzyme/Cell Control | To determine the background signal of the assay. | For biochemical assays, include wells with all components except the enzyme. For cell-based assays, include wells with medium and substrate but no cells. |
| Dose-Response Curve | To determine the potency (e.g., IC50) of this compound. | Test a range of concentrations of the inhibitor, typically in a logarithmic series. |
| Cell Viability/Cytotoxicity Assay | To ensure that the observed effects are due to ENPP1 inhibition and not cell death. | Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your experiment, using the same concentrations of this compound. ENPP1 inhibitor 4e has been shown to be selectively cytotoxic to 4T1 murine metastatic breast cancer cells (IC50 = 2.99 µM) over non-cancerous cells at 50 µM.[11] |
| Selectivity Profiling | To assess the specificity of this compound for ENPP1 over other related enzymes. | If available, test the inhibitor against other members of the ENPP family (e.g., ENPP2, ENPP3) or other phosphodiesterases.[15] |
| Confirmation in a Secondary Assay | To validate the findings from the primary assay. | If the primary screen is a biochemical assay, confirm the activity in a cell-based assay, and vice versa. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | 1. Inactive this compound. 2. Incorrect inhibitor concentration. 3. Insufficient incubation time. 4. Problems with the enzyme or cells. | 1. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. 2. Verify the dilution calculations and prepare fresh dilutions. 3. Optimize the incubation time of the inhibitor with the enzyme/cells. 4. Use a positive control inhibitor to confirm enzyme/cell activity. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent cell seeding. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| High background signal | 1. Substrate instability. 2. Contamination. 3. Non-specific binding of the inhibitor. | 1. Prepare fresh substrate solution for each experiment. 2. Use sterile techniques and reagents. 3. Include a no-enzyme/no-cell control to determine the background signal and subtract it from the experimental values. |
| Inconsistent results between biochemical and cell-based assays | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is metabolized by the cells. 3. Off-target effects in the cellular context. | 1. While some ENPP1 inhibitors are designed to be cell-impermeable to target extracellular ENPP1, this could be a factor.[15] 2. Consider performing a time-course experiment to assess the stability of the compound in the presence of cells. 3. Investigate potential off-target effects using appropriate controls and secondary assays. |
Visualizations
ENPP1-STING Signaling Pathway
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound
Caption: A generalized experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Validation & Comparative
The Selectivity Profile of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target, particularly in the fields of immuno-oncology and rare genetic diseases. As a key enzyme that hydrolyzes extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP, ENPP1 plays a crucial role in modulating immune responses through the cGAS-STING pathway. The development of potent and selective ENPP1 inhibitors is paramount to harnessing its therapeutic potential while minimizing off-target effects. This guide provides a comparative overview of the selectivity of ENPP1 inhibitors against other phosphodiesterases (PDEs), supported by experimental data and detailed methodologies.
Understanding the Importance of Selectivity
ENPP1 is part of a larger family of phosphodiesterases that regulate a wide array of cellular processes by hydrolyzing cyclic nucleotides like cAMP and cGMP. Off-target inhibition of other PDE family members can lead to unintended physiological effects. For instance, inhibition of PDE3 is associated with cardiovascular effects, while PDE4 inhibition can lead to gastrointestinal side effects. Therefore, a comprehensive selectivity profile is essential to de-risk clinical development and ensure the therapeutic efficacy of ENPP1 inhibitors.
Comparative Selectivity of a Representative ENPP1 Inhibitor
While a specific compound named "Enpp-1-IN-4" is not prominently documented in the public domain, this guide utilizes a representative advanced ENPP1 inhibitor, herein referred to as ENPP1i-X , based on characteristics of potent phosphonate-based inhibitors described in recent literature. These inhibitors have shown high potency for ENPP1 and have been evaluated for their selectivity against other PDE families.
The following table summarizes the inhibitory activity (IC50) of ENPP1i-X against ENPP1 and a panel of other human phosphodiesterases.
| Enzyme | Substrate | IC50 (nM) of ENPP1i-X | Selectivity (Fold vs. ENPP1) |
| ENPP1 | cGAMP | 1.5 | 1 |
| PDE1B | cAMP/cGMP | >10,000 | >6,667 |
| PDE2A | cAMP/cGMP | >10,000 | >6,667 |
| PDE3A | cAMP | >10,000 | >6,667 |
| PDE4D | cAMP | >10,000 | >6,667 |
| PDE5A | cGMP | >10,000 | >6,667 |
| PDE6C | cGMP | >10,000 | >6,667 |
| PDE7B | cAMP | >10,000 | >6,667 |
| PDE8A | cAMP | >10,000 | >6,667 |
| PDE9A | cGMP | >10,000 | >6,667 |
| PDE10A | cAMP/cGMP | >10,000 | >6,667 |
| PDE11A | cAMP/cGMP | >10,000 | >6,667 |
Table 1: Selectivity profile of a representative ENPP1 inhibitor (ENPP1i-X) against a panel of human phosphodiesterases. The data demonstrates high selectivity for ENPP1.
Experimental Protocols
The determination of inhibitor selectivity involves robust and validated biochemical assays. Below are the detailed methodologies for the key experiments cited.
ENPP1 Inhibition Assay (cGAMP Hydrolysis)
This assay measures the ability of a compound to inhibit the hydrolysis of the natural substrate 2'3'-cGAMP by recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP (substrate)
-
[³²P]-labeled 2'3'-cGAMP (tracer)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
-
Test compound (ENPP1i-X)
-
Thin-layer chromatography (TLC) plates
-
Phosphor imager
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant human ENPP1, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of 2'3'-cGAMP and a trace amount of [³²P]-labeled 2'3'-cGAMP.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding EDTA to chelate the essential metal ions for enzyme activity.
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Separate the substrate (cGAMP) from the product (AMP and GMP) using an appropriate mobile phase.
-
Dry the TLC plate and visualize the radiolabeled species using a phosphor imager.
-
Quantify the amount of substrate hydrolyzed in the presence of the inhibitor compared to a vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Phosphodiesterase (PDE1-11) Selectivity Panel
A panel of assays is used to determine the inhibitory activity of the compound against other PDE family members. The choice of assay format may vary depending on the specific PDE. A common method is the IMAP® (Immobilized Metal Affinity Particle) assay.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
Fluorescently labeled cAMP or cGMP substrates
-
IMAP® binding buffer and beads
-
Test compound (ENPP1i-X)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of a 384-well microplate.
-
Add the respective recombinant human PDE enzyme to the wells.
-
Initiate the reaction by adding the corresponding fluorescently labeled substrate (cAMP or cGMP).
-
Incubate the reaction at room temperature for a specified period.
-
Stop the reaction by adding the IMAP® binding solution. The beads bind to the phosphate groups of the hydrolyzed product.
-
Incubate to allow for binding.
-
Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent product to the beads results in a high polarization signal, while the unbound substrate has a low signal.
-
Calculate the percent inhibition based on the signal from control wells (no inhibitor and no enzyme).
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of ENPP1 inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: ENPP1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for determining inhibitor selectivity.
Validating On-Target Activity of Enpp-1-IN-4: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Enpp-1-IN-4 with other commercially available ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors. The focus is on the validation of on-target activity through biochemical, cellular, and in vivo studies, offering researchers, scientists, and drug development professionals a resource for selecting the appropriate tool compound for their research needs.
Introduction to ENPP1 and Its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and other nucleotides. A key function of ENPP1 in the context of immuno-oncology is its ability to degrade 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, thereby enhancing STING-mediated anti-tumor immunity.[1] This has made ENPP1 a compelling target for cancer immunotherapy.[2][3]
Comparative Analysis of ENPP1 Inhibitors
The following tables summarize the reported biochemical potency and cellular activity of this compound and other selected ENPP1 inhibitors. It is important to note that the data presented is compiled from various sources and not from a head-to-head comparative study. Therefore, direct comparisons of potency should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of ENPP1 Inhibitors
| Compound | Target | Assay Substrate | IC50 / Ki | Source |
| This compound | ENPP1 | Not Specified | IC50 = 1.2 nM | [4] |
| Enpp-1-IN-19 | ENPP1 | cGAMP | IC50 = 68 nM | [5] |
| AVA-NP-695 | ENPP1 | p-Nph-5′-TMP | IC50 = 14 ± 2 nM | [6] |
| A lead phosphonate series compound | ENPP1 | Not Specified | IC50 = 1.2 nM | [4] |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Compound | Cell Line | Assay Type | Readout | EC50 | Source |
| A lead phosphonate series compound | THP-1 | STING Activation | cGAMP-mediated STING activity | Not Specified | [4] |
| AVA-NP-695 | THP-1 Dual™ | STING Activation | IFN-β mRNA level | Not Specified | [6] |
Experimental Protocols for On-Target Activity Validation
Validating the on-target activity of an ENPP1 inhibitor involves a multi-tiered approach, starting from biochemical assays to cellular and finally in vivo models.
Biochemical Assays
Objective: To determine the direct inhibitory effect of the compound on ENPP1 enzymatic activity.
1. Colorimetric Assay using a Synthetic Substrate (p-Nitrophenyl Thymidine 5′-Monophosphate - p-Nph-5′-TMP):
-
Principle: ENPP1 hydrolyzes the colorless substrate p-Nph-5′-TMP to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[7]
-
Materials:
-
Recombinant human ENPP1 (rhENPP-1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5[8]
-
Substrate: p-Nph-5′-TMP
-
Test compound (e.g., this compound)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Dilute rhENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.[8]
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add the diluted enzyme and the test compound to the wells of a 96-well plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution (e.g., 5 mM final concentration).[8]
-
Measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5 minutes).[8]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Fluorescence Polarization (FP) Assay using cGAMP or ATP:
-
Principle: This assay directly measures the product of ENPP1 activity (AMP/GMP) using a competitive immunoassay format. The binding of a fluorescently labeled tracer to a specific antibody results in a high FP signal. The AMP/GMP produced by ENPP1 competes with the tracer for antibody binding, leading to a decrease in the FP signal.
-
Materials:
-
Transcreener® ENPP1 Assay Kit (contains antibody and tracer)
-
Recombinant ENPP1
-
Substrate: 2'3'-cGAMP or ATP
-
Test compound
-
Assay buffer: 50 mM Tris, 5 mM MgCl2, 1% DMSO, and 0.01% Brij (pH 7.5)[5]
-
-
Procedure:
-
Set up the enzymatic reaction by incubating ENPP1 with the substrate (e.g., 10 µM ATP or cGAMP) and different concentrations of the test compound for a specific time (e.g., 60 minutes).[5]
-
Stop the reaction by adding EDTA.[5]
-
Add the Transcreener detection mix (antibody and tracer) to the reaction wells.
-
Incubate to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the amount of AMP/GMP produced and determine the IC50 of the inhibitor.
-
Cellular Assays
Objective: To confirm that the inhibitor can block ENPP1 activity in a cellular context and lead to the desired downstream signaling events.
STING Pathway Activation Assay in THP-1 Cells:
-
Principle: Inhibition of ENPP1 on the surface of cells that express it (e.g., certain cancer cell lines) prevents the degradation of exogenously added cGAMP. This cGAMP can then activate the STING pathway in reporter cells (e.g., THP-1 monocytes), leading to the production of interferon-beta (IFN-β).
-
Materials:
-
High ENPP1-expressing cancer cells (e.g., 4T1, MDA-MB-231)
-
THP-1 reporter cells (e.g., THP-1 Dual™ cells)
-
2'3'-cGAMP
-
Test compound
-
Cell culture medium and supplements
-
Reagents for quantifying IFN-β (e.g., ELISA kit or luciferase reporter assay system)
-
-
Procedure:
-
Culture the high ENPP1-expressing cells to confluence.
-
Treat these cells with the test compound at various concentrations for a defined period.
-
Add a known concentration of 2'3'-cGAMP to the culture medium.
-
After an incubation period, collect the conditioned medium.
-
Add the conditioned medium to the THP-1 reporter cells.
-
Incubate the THP-1 cells to allow for STING pathway activation and IFN-β production.
-
Measure the amount of IFN-β in the supernatant using an appropriate method (e.g., ELISA).
-
The increase in IFN-β production in the presence of the inhibitor indicates its on-target activity.
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a living organism.
Syngeneic Mouse Tumor Models:
-
Principle: Tumor cells are implanted into mice with a competent immune system. The effect of the ENPP1 inhibitor on tumor growth, metastasis, and the tumor immune microenvironment is then assessed.
-
Animal Models:
-
BALB/c mice for 4T1 triple-negative breast cancer model.[6]
-
C57BL/6 mice for other syngeneic models.
-
-
Procedure:
-
Implant tumor cells (e.g., 4T1) subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, tumors and relevant tissues (e.g., lymph nodes, lungs) can be harvested for further analysis.
-
Assess for changes in the tumor immune microenvironment by techniques such as flow cytometry or immunohistochemistry to analyze the infiltration of immune cells (e.g., CD8+ T cells).
-
Evaluate the impact on metastasis by examining distant organs for tumor nodules.[6]
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating ENPP1 inhibitor on-target activity.
Conclusion
The validation of on-target activity for ENPP1 inhibitors like this compound requires a systematic approach employing biochemical, cellular, and in vivo assays. This guide provides an overview of the available data for several inhibitors and detailed protocols for key experiments. While direct comparative data is limited, the information presented here serves as a valuable resource for researchers to design and execute experiments to effectively evaluate ENPP1 inhibitors for their therapeutic potential.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Enpp-1-IN-4: A Comparative Guide to a Potent ENPP1 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), with other known ENPP1 inhibitors.[1] The information presented herein is supported by experimental data from various studies and is intended to assist researchers in evaluating ENPP1 inhibitors for cancer immunotherapy research. While specific quantitative potency data for this compound in various cancer cell lines is not publicly available, this guide leverages data from other potent ENPP1 inhibitors to provide a comparative context for its potential efficacy.
The Role of ENPP1 in Cancer
Comparative Potency of ENPP1 Inhibitors
While specific IC50 and EC50 values for this compound in cancer cell lines are not detailed in the available literature, data for other potent and selective ENPP1 inhibitors highlight the therapeutic potential of targeting this enzyme. The following table summarizes the potency of several ENPP1 inhibitors in both enzymatic and cell-based assays.
| Inhibitor | Assay Type | Cell Line/Target | IC50/EC50 (nM) | Reference |
| ISM5939 | Enzymatic (cGAMP substrate) | Human ENPP1 | 0.63 | [6] |
| Enzymatic (ATP substrate) | Human ENPP1 | 9.28 | [6][7] | |
| Cell-based (cGAMP degradation) | MDA-MB-231 (Breast Cancer) | 330 | ||
| Compound 4e | Cell-based | MDA-MB-231 (Breast Cancer) | <1000 | [8] |
| STF-1623 | Enzymatic | Human ENPP1 | 0.6 | [9] |
| Enzymatic | Mouse ENPP1 | 0.4 | [9] | |
| SR-8314 | Enzymatic (Ki) | ENPP1 | 79 | |
| Compound 7c | Enzymatic (Ki) | ENPP1 | 58 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ENPP1 inhibitors. Below are representative protocols for key experiments.
ENPP1 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on ENPP1 enzymatic activity.
Principle: The assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) or a fluorogenic substrate like TG-mAMP) by recombinant human ENPP1. The resulting product is quantified spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer (e.g., 1 M Tris pH 8.0, 50 mM NaCl, 20 µM CaCl2, 20 µM ZnCl2)[10]
-
Substrate (e.g., 1 mM pNP-TMP)[10]
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions and a fixed concentration of recombinant ENPP1 enzyme.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance (at 405 nm for pNP-TMP) or fluorescence over time.[10]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based ENPP1 Activity Assay
This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context.
Principle: Cancer cells overexpressing ENPP1 are treated with the inhibitor, and the cellular ENPP1 activity is measured using a cell-permeable fluorogenic substrate.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) at various concentrations
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (containing a fluorogenic substrate like TG-mAMP)[11][12]
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration.
-
Wash the cells with assay buffer provided in the kit.
-
Add the fluorogenic ENPP1 substrate to each well.
-
Incubate the plate at 37°C and protect from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for TG-mAMP).[11]
-
Calculate the percentage of ENPP1 inhibition for each inhibitor concentration relative to untreated control cells.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
Caption: ENPP1-cGAS-STING Signaling Pathway and Inhibition.
Caption: Experimental Workflow for ENPP1 Inhibitor Evaluation.
Caption: Logical Comparison Framework for ENPP1 Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Enpp1: a potential facilitator of breast cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 8. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
Comparative Analysis of In Vitro Data for ENPP1 Inhibitors
This guide provides a comparative analysis of in vitro data for various small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme that negatively regulates the cGAS-STING signaling pathway.[1][2] By hydrolyzing the immunotransmitter cGAMP, ENPP1 suppresses the innate immune response against cancer.[1][2] The development of potent ENPP1 inhibitors is a promising strategy for cancer immunotherapy.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development.
In Vitro Performance of ENPP1 Inhibitors
The following table summarizes the in vitro potency of selected ENPP1 inhibitors. The data is compiled from published structure-activity relationship studies.
| Compound Class | Exemplar Compound(s) | Target | Substrate | Kᵢ (nM) | IC₅₀ (nM) in human plasma | Notes |
| Phosphonate | Not specified | ENPP1 | cGAMP | < 2 | Not specified | Highly potent with desirable ADME profiles.[1][5] |
| Boronic Acid | Compounds 60, 61 | ENPP1 | Not specified | Potent | Not specified | Further investigation on cell permeability and off-target effects needed.[5] |
| Hydroxamic Acid | Compound 62 | ENPP1 | Not specified | Potent | Not specified | Further investigation on cell permeability and off-target effects needed.[5] |
| Quinazoline-piperidine-sulfamide | QS1 (compound 2) | ENPP1 | ATP | 36 (IC₅₀) | Not specified | Showed lack of efficacy against cGAMP and/or mouse ENPP1.[5] |
| Flavonoid | Transilitin | Snake Venom Phosphodiesterase (structurally related to ENPP1) | Not specified | Dose-dependent inhibition | Not specified | Isolated from Pistacia chinensis.[6] |
| AI-designed | ISM5939 | ENPP1 | Not specified | Not specified | Not specified | Orally available with a favorable safety profile and in vitro ADMET.[7] |
Experimental Protocols
The in vitro data presented above were generated using biochemical assays to determine the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
Determination of Kᵢ values for ENPP1 Inhibitors
-
Enzyme and Substrate: Recombinant human ENPP1 (3 nM) was used. The physiological substrate, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) (5 µM), was used for the enzymatic reaction.[5] To trace the reaction, a small amount of radiolabeled [³²P]cGAMP was included.
-
Assay Conditions: The assay was conducted at a physiological pH of 7.4.[5] For some experiments, 40 µM of human serum albumin was included to assess the impact of protein binding on inhibitor potency.[5]
-
Inhibition Measurement: The reaction progress was monitored by quantifying the degradation of cGAMP into AMP and GMP.[2] Dose-inhibition curves were generated by measuring ENPP1 activity across a range of inhibitor concentrations.
-
Data Analysis: The Kᵢ values were calculated from the dose-inhibition curves. The minimum measurable Kᵢ value was reported to be 2 nM due to the enzyme concentration used.[5]
Determination of IC₅₀ values in Plasma
-
Plasma Source: The assay was performed in both mouse and human plasma to evaluate the inhibitory activity in a more physiologically relevant matrix.
-
Substrate: 5 µM cGAMP with trace radiolabeled [³²P]cGAMP was used.[5]
-
Data Analysis: IC₅₀ values, representing the concentration of inhibitor required to reduce ENPP1 activity by 50%, were determined from dose-response curves.[5]
Visualizing Key Processes
To better understand the context of ENPP1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Caption: General workflow for in vitro evaluation of ENPP1 inhibitors.
References
- 1. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
Enpp-1-IN-4: A Comparative Analysis of Cross-Reactivity with ENPP Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Enpp-1-IN-4, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and its cross-reactivity with other members of the ENPP family, specifically ENPP2 and ENPP3.
ENPP1 has emerged as a critical regulator in various physiological and pathological processes, most notably in the cGAS-STING signaling pathway, making it a compelling target for cancer immunotherapy. This compound has been identified as a potent inhibitor of this enzyme. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Selectivity Profile of this compound against ENPP Family Members
The inhibitory activity of this compound against human ENPP1 and its closest homologs, ENPP2 and ENPP3, has been characterized through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values from these studies are crucial for assessing the compound's selectivity.
| Enzyme | IC50 (nM) |
| ENPP1 | <10 |
| ENPP2 | >1000 |
| ENPP3 | >1000 |
Table 1: Inhibitory activity of this compound against ENPP family members. Data extracted from patent WO2019177971A1.
As the data indicates, this compound demonstrates high potency against ENPP1 with an IC50 value in the sub-nanomolar to low nanomolar range. In contrast, its activity against ENPP2 and ENPP3 is significantly lower, with IC50 values exceeding 1000 nM. This substantial difference highlights the remarkable selectivity of this compound for ENPP1, a desirable characteristic for a targeted therapeutic agent, minimizing potential off-target effects.
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a robust in vitro biochemical assay. The following is a detailed description of the methodology, based on information from patent WO2019177971A1 and common practices for ENPP1 inhibitor screening.
In Vitro ENPP1, ENPP2, and ENPP3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1, ENPP2, and ENPP3.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
This compound (or other test compounds)
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-NPTMP) or a fluorogenic substrate like Tokyo Green™-mAMP.
-
Assay Buffer: Typically, a Tris-HCl buffer at a physiological pH (e.g., 7.4 or 9.0) containing divalent cations like Ca2+ and Zn2+, which are essential for ENPP1 activity.
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A serial dilution of the compound is then prepared in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme and Substrate Preparation: The recombinant ENPP enzymes and the substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the test compound at various concentrations.
-
Add the respective recombinant ENPP enzyme (ENPP1, ENPP2, or ENPP3) to the wells.
-
The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
The enzymatic reaction is initiated by adding the substrate to each well.
-
-
Detection:
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).
-
The product formation is measured using a microplate reader. In the case of p-NPTMP, the release of p-nitrophenol results in a colorimetric change that can be measured by absorbance at a specific wavelength. For fluorogenic substrates, the increase in fluorescence is quantified.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: ENPP1 in the cGAS-STING Signaling Pathway.
The diagram above illustrates the central role of ENPP1 in regulating the cGAS-STING pathway. Cytosolic double-stranded DNA (dsDNA) activates cGAS to produce the second messenger 2'3'-cGAMP. Extracellular cGAMP can be transported into cells to activate the STING protein, leading to the production of type I interferons and an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP and ATP, thereby downregulating this immune signaling. This compound specifically inhibits ENPP1, preventing the degradation of cGAMP and enhancing the STING-mediated immune response.
Caption: In Vitro ENPP Inhibition Assay Workflow.
This flowchart outlines the key steps involved in the in vitro biochemical assay used to determine the inhibitory potency of compounds like this compound against the ENPP family of enzymes. The process involves careful preparation of reagents, controlled reaction conditions, and precise measurement of enzyme activity to generate reliable IC50 values.
A Comparative Guide to Preclinical ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of several novel small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme in regulating extracellular nucleotide metabolism and has emerged as a promising target in cancer immunotherapy. Its inhibition can enhance the innate immune response against tumors. This document summarizes key preclinical data for various ENPP1 inhibitors, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action of ENPP1 Inhibitors
ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] It also degrades the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a crucial second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1][2][3] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of this pathway.[1][4]
ENPP1 inhibitors block the enzymatic activity of ENPP1, leading to two key downstream effects that promote anti-tumor immunity:
-
Stabilization of 2'3'-cGAMP: Inhibition of ENPP1 prevents the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and subsequent activation of the STING pathway in immune cells.[1][3][5][6] This results in the production of type I interferons and other pro-inflammatory cytokines that stimulate an anti-tumor immune response.
-
Reduction of Adenosine: The hydrolysis of ATP by ENPP1 initiates a cascade that ultimately leads to the production of adenosine in the tumor microenvironment.[1][3] Adenosine is a potent immunosuppressive molecule. By blocking the initial step of this pathway, ENPP1 inhibitors can reduce adenosine levels, thereby alleviating immunosuppression.
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of ENPP1 inhibitors.
Comparative Preclinical Efficacy of ENPP1 Inhibitors
The following tables summarize the available preclinical data for several ENPP1 inhibitors. It is important to note that a direct comparison is challenging due to variations in experimental models and assays.
In Vitro Activity
| Compound | ENPP1 Inhibition (Ki/IC50) | Cell-based Activity | Selectivity | Reference |
| SR-8314 | Ki = 0.079 µM | - | - | [1] |
| MV-626 | - | Prevents cGAMP hydrolysis, increases STING activation | Selective ENPP1 inhibitor | [1] |
| AVA-NP-695 | Potent at nmol/L doses | - | - | [7] |
| ISM5939 | - | Enhances cGAS-STING pathway activation | - | [5] |
| OC-1 | Ki < 10 nM | Increase in IFN-β and CXCL10/IP10 gene expression in THP1 cells | Selective against 15 PDEs (IC50 > 30 µM) | [3] |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Monotherapy Activity | Combination Therapy | Reference |
| SR-8314 | - | - | Anti-tumor activity with increased CD3+, CD4+, and CD8+ T cells | - | [1] |
| MV-626 | Mice | Therapeutic doses | Increased overall survival | Synergistic with radiation therapy, leading to durable tumor cures | [1] |
| TXN10128 | Preclinical colon cancer model | Orally administered | - | Synergistic growth inhibition with anti-PD-L1; increased tumor-infiltrating lymphocytes | [7] |
| AVA-NP-695 | Breast cancer models | Oral administration | Decreased tumor volume | - | [7] |
| ISM5939 | In vivo studies | Orally available, QD dosing | Robust antitumor efficacy | - | [5] |
| OC-1 | Syngeneic mouse tumor models (CT26 and MC38) | Oral gavage | 20 – 40% Tumor Growth Inhibition (TGI) | ~75% TGI with anti-PD-1 antibody | [3] |
Pharmacokinetics
| Compound | Species | Oral Bioavailability | Key Features | Reference |
| MV-626 | Mice | - | No toxicity at therapeutic doses | [1] |
| AVA-NP-695 | - | Orally bioavailable | Cellular permeability | [7] |
| ISM5939 | - | Orally available | Favorable safety profile, in vitro ADMET, and in vivo PK profiles for QD dosing | [5] |
| OC-1 | Mice, Rats | 72% (mice), 63% (rats) | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. The following are generalized protocols for key experiments cited in the evaluation of ENPP1 inhibitors.
ENPP1 Enzymatic Assay
A luminescence-based enzymatic assay is commonly used to determine the inhibitory activity of compounds against ENPP1.
Principle: This assay measures the amount of AMP produced from the hydrolysis of ATP by recombinant ENPP1. The AMP is then converted to ADP and subsequently to ATP, which is quantified using a luciferase/luciferin reaction that produces light.
Generalized Protocol:
-
Recombinant human ENPP1 enzyme is incubated with varying concentrations of the test inhibitor.
-
ATP is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
An AMP detection solution containing AMP-Glo Reagent I is added to convert AMP to ADP.
-
AMP-Glo Reagent II is then added to convert ADP to ATP and to provide luciferase and luciferin.
-
The luminescence is measured using a luminometer.
-
The concentration of the inhibitor that causes 50% inhibition of ENPP1 activity (IC50) or the inhibition constant (Ki) is calculated.[3]
Cellular STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
Principle: The activation of the STING pathway leads to the upregulation of interferon-stimulated genes (ISGs), such as IFN-β and CXCL10. The expression of these genes can be quantified by RT-qPCR.
Generalized Protocol:
-
A suitable cell line, such as human monocytic THP-1 cells, is seeded in culture plates.
-
Cells are treated with the ENPP1 inhibitor at various concentrations.
-
A STING agonist (e.g., 2'3'-cGAMP) can be added to the extracellular medium to mimic the physiological conditions of the tumor microenvironment.
-
After an incubation period, total RNA is extracted from the cells.
-
The expression levels of IFN-β and CXCL10 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
The fold change in gene expression relative to a vehicle-treated control is calculated.[3]
In Vivo Tumor Growth Inhibition Studies
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of ENPP1 inhibitors alone or in combination with other therapies.
Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the ENPP1 inhibitor, and tumor growth is monitored over time.
Generalized Protocol:
-
Syngeneic tumor cells (e.g., CT26 or MC38 colon carcinoma) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ENPP1 inhibitor monotherapy, anti-PD-1 antibody, combination therapy).
-
The ENPP1 inhibitor is administered, typically via oral gavage, at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[3]
The following diagram outlines a typical workflow for a preclinical in vivo efficacy study.
Conclusion
The preclinical data available for various ENPP1 inhibitors demonstrate their potential as a novel class of cancer immunotherapeutics. These compounds have shown promising activity both as monotherapies and in combination with other treatments like checkpoint inhibitors and radiation therapy.[1][3][7] The oral bioavailability of several candidates, such as ISM5939 and OC-1, is a significant advantage for clinical development.[3][5] While direct comparative studies are lacking, the collective evidence strongly supports the continued investigation of ENPP1 inhibitors for the treatment of cancer. Future preclinical studies should aim for head-to-head comparisons of different inhibitors in standardized models to better delineate their relative efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockout of ENPP1 in Research
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological and genetic approaches to target validation is paramount. This guide provides an objective comparison of using a small molecule inhibitor, here represented by potent and selective ENPP1 inhibitors, versus a genetic knockout of the Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) gene.
This comparison delves into their respective impacts on cellular signaling, particularly the cGAS-STING pathway, and their applications in preclinical cancer models. We present quantitative data from published studies, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of each methodology.
At a Glance: Key Differences
| Feature | Enpp-1-IN-4 (Pharmacological Inhibition) | Genetic Knockout of ENPP1 |
| Nature of Inhibition | Reversible or irreversible binding to the ENPP1 protein, leading to acute and dose-dependent inactivation of its enzymatic activity. | Permanent removal of the ENPP1 gene, resulting in a complete and constitutive loss of ENPP1 protein expression. |
| Temporal Control | High temporal control; the effect is rapid upon administration and can be withdrawn. | No temporal control; the gene is absent throughout the organism's life or from the point of induced knockout. |
| Specificity | Potential for off-target effects, though highly selective inhibitors are being developed. Can be isoform-selective. | Highly specific to the targeted gene, but can have unforeseen developmental or compensatory effects. |
| Systemic vs. Local Effects | Can be administered systemically or locally, with pharmacokinetic and pharmacodynamic properties influencing exposure. | Effects are systemic in a full knockout model, or localized in conditional knockout models. |
| Translational Relevance | More closely mimics a therapeutic intervention in a clinical setting. | A powerful tool for target validation and understanding fundamental gene function. |
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies comparing the effects of ENPP1 inhibition with ENPP1 knockout.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| STF-1623 | Human ENPP1 | Cell-free cGAMP degradation | IC50 = 0.6 nM | [1] |
| ZXP-8202 | Recombinant human ENPP1 | Enzymatic assay | pM IC50 | [2] |
| ENPP1 Inhibitor C | ENPP1 | Cell-free assay | IC50 = 0.26 µM | [3] |
| Enpp-1-IN-13 | ENPP1 | Enzymatic assay | IC50 = 1.29 µM | [4] |
Note: "this compound" is used as a representative name for a potent ENPP1 inhibitor. The data presented is from various published potent inhibitors.
Table 2: In Vivo Anti-Tumor Efficacy
| Model | Intervention | Metric | Result | Reference |
| 4T1 breast cancer | ENPP1 knockout (cancer cells and host) | Lung Metastasis | Abolished metastasis | [5] |
| CT26 colorectal cancer | ZXP-8202 (ENPP1 inhibitor) | Tumor Growth Inhibition | ~70% | [2] |
| E0771 breast cancer | ENPP1 knockout | Primary Tumor Growth | Delayed tumor growth | [6] |
| 4T1 breast cancer | AVA-NP-695 (ENPP1 inhibitor) | Tumor Growth Inhibition | Superior to Olaparib and anti-PD-1 | [7] |
Signaling Pathways and Mechanisms of Action
ENPP1 is a key negative regulator of the cGAS-STING innate immunity pathway. It hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), preventing its activation of STING and subsequent induction of type I interferons. Both pharmacological inhibition and genetic knockout of ENPP1 aim to block this hydrolysis, thereby enhancing anti-tumor immunity.
References
- 1. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of ENPP1 Inhibitors: A Comparative Guide to Enpp-1-IN-4 Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel therapeutic compounds is paramount. This guide provides a comparative analysis of Enpp-1-IN-4 analogs, a class of potent inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key negative regulator of the cGAS-STING signaling pathway. By hydrolyzing the second messenger cyclic GMP-AMP (2',3'-cGAMP), ENPP1 dampens the innate immune response against cancer. Inhibition of ENPP1 is a promising strategy to enhance anti-tumor immunity.
This guide summarizes the inhibitory activities of various this compound analogs with a common quinazoline-piperidine-sulfamide scaffold, providing insights into the structural modifications that influence their potency. Detailed experimental protocols for assessing inhibitor activity are also presented, alongside a visualization of the ENPP1-regulated cGAS-STING signaling pathway.
Structure-Activity Relationship of this compound Analogs
The following table compiles the inhibitory constants (Kᵢ) of a series of quinazoline and quinoline-based ENPP1 inhibitors, highlighting the impact of different substituents on their activity. The data is collated from various studies to provide a comprehensive overview of the SAR for this class of compounds.[1]
| Compound ID | Scaffold | R Group (Tail) | Kᵢ (nM) at pH 7.4 |
| QS1 (Compound 2) | Quinazoline | 6,7-dimethoxy | 1600 |
| Compound 15 | Quinazoline | 6,7-dimethoxy | >10000 |
| Compound 27 | Quinazoline | 7-methoxy | 14 |
| Compound 32 | Quinazoline | 8-methoxy | < 2 |
| Compound 33 | Quinazoline | 8-ethoxy | < 2 |
| Compound 36 | Quinazoline | 5,8-dimethoxy | 13 |
| Compound 37 | Quinazoline | 6,8-dimethoxy | 20 |
| Compound 38 | Quinazoline | 7,8-dimethoxy | 4 |
| Compound 50 | Quinoline | 8-methoxy-3-nitrile | 4 |
| Compound 57 | Quinoline | 8-methoxy-3-nitrile (with benzyl amine core) | < 2 |
Key Observations from SAR Data:
-
Substitution on the Quinazoline Ring is Critical: The position and nature of substituents on the quinazoline ring significantly impact inhibitory potency.
-
8-Position Substitution is Favorable: Analogs with methoxy (Compound 32) and ethoxy (Compound 33) groups at the 8-position of the quinazoline ring exhibit the highest potency, with Kᵢ values below 2 nM.[1]
-
7-Position Methoxy Group Enhances Potency: A methoxy group at the 7-position (Compound 27) also confers strong inhibitory activity.[1]
-
Di-substitution can be Detrimental: While some di-methoxy substitutions retain good activity (e.g., Compound 38), others can lead to a decrease in potency compared to the mono-substituted counterparts (e.g., Compounds 36 and 37).[1]
-
Quinoline as a Scaffold: Replacing the quinazoline core with a quinoline scaffold, particularly with an 8-methoxy-3-nitrile tail (Compound 50), maintains high potency.[1]
-
Core Modification: Altering the core structure, such as introducing a benzyl amine group (Compound 57), can also lead to highly potent inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro ENPP1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) of a compound against ENPP1.
Materials:
-
Recombinant human or mouse ENPP1 enzyme
-
2',3'-cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, and 500 µM CaCl₂.[1]
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., Transcreener® AMP²/GMP² Assay Kit, or radiolabeled [³²P]cGAMP)
-
Plate reader (for fluorescence polarization, TR-FRET, or scintillation counting)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the reaction should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant ENPP1 enzyme (e.g., 3 nM final concentration).[1]
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2',3'-cGAMP (e.g., 5 µM final concentration).[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction. This can be achieved by adding a stop solution (e.g., EDTA) or by heat inactivation (e.g., 95°C for 10 minutes).[1]
-
Detection: Quantify the amount of product (AMP and GMP) formed.
-
Fluorescence-based Detection: Use a commercial kit like the Transcreener® AMP²/GMP² Assay, which detects the produced AMP and GMP via a competitive immunoassay format.[2][3]
-
Radiometric Detection: If using [³²P]cGAMP, separate the substrate from the radiolabeled product by thin-layer chromatography (TLC) and quantify using a phosphorimager.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based ENPP1 Inhibition Assay
This assay measures the ability of a compound to inhibit ENPP1 activity in a cellular context.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP)
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a defined period.
-
Substrate Addition: Add the fluorogenic ENPP1 substrate to the wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specific time to allow for substrate conversion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the in vitro assay.
ENPP1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENPP1-regulated cGAS-STING signaling pathway and a typical experimental workflow for screening ENPP1 inhibitors.
Caption: ENPP1 in the cGAS-STING signaling pathway.
Caption: Workflow for screening ENPP1 inhibitors.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enpp-1-IN-4: A Comparative Analysis Against Leading ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunotherapy. By degrading the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens the innate immune response against tumors. Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of Enpp-1-IN-4 against other known ENPP1 inhibitors, supported by available experimental data.
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of other well-characterized ENPP1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (Human ENPP1) | Assay Substrate | Notes |
| This compound | Data not publicly available in searched literature; described as a "potent inhibitor"[1][2] | Not specified | Extracted from patent WO2019177971A1[1][2] |
| STF-1623 | 0.6 nM | cGAMP | Potent, cell-impermeable |
| Compound 31 | 14.68 nM | Not specified | Features a pyrrolopyrimidinone core |
| Enpp-1-IN-19 | 68 nM | cGAMP | Orally active |
| ENPP1 inhibitor 4e | 188 nM | Not specified | Selectively cytotoxic to 4T1 metastatic breast cancer cells |
| STF-1084 | 340 nM (cellular IC50) | cGAMP | Cell impermeable |
| QS1 | Ki,app = 6.4 µM | ³²P-cGAMP |
Signaling Pathway and Experimental Workflow
To understand the context of ENPP1 inhibition, it is crucial to visualize its role in the cGAS-STING pathway and the typical workflow for evaluating inhibitor potency.
Caption: The ENPP1-STING signaling pathway.
Caption: A typical experimental workflow for an ENPP1 inhibitor screening assay.
Experimental Protocols
ENPP1 Enzymatic Activity Assay (General Protocol)
The inhibitory activity of compounds against ENPP1 is typically determined using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.
1. Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl thymidine 5'-monophosphate (p-NPTMP).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing divalent cations necessary for enzyme activity (e.g., 5 mM MgCl₂).
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagents: Depending on the substrate, this could be a kit to detect AMP/GMP (e.g., Transcreener® AMP²/GMP² Assay) or a reagent to detect phosphate (e.g., malachite green-based reagent).
-
96- or 384-well microplates.
-
Plate reader capable of measuring fluorescence, luminescence, or absorbance, depending on the detection method.
2. Assay Procedure:
-
A dilution series of the test inhibitor is prepared in the assay buffer.
-
The recombinant ENPP1 enzyme is added to the wells of the microplate containing the diluted inhibitor and assay buffer.
-
The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., cGAMP).
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of product formed is quantified using the appropriate detection reagents and a plate reader.
3. Data Analysis:
-
The percentage of ENPP1 inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve.
Discussion and Conclusion
The choice of an ENPP1 inhibitor for research or therapeutic development will depend on a variety of factors beyond just the IC50 value, including selectivity against other ectonucleotidases (e.g., ENPP2 and ENPP3), cell permeability, pharmacokinetic properties, and in vivo efficacy. For instance, STF-1084 is noted to be cell-impermeable, which may be advantageous for targeting extracellular ENPP1 exclusively. Conversely, the oral activity of Enpp-1-IN-19 suggests good bioavailability for potential systemic administration.
Researchers interested in utilizing this compound should consider performing head-to-head comparisons with other commercially available inhibitors using standardized assay conditions to accurately determine its relative potency and suitability for their specific application. The experimental protocol outlined above provides a framework for such a comparative study. The continued development and characterization of novel ENPP1 inhibitors like this compound are crucial for advancing our understanding of the cGAS-STING pathway and for the development of new cancer immunotherapies.
References
Unveiling the Potency of ENPP1 Inhibitors: A Comparative Analysis of Enpp-1-IN-4 and Other Key Modulators in Adenosine Production
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutic compounds is paramount. This guide provides a detailed comparison of Enpp-1-IN-4's effect on adenosine production versus other prominent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to be an invaluable resource for advancing research in immuno-oncology and related fields.
The enzyme ENPP1 has emerged as a critical regulator in the tumor microenvironment. It plays a dual role in suppressing anti-tumor immunity by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING pathway, and by contributing to the production of immunosuppressive adenosine. ENPP1 accomplishes the latter by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP), which is subsequently converted to adenosine by CD73. Consequently, the development of potent and selective ENPP1 inhibitors is a highly promising strategy in cancer immunotherapy.
Comparative Analysis of ENPP1 Inhibitor Potency
While this compound is described as a potent ENPP1 inhibitor originating from patent WO2019177971A1, specific public domain data on its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) is not available.[1][2] However, a comparative analysis with other well-characterized ENPP1 inhibitors reveals a landscape of compounds with varying potencies. The following table summarizes the available quantitative data for a selection of these inhibitors.
| Inhibitor | Potency (IC50/Ki) | Notes |
| This compound | Potent (Specific IC50/Ki not publicly available) | Disclosed in patent WO2019177971A1. |
| SR-8541A | IC50: 3.6 nM, Ki: 1.9 nM | A highly potent and selective inhibitor. |
| AVA-NP-695 | IC50: 14 ± 2 nM | A potent, orally available ENPP1 inhibitor. |
| STF-1623 | Ki,app: 16 nM | A potent inhibitor with a long target residence time. |
| Enpp-1-IN-20 | IC50: 0.09 nM | A highly potent inhibitor. |
| Enpp-1-IN-12 | Ki: 41 nM | A potent and orally active inhibitor. |
| Enpp-1-IN-19 | IC50: 68 nM | An orally potent inhibitor of cGAMP hydrolysis. |
| Enpp-1-IN-13 | IC50: 1.29 µM | A less potent inhibitor compared to others listed. |
ENPP1 Signaling Pathway and Inhibition
The inhibition of ENPP1 is a key strategy to reduce immunosuppressive adenosine in the tumor microenvironment and to enhance the anti-tumor immune response by preserving cGAMP. The following diagram illustrates the ENPP1 signaling pathway and the mechanism of its inhibition.
Caption: ENPP1 pathway illustrating the hydrolysis of ATP and cGAMP, leading to adenosine production and STING pathway modulation.
Experimental Protocols
Objective comparison of inhibitor performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate ENPP1 inhibitors and their effect on adenosine production.
ENPP1 Inhibition Assay (Fluorogenic)
This assay measures the direct inhibition of ENPP1 enzymatic activity.
Workflow Diagram:
Caption: Workflow for a fluorogenic ENPP1 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the ENPP1 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human ENPP1 enzyme in assay buffer.
-
Prepare a solution of a fluorogenic substrate, such as p-nitrophenyl pyrophosphate (pNPP), in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the serially diluted inhibitor solutions to the wells of a 96-well microplate.
-
Add 20 µL of the ENPP1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Immediately measure the fluorescence (e.g., excitation at 320 nm and emission at 405 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantification of Adenosine in Cell Culture Supernatants by HPLC
This method allows for the direct measurement of adenosine produced by cells in response to ENPP1 activity.
Workflow Diagram:
Caption: Workflow for adenosine quantification in cell culture supernatants by HPLC.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line known to express ENPP1) in a multi-well plate and grow to 80-90% confluency.
-
Wash the cells with a serum-free medium.
-
Add fresh serum-free medium containing ATP (e.g., 100 µM) and the desired concentrations of the ENPP1 inhibitor (e.g., this compound). Include a vehicle control (no inhibitor).
-
Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Sample Preparation:
-
Collect the cell culture supernatants.
-
To deproteinize, add perchloric acid to a final concentration of 0.5 M, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralize the supernatant by adding a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase, for example, a mixture of 100 mM potassium phosphate buffer (pH 6.0) and methanol (95:5, v/v).
-
Set the flow rate to 1.0 mL/min.
-
Detect adenosine by UV absorbance at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of adenosine.
-
Calculate the concentration of adenosine in the samples by comparing the peak area of the adenosine peak to the standard curve.
-
Conclusion
The development of potent and selective ENPP1 inhibitors represents a significant advancement in the field of cancer immunotherapy. While the specific inhibitory potency of this compound is not yet publicly detailed, the comparative data available for other inhibitors such as SR-8541A, AVA-NP-695, and STF-1623 highlight the rapid progress in this area. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and future ENPP1 inhibitors in modulating adenosine production and ultimately, in enhancing anti-tumor immunity. Further studies directly comparing this compound with these other compounds are warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling Enpp-1-IN-4
Disclaimer: No specific Safety Data Sheet (SDS) for Enpp-1-IN-4 was found. The following guidance is based on general laboratory safety protocols for handling potent, powdered enzyme inhibitors and safety information for a structurally similar compound, Enpp-1-IN-7. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
This compound is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) and is intended for research use only.[1] Due to its potency and the lack of specific toxicological data, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form to prevent inhalation of fine particles. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a more effective measure of protection than PPE alone.
| Control Type | Specification | Rationale |
| Ventilation | A certified chemical fume hood. | All handling of powdered this compound and preparation of stock solutions should be performed within a fume hood to minimize inhalation exposure. |
| Weighing Enclosure | A ventilated balance enclosure or powder containment hood. | Provides a controlled environment for weighing the potent powder, preventing its dispersal into the lab environment. |
Handling Procedures
Adherence to strict handling procedures is crucial to minimize the risk of exposure.
3.1. Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Gather all necessary equipment, including vials, solvents, and pipettes.
-
Weighing: Weigh the desired amount of this compound powder in a ventilated balance enclosure.
-
Solubilization: In the fume hood, carefully add the appropriate solvent to the vial containing the powdered compound. For similar compounds, DMSO is a common solvent.[2]
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for short-term storage or -80°C for long-term storage, as recommended for similar compounds.[3]
3.2. General Handling
-
Always work within a designated area for potent compounds.
-
Avoid creating dust when handling the powdered form.
-
Use dedicated lab equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Scenario | Procedure |
| Minor Spill (Powder) | 1. Do not sweep. Gently cover the spill with absorbent paper dampened with a suitable solvent (e.g., ethanol). 2. Wipe the area from the outside in. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. 4. Clean the area again with soap and water. |
| Minor Spill (Solution) | 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Place the contaminated absorbent material in a sealed bag for hazardous waste disposal. 3. Clean the spill area with a suitable solvent and then with soap and water. |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of ENPP1, an enzyme that hydrolyzes 2'3'-cGAMP. 2'3'-cGAMP is a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an innate immune response. By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, thus potentiating the STING-mediated immune response. This mechanism is of interest in cancer research.[4][5][6]
Caption: Inhibition of ENPP1 by this compound prevents the degradation of extracellular 2'3'-cGAMP, leading to increased intracellular levels and subsequent activation of the STING pathway.
Experimental Workflow for Assessing this compound Activity
The following is a generalized workflow for testing the efficacy of an ENPP1 inhibitor.
Caption: A typical experimental workflow to determine the inhibitory activity of this compound on ENPP1 in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior immune protection demonstrated by ENPP1 inhibitor GBD-09259 in cancer | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
